molecular formula C101H164N24O28S B15604646 IRBP (1-20), human

IRBP (1-20), human

Cat. No.: B15604646
M. Wt: 2194.6 g/mol
InChI Key: JCWRPZMRGQUYMQ-PITIJLNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IRBP (1-20), human is a useful research compound. Its molecular formula is C101H164N24O28S and its molecular weight is 2194.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C101H164N24O28S

Molecular Weight

2194.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C101H164N24O28S/c1-50(2)37-64(112-91(142)70(43-60-47-105-49-106-60)118-99(150)82(58(16)127)123-96(147)74-28-23-34-124(74)77(129)46-103)86(137)114-69(42-59-25-19-18-20-26-59)90(141)110-63(30-31-76(104)128)100(151)125-35-24-29-75(125)95(146)120-73(48-126)94(145)113-68(41-54(9)10)93(144)122-81(56(13)14)98(149)117-67(40-53(7)8)88(139)115-71(44-78(130)131)92(143)109-62(32-36-154-17)84(135)107-57(15)83(134)108-61(27-21-22-33-102)85(136)121-80(55(11)12)97(148)116-66(39-52(5)6)87(138)111-65(38-51(3)4)89(140)119-72(101(152)153)45-79(132)133/h18-20,25-26,47,49-58,61-75,80-82,126-127H,21-24,27-46,48,102-103H2,1-17H3,(H2,104,128)(H,105,106)(H,107,135)(H,108,134)(H,109,143)(H,110,141)(H,111,138)(H,112,142)(H,113,145)(H,114,137)(H,115,139)(H,116,148)(H,117,149)(H,118,150)(H,119,140)(H,120,146)(H,121,136)(H,122,144)(H,123,147)(H,130,131)(H,132,133)(H,152,153)/t57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-/m0/s1

InChI Key

JCWRPZMRGQUYMQ-PITIJLNISA-N

Origin of Product

United States

Foundational & Exploratory

The Dual Role of Human IRBP(1-20): A Technical Guide to its Immunological Function and Putative Physiological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal 20-amino-acid fragment of human Interphotoreceptor Retinoid-Binding Protein, IRBP(1-20), is a subject of intense scientific scrutiny. While the full-length IRBP protein is a well-established transporter of retinoids essential for the visual cycle, the primary and most extensively characterized function of the IRBP(1-20) peptide is its potent immunogenicity. This peptide serves as a key tool in ophthalmological research, specifically in the induction of Experimental Autoimmune Uveitis (EAU), an animal model that has been instrumental in understanding human autoimmune uveitis. This technical guide provides an in-depth analysis of the function of human IRBP(1-20), focusing on its immunological properties, the experimental protocols to leverage these properties, and the associated signaling pathways. While the direct physiological, non-immunological function of this specific fragment remains to be fully elucidated, this guide will also touch upon the known roles of the full-length protein to provide a comprehensive context.

The Immunological Function of IRBP(1-20): A Potent Uveitogen

The most significant and well-documented function of the human IRBP(1-20) peptide is its ability to induce Experimental Autoimmune Uveitis (EAU) in susceptible animal models, particularly in mice with the H-2b haplotype[1][2]. EAU is a T-cell-mediated autoimmune disease that serves as a valuable model for several human sight-threatening ocular inflammatory conditions[1].

Mechanism of Action in EAU Induction

Immunization with IRBP(1-20) triggers a T-cell-mediated immune response directed against the retina. This peptide contains a major epitope for the H-2b haplotype, leading to the activation and proliferation of autoreactive T-cells[1][2]. These activated T-cells, predominantly of the Th1 and Th17 lineages, infiltrate the eye, causing a cascade of inflammatory events[3][4]. The resulting pathology is characterized by:

  • Inflammatory Cell Infiltration: The vitreous, retina, and choroid are infiltrated by inflammatory cells[1].

  • Retinal Vasculitis: Inflammation of the retinal blood vessels is a common feature[1].

  • Photoreceptor Damage: The inflammatory process leads to damage and destruction of the photoreceptor layer, which can result in vision loss[1].

  • Granuloma Formation: The formation of granulomas in the retina and choroid is also observed[1].

The histopathology of EAU induced by IRBP(1-20) closely mimics that of human autoimmune uveitis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents[1].

Quantitative Data on Immunological Response

The immunogenicity of IRBP(1-20) has been quantified in various studies. The following table summarizes key quantitative data related to the immune response induced by this peptide.

ParameterValueSpecies/StrainReference
EAU Induction Dose 150-300 µg per mouseC57BL/6 mice[1][3]
Lymphocyte Proliferation Significant increase post-immunizationC57BL/6 mice[1]
Cytokine Production Increased IFN-γ and TNF-αC57BL/6 mice[5][6]
Delayed-Type Hypersensitivity (DTH) Elevated response in immunized miceC57BL/6 mice[5][6]

Experimental Protocols

The induction of EAU using IRBP(1-20) is a standardized procedure. The following is a detailed methodology based on commonly cited protocols.

EAU Induction Protocol

Objective: To induce experimental autoimmune uveitis in mice using human IRBP(1-20) peptide.

Materials:

  • Human IRBP(1-20) peptide (Sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Peptide Emulsification: Prepare an emulsion of IRBP(1-20) in CFA. A common ratio is 1:1 (v/v) of peptide solution in PBS and CFA. The final concentration of the peptide is typically 1.5-3 mg/mL. Emulsify by sonication or by passing the mixture through a double-hubbed needle until a stable, white, viscous emulsion is formed.

  • Immunization: Subcutaneously inject 100-200 µL of the emulsion (containing 150-300 µg of IRBP(1-20)) into the flank or base of the tail of C57BL/6 mice.

  • Adjuvant Administration: On the day of immunization (day 0) and sometimes again on day 1 or 2, administer an intraperitoneal (IP) injection of pertussis toxin (0.5-1 µg per mouse) in PBS. PTX acts as an adjuvant to enhance the autoimmune response.

  • Monitoring: Monitor the mice for clinical signs of EAU starting from day 7 post-immunization. Disease severity can be scored clinically using fundoscopy and confirmed by histopathology at the end of the experiment (typically day 21-28).

Assessment of Immune Response

Lymphocyte Proliferation Assay:

  • At a designated time point post-immunization, isolate splenocytes or lymph node cells from immunized and control mice.

  • Culture the cells in 96-well plates in the presence or absence of IRBP(1-20) peptide.

  • After 48-72 hours, add a proliferation marker such as [3H]-thymidine or use a colorimetric assay (e.g., MTS or WST-1).

  • Measure the incorporation of the marker or the color change to quantify lymphocyte proliferation.

Cytokine Analysis:

  • Collect serum from immunized and control mice or culture supernatants from the lymphocyte proliferation assay.

  • Measure the levels of key cytokines such as IFN-γ, TNF-α, IL-17, and IL-10 using ELISA or a multiplex bead-based immunoassay.

Signaling Pathways in IRBP(1-20)-Induced EAU

The induction of EAU by IRBP(1-20) involves a complex interplay of immune cells and signaling molecules. The following diagram illustrates the key signaling pathway.

EAU_Induction_Pathway cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation & Differentiation cluster_OcularInflammation Ocular Inflammation APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presentation on IRBP IRBP(1-20) Peptide IRBP->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHCII->TCR Recognition NaiveT Naive CD4+ T-Cell Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation TCR->NaiveT Activation BloodRetinaBarrier Blood-Retina Barrier Disruption Th1->BloodRetinaBarrier Migration to Eye Inflammation Inflammation & Tissue Damage Th1->Inflammation IFN-γ, TNF-α Th17->BloodRetinaBarrier Migration to Eye Th17->Inflammation IL-17 Retina Retinal Tissue BloodRetinaBarrier->Retina Infiltration Physiological_Function_Workflow Start Hypothesis: IRBP(1-20) has a direct physiological function BindingAssay Retinoid/Fatty Acid Binding Assays Start->BindingAssay InteractionStudy Protein-Protein Interaction Studies Start->InteractionStudy SignalingAnalysis Cellular Signaling Pathway Analysis Start->SignalingAnalysis DataAnalysis Quantitative Data Analysis BindingAssay->DataAnalysis InteractionStudy->DataAnalysis SignalingAnalysis->DataAnalysis Conclusion Elucidation of Physiological Function DataAnalysis->Conclusion

References

Mechanism of IRBP (1-20) in Inducing Autoimmune Uveitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Experimental Autoimmune Uveitis (EAU) is a T-cell-mediated autoimmune disease that serves as a critical model for human non-infectious uveitis. The induction of EAU using the 1-20 peptide of the human interphotoreceptor retinoid-binding protein (IRBP) in susceptible mouse strains, particularly the C57BL/6 (H-2b haplotype), has become a cornerstone for studying the disease's pathogenesis and evaluating novel therapeutics. This guide provides an in-depth examination of the core mechanisms, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the key cellular and molecular pathways involved in IRBP (1-20)-induced uveitis.

Introduction: Autoimmune Uveitis and the Role of IRBP

Autoimmune uveitis is a group of sight-threatening inflammatory diseases characterized by an immune response against self-antigens within the eye.[1][2] Experimental Autoimmune Uveitis (EAU) is a robust animal model that recapitulates many features of the human condition, including retinal and choroidal lesions, granuloma formation, and vasculitis.[1] The model is induced by immunizing susceptible animals with retinal antigens, such as IRBP.[1][2]

IRBP is a protein found in the interphotoreceptor matrix, crucial for the visual cycle. Specific peptide fragments of IRBP have been identified as potent uveitogenic epitopes. The human IRBP peptide 1-20 (sequence: GPTHLFQPSLVLDMAKVLLD) is a major epitope for inducing EAU in mice with the H-2b haplotype, such as the widely used C57BL/6 strain.[1] This specific model is invaluable due to the availability of numerous transgenic and knockout strains on the C57BL/6 background, facilitating detailed mechanistic studies.[1]

Core Mechanism of IRBP (1-20)-Induced Uveitis

The pathogenesis of IRBP (1-20)-induced EAU is a multi-step process orchestrated by the adaptive immune system. It begins with the activation of autoreactive T cells in the periphery, which then migrate to the eye and initiate a destructive inflammatory cascade.

Antigen Presentation and T-Cell Activation

Following subcutaneous immunization, the IRBP (1-20) peptide is processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages, in the draining lymph nodes. The peptide is presented on Major Histocompatibility Complex (MHC) class II molecules (I-Ab in C57BL/6 mice) to naive CD4+ T cells. This interaction, along with co-stimulatory signals (e.g., B7-CD28), triggers the activation, proliferation, and differentiation of IRBP-specific T cells.[3][4]

Differentiation of Pathogenic T-Helper Subsets (Th1 and Th17)

The activated IRBP-specific CD4+ T cells differentiate into pathogenic effector T helper (Th) subsets. The development of EAU is driven primarily by Th1 and Th17 cells.[5][6]

  • Th1 Cells: Characterized by the production of interferon-gamma (IFN-γ), these cells are potent activators of macrophages and contribute significantly to the inflammatory response.[1][7] Studies have shown that lymphocytes from IRBP (1-20)-immunized mice produce IFN-γ but not the Th2 cytokine Interleukin-4 (IL-4), indicating a Th1-dominant response.[1][7]

  • Th17 Cells: These cells, which produce Interleukin-17 (IL-17), are crucial for recruiting neutrophils and are considered key drivers of tissue damage in EAU.[6][8] The IL-17 signaling pathway is significantly upregulated during EAU.[9] IL-23 is critical for the stabilization and pathogenic function of Th17 cells.[9][10]

The local cytokine milieu, influenced by adjuvants like Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA), directs this differentiation process. Pertussis toxin (PTX) is also administered to enhance the Th1 and Th17 response and permeabilize the blood-retina barrier, facilitating the entry of pathogenic T cells into the eye.[8]

T-Cell Trafficking and Ocular Inflammation

Once activated and differentiated, the pathogenic Th1 and Th17 cells leave the lymph nodes, enter circulation, and migrate to the eye. This trafficking is mediated by adhesion molecules and chemokine gradients. Inside the eye, these effector T cells are reactivated upon encountering the IRBP antigen presented by local APCs (e.g., microglia). This reactivation leads to the secretion of pro-inflammatory cytokines (IFN-γ, IL-17, TNF-α) and chemokines, which recruit a secondary wave of inflammatory cells, including macrophages and neutrophils.[11][12] This influx of cells causes vasculitis, damage to the photoreceptor layer, and the clinical manifestations of uveitis.[11]

Quantitative Analysis of the Immune Response

The immune response in IRBP (1-20)-induced EAU has been quantified in numerous studies. The following tables summarize key findings.

Table 1: EAU Disease Scores and Incidence

Mouse Strain Immunizing Agent & Dose PTX Dose Peak Disease (Day) Mean Clinical Score (± SEM) Mean Histological Score (± SEM) Incidence Reference
C57BL/6 hIRBP (1-20), 200-300 µg N/A 21 N/A 0.5 - 1.0 50-60% [1]
C57BL/6 hIRBP (1-20), 500 µg 1000 ng 18-20 ~3.5 ± 0.4 ~3.0 ± 0.3 >80% [8]
C57BL/6 hIRBP (1-20), 300 µg 0.5 µg ~21 ~1.5 N/A ~80% [2]

| C57BL/6 | Adoptive transfer (5x106 cells) | N/A | 11-14 | ~2.5 - 3.0 | N/A | 100% |[3] |

Table 2: Cytokine Production in Response to IRBP (1-20) Stimulation

Source of Cells Mouse Strain Cytokine Concentration (pg/mL) in IRBP-stimulated culture Concentration (pg/mL) in Control Reference
Draining Lymph Nodes C57BL/6 IFN-γ ~1500 <100 [13]
Draining Lymph Nodes C57BL/6 IL-17 ~6000 <500 [13]
Draining Lymph Nodes C57BL/6 IL-5 ~150 <50 [13]
Eye Extracts (Day 14) C57BL/6 IFN-γ ~120 ~20 [2]
Eye Extracts (Day 14) C57BL/6 IL-17 ~25 ~5 [2]

| Eye Extracts (Day 14) | C57BL/6 | IL-6 | ~1000 | ~150 |[2] |

Note: Values are approximate, derived from graphical data in the cited literature, and intended for comparative purposes.

Key Experimental Protocols

The following are synthesized protocols for the induction and assessment of IRBP (1-20)-induced EAU based on common methodologies.

EAU Induction by Active Immunization
  • Antigen Emulsion Preparation:

    • Dissolve human IRBP (1-20) peptide in sterile PBS or 100% DMSO followed by dilution in PBS.[8][14]

    • Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL.[8][14]

    • Create a stable water-in-oil emulsion by mixing the peptide solution and the CFA at a 1:1 (v/v) ratio. Emulsify using a homogenizer or by passing the mixture between two syringes until a thick, creamy consistency is achieved.[14][15] Keep the emulsion on ice.

  • Immunization Procedure:

    • Use 6-8 week old C57BL/6J female mice.

    • Administer a total volume of 200 µL of the emulsion (containing 150-500 µg of IRBP peptide) via subcutaneous injection, typically distributed across multiple sites (e.g., base of the tail, flanks).[8][15][16]

    • Concurrently, administer an intraperitoneal (i.p.) injection of Pertussis Toxin (PTX) at a dose of 0.5-1.0 µg per mouse in 100-200 µL of PBS.[6][8][16] Some protocols may include a second PTX injection 1-2 days later.[5]

  • Disease Monitoring:

    • Begin monitoring for clinical signs of uveitis around day 12-14 post-immunization.

    • Assess disease severity using fundoscopy and/or optical coherence tomography (OCT).[14][17] Grade inflammation on a scale of 0 to 4 based on the extent of vasculitis, retinal lesions, and cellular infiltration.[3][17]

Adoptive Transfer of Uveitogenic T-Cells
  • Donor Mouse Immunization: Immunize donor C57BL/6 mice with IRBP (1-20) as described in section 4.1.

  • T-Cell Isolation and Activation:

    • After 10-13 days, harvest draining lymph nodes (inguinal, cervical) and spleens.[3][4]

    • Prepare single-cell suspensions.

    • Culture the cells (e.g., 1x107 cells/mL) in the presence of the IRBP (1-20) peptide (10 µg/mL) and IL-23 (10 ng/mL) to expand pathogenic Th17 cells.[10] Culture for 3-5 days.

  • Cell Transfer:

    • Harvest the activated T cells from the culture.

    • Inject 5-40 x 106 activated cells into naive syngeneic recipient mice via i.p. or intravenous injection.[1][3][18]

    • EAU typically develops more rapidly in recipient mice, within 7-14 days.[1][19]

Assessment of Immune Responses
  • Lymphocyte Proliferation Assay:

    • Isolate lymphocytes from the draining lymph nodes of immunized mice.

    • Culture 2x105 cells per well in the presence of varying concentrations of IRBP (1-20) peptide.

    • After 48-72 hours, add 3H-thymidine or use a colorimetric assay (e.g., MTT) to measure cell proliferation.

  • Cytokine ELISA:

    • Culture lymphocytes as in the proliferation assay.

    • After 48-72 hours, collect the culture supernatants.

    • Measure the concentration of cytokines (e.g., IFN-γ, IL-17) using specific ELISA kits according to the manufacturer's instructions.[4][13]

  • Intracellular Cytokine Staining (Flow Cytometry):

    • Isolate cells from lymph nodes or eyes.

    • Stimulate cells for 4-6 hours with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[4]

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells, then stain for intracellular cytokines (e.g., IFN-γ, IL-17).

    • Analyze the percentage of cytokine-producing cells using a flow cytometer.[4][9]

Visualizing the Process: Pathways and Workflows

The following diagrams illustrate the key processes in IRBP (1-20)-induced EAU.

G cluster_0 1. Immunization & Antigen Processing cluster_1 2. T-Cell Activation & Differentiation cluster_2 3. Ocular Inflammation Immunization Subcutaneous Injection: IRBP(1-20) + CFA/M.tb + PTX (i.p.) APC Antigen Presenting Cell (APC) in Draining Lymph Node Immunization->APC Uptake & Processing NaiveT Naive CD4+ T Cell APC->NaiveT MHC-II Presentation + Co-stimulation ActivatedT Pathogenic Effector T Cell (Th1 / Th17) NaiveT->ActivatedT Proliferation & Differentiation Eye Eye (Immune Privileged Site) ActivatedT->Eye Migration via Bloodstream Inflammation Inflammatory Cascade: Cytokine/Chemokine Release Recruitment of Macrophages, Neutrophils Eye->Inflammation T-Cell Reactivation Uveitis Uveitis: Photoreceptor Damage, Vasculitis Inflammation->Uveitis G cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T Cell cluster_Differentiation Differentiation MHC MHC-II + IRBP(1-20) TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation Signal Transduction (e.g., AP-1, NF-κB) IL12 IL-12 Activation->IL12 Cytokine Environment IL23 IL-23 / IL-6 Activation->IL23 Cytokine Environment Th1 Th1 Cell (T-bet) Activation->Th1 via IL-12 Th17 Th17 Cell (RORγt) Activation->Th17 via IL-23/IL-6 IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 G cluster_Induction Induction Phase (Periphery) cluster_Effector Effector Phase (Eye) IRBP IRBP(1-20) Antigen APC APC IRBP->APC Presents Th1 Th1 APC->Th1 Activates Th17 Th17 APC->Th17 Activates IFNg IFN-γ Th1->IFNg IL17 IL-17 Th17->IL17 Macrophage Macrophage IFNg->Macrophage Activates Neutrophil Neutrophil IL17->Neutrophil Recruits Damage Tissue Damage & Uveitis Macrophage->Damage Neutrophil->Damage

References

Immunological Response to Human IRBP (1-20) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunological response to the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20. This peptide is a well-established tool for inducing experimental autoimmune uveitis (EAU) in animal models, offering valuable insights into the mechanisms of autoimmune eye diseases. This document details the cellular and molecular responses, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the immunological pathways and experimental workflows involved.

Core Immunological Response

The immunological response to the human IRBP (1-20) peptide is predominantly a T-cell-mediated process, primarily orchestrated by T helper 1 (Th1) and Th17 cells.[1][2] This response is a key factor in the development of experimental autoimmune uveitis (EAU), an animal model that mimics human autoimmune uveitis.[1][3][4] The peptide contains a major pathogenic epitope recognized by T-cells in the context of the H-2b MHC haplotype, making mouse strains like C57BL/6 particularly susceptible to EAU induction upon immunization.[1][3][5][6]

Upon immunization, antigen-presenting cells (APCs) process the IRBP (1-20) peptide and present it to naive T-cells. This interaction, in the presence of specific co-stimulatory signals and cytokines, drives the differentiation of naive T-cells into pathogenic Th1 and Th17 effector cells.[1][2] Th1 cells are characterized by the production of interferon-gamma (IFN-γ), which plays a significant, though complex, role in the inflammatory process.[1][3] Th17 cells, on the other hand, produce cytokines such as Interleukin-17A (IL-17A), IL-17F, and granulocyte-macrophage colony-stimulating factor (GM-CSF), which are potent mediators of inflammation and tissue damage in the eye.[2]

The response also involves a delayed-type hypersensitivity (DTH) reaction and robust lymphocyte proliferation upon re-exposure to the peptide.[1][3] Both CD4+ and CD8+ T cells have been shown to be activated in response to IRBP (1-20) immunization, with both cell types capable of recognizing epitopes within this peptide sequence.[7][8] The inflammatory cascade triggered by these activated T-cells leads to the breakdown of the blood-retinal barrier, infiltration of inflammatory cells into the eye, and subsequent damage to the retinal tissue, characteristic of uveitis.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immunological response to human IRBP (1-20) peptide.

Table 1: EAU Disease Scores in C57BL/6 Mice

ImmunogenDose (µg)Mean EAU Score (Clinical)Mean EAU Score (Histopathology)Incidence (%)Citation
hIRBP (1-20)200-300Not Reported0.5 - 1.050-60[1]
hIRBP (1-20)300~2.5~2.0~100[10]
Bovine IRBP100Not ReportedComparable to hIRBP(1-20)Not Reported[1]

Table 2: Lymphocyte Proliferation in Response to hIRBP (1-20)

Mouse StrainImmunizationIn vitro StimulantProliferation AssayResultCitation
C57BL/6hIRBP (1-20)hIRBP (1-20)[3H]thymidine incorporationSignificant proliferation[1][3]
C57BL/6Bovine IRBPhIRBP (1-20)Not SpecifiedLymphocytes proliferated[1]
B10.RIIIhIRBP (1-20)hIRBP (1-20)Not SpecifiedNo response[1][3]

Table 3: Cytokine Production by Lymphocytes from hIRBP (1-20) Immunized C57BL/6 Mice

CytokineIn vitro StimulantResultCitation
IFN-γhIRBP (1-20)Produced[1][3]
IL-4hIRBP (1-20)Not produced[1][3]
IL-5hIRBP (1-20)Elevated in IFN-γ deficient mice[11]
TNF-αhIRBP (1-20)Elevated in IFN-γ deficient mice[11]
IL-10hIRBP (1-20)Not detectable[11]
IL-17AhIRBP (1-20)Produced[2]
IL-17FhIRBP (1-20)Produced[2]
GM-CSFhIRBP (1-20)Produced[2]

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU)

This protocol describes the standard method for inducing EAU in C57BL/6 mice using the human IRBP (1-20) peptide.[1][9][12][13][14]

  • Antigen Emulsion Preparation:

    • Dissolve human IRBP (1-20) peptide (sequence: GPTHLFQPSLVLDMAKVLLD) in a suitable solvent like sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).[14]

    • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (typically at 2.5 mg/mL).[13] The final concentration of the peptide is typically between 150-400 µg per mouse.[12][13]

  • Immunization:

    • Inject 0.1-0.2 mL of the emulsion subcutaneously, distributed at the base of the tail and in the flanks of 6-8 week old C57BL/6 mice.[12][13]

  • Co-adjuvant Administration:

    • Concurrently with the immunization, administer an intraperitoneal injection of Bordetella pertussis toxin (typically 1 µg per mouse) dissolved in PBS.[12][14]

  • Disease Monitoring:

    • Monitor the mice for clinical signs of EAU starting from day 9 post-immunization using fundoscopy.[12]

    • Disease severity is typically graded on a scale of 0 to 4 based on the extent of inflammation, retinal vasculitis, and structural damage.[15]

    • For histopathological analysis, eyes are collected at various time points (e.g., day 21), fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess inflammatory cell infiltration and retinal damage.[1][3]

Lymphocyte Proliferation Assay

This assay measures the recall response of T-cells isolated from immunized mice.[1]

  • Cell Isolation:

    • At a specified time point after immunization (e.g., 21 days), euthanize the mice and aseptically remove the draining lymph nodes (inguinal, axillary, cervical) and spleen.[1][6]

    • Prepare single-cell suspensions from these tissues.

  • Cell Culture:

    • Plate the cells in 96-well flat-bottom plates at a density of approximately 3 x 10^5 cells/well.

    • Stimulate the cells with varying concentrations of the hIRBP (1-20) peptide. Include a negative control (no peptide) and a positive control (e.g., anti-CD3 antibody).

  • Proliferation Measurement:

    • Culture the cells for 72 hours.[1]

    • During the last 18 hours of culture, add [3H]thymidine to each well.

    • Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter as an indicator of cell proliferation.

Cytokine Analysis (ELISA)

This protocol is used to quantify the production of specific cytokines by T-cells from immunized mice.[1][2]

  • Cell Culture and Stimulation:

    • Prepare and culture lymphocytes as described in the proliferation assay.

    • Stimulate the cells with the hIRBP (1-20) peptide for 48-72 hours.[1][2]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates and collect the cell-free supernatants.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-γ, IL-17A).

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding the supernatants and standards, adding the detection antibody, and developing the colorimetric reaction.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway of T-Cell Activation and Differentiation

T_Cell_Activation T-Cell Activation and Differentiation in EAU cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T-Cell cluster_Effector Effector T-Cells APC APC MHCII MHC-II APC->MHCII Presents peptide TCR TCR MHCII->TCR Signal 1: Antigen Recognition B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation NaiveT Naive T-Cell Th1 Th1 NaiveT->Th1 Differentiation Th17 Th17 NaiveT->Th17 Differentiation TCR->NaiveT CD28->NaiveT IFNg IFN-γ Th1->IFNg Produces IL17 IL-17A, IL-17F, GM-CSF Th17->IL17 Produces IRBP IRBP (1-20) peptide IRBP->APC Uptake and Processing Inflammation Ocular Inflammation and Tissue Damage IFNg->Inflammation IL17->Inflammation

Caption: T-Cell activation and differentiation pathway in EAU.

Experimental Workflow for EAU Induction and Analysis

EAU_Workflow Experimental Workflow for EAU Induction and Analysis cluster_Induction EAU Induction cluster_Monitoring In Vivo Monitoring cluster_Analysis Ex Vivo Analysis Immunization Immunization of C57BL/6 mice with hIRBP (1-20) in CFA + Pertussis Toxin Fundoscopy Fundoscopy (Clinical Scoring) Immunization->Fundoscopy Disease Progression Histopathology Histopathology (Tissue Damage Assessment) Immunization->Histopathology Endpoint Analysis LymphocyteIsolation Isolation of Lymphocytes (Spleen & Lymph Nodes) Immunization->LymphocyteIsolation Immune Response Characterization ProliferationAssay Lymphocyte Proliferation Assay LymphocyteIsolation->ProliferationAssay CytokineAssay Cytokine ELISA LymphocyteIsolation->CytokineAssay

Caption: Workflow for EAU induction and subsequent analysis.

Logical Relationship of Immune Components in EAU

EAU_Components Key Immune Components in IRBP (1-20) Induced EAU IRBP_Peptide hIRBP (1-20) APC Antigen Presenting Cell IRBP_Peptide->APC is presented by CD4_TCell CD4+ T-Cell APC->CD4_TCell activates CD8_TCell CD8+ T-Cell APC->CD8_TCell activates Th1 Th1 Cells CD4_TCell->Th1 differentiates into Th17 Th17 Cells CD4_TCell->Th17 differentiates into Retina Retinal Tissue CD8_TCell->Retina can directly damage IFNg IFN-γ Th1->IFNg produces IL17 IL-17 Th17->IL17 produces IFNg->Retina acts on IL17->Retina acts on Uveitis Uveitis Retina->Uveitis inflammation leads to

Caption: Relationship of immune components in IRBP-induced EAU.

References

The Immunobiology of a Key Uveitogenic Epitope: A Technical Guide to IRBP (1-20) and its Interaction with MHC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interphotoreceptor retinoid-binding protein (IRBP) epitope spanning amino acids 1-20, a critical trigger in the pathogenesis of experimental autoimmune uveitis (EAU). We delve into its binding characteristics with Major Histocompatibility Complex (MHC) molecules, the experimental methodologies used to characterize this interaction, and the subsequent T-cell signaling cascades that drive the autoimmune response.

IRBP (1-20) Epitope and its MHC Binding Characteristics

EpitopeMHC AlleleBinding Interaction & Functional OutcomeReferences
Human IRBP (1-20) H-2b (murine)Strong immunogenic response, induces EAU in C57BL/6 and 129/J mice. Recognized by both CD4+ and CD8+ T-cells.[1][2][4][5][6][7]
Human IRBP (1-20) H-2r (murine)Poor to no immunogenic response; does not induce EAU in B10.RIII mice.[4][7]

Experimental Protocols

The characterization of the IRBP (1-20) epitope and its interaction with MHC molecules relies on a suite of established immunological assays. Here, we detail the methodologies for key experiments.

MHC-Peptide Binding Assay (Competition Assay)

This assay quantitatively measures the binding affinity of a test peptide (e.g., IRBP 1-20) to a specific MHC molecule by assessing its ability to compete with a labeled, high-affinity reference peptide. The half-maximal inhibitory concentration (IC50) is determined as a measure of binding affinity.[8][9][10]

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-Ab)

  • High-affinity fluorescently labeled probe peptide

  • Unlabeled competitor peptides (IRBP 1-20 and control peptides)

  • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent)

  • Microplates (e.g., 96-well or 384-well black plates for fluorescence)

  • Fluorescence polarization reader

Procedure:

  • Preparation of Reagents:

    • Dilute the purified MHC molecules to a predetermined concentration in assay buffer.

    • Prepare a stock solution of the fluorescently labeled probe peptide and determine its concentration.

    • Prepare serial dilutions of the unlabeled IRBP (1-20) competitor peptide and control peptides.

  • Assay Setup:

    • In each well of the microplate, add the purified MHC molecules.

    • Add the serially diluted unlabeled competitor peptides to their respective wells.

    • Add the fluorescently labeled probe peptide to all wells at a fixed concentration.

    • Include control wells with MHC and probe peptide only (maximum binding) and probe peptide only (minimum binding).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a fluorescence polarization reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe.[8]

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation, providing an indication of T-cell activation.

Materials:

  • Spleen and lymph node cells from IRBP (1-20)-immunized mice

  • IRBP (1-20) peptide

  • Antigen Presenting Cells (APCs), typically irradiated syngeneic spleen cells

  • Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

  • [3H]-Thymidine

  • 96-well round-bottom culture plates

  • Scintillation counter

Procedure:

  • Cell Preparation:

    • Isolate splenocytes and lymph node cells from mice immunized with IRBP (1-20).

    • Prepare a single-cell suspension and wash the cells.

    • Prepare APCs by irradiating syngeneic spleen cells.

  • Assay Setup:

    • In a 96-well plate, seed the T-cells at a density of 2-4 x 105 cells/well.

    • Add irradiated APCs at a density of 2-5 x 105 cells/well.

    • Add the IRBP (1-20) peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • [3H]-Thymidine Labeling:

    • During the last 8-18 hours of incubation, add 1 µCi of [3H]-Thymidine to each well.

  • Harvesting and Measurement:

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Experimental Autoimmune Uveitis (EAU) Induction

This protocol describes the in vivo method to induce EAU in susceptible mouse strains using the IRBP (1-20) peptide.

Materials:

  • Susceptible mice (e.g., C57BL/6)

  • IRBP (1-20) peptide

  • Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Emulsion:

    • Dissolve the IRBP (1-20) peptide in PBS.

    • Emulsify the peptide solution with an equal volume of CFA.

  • Immunization:

    • Inject 0.2 mL of the emulsion subcutaneously at the base of the tail and/or in the flanks of the mice.

  • Administration of Pertussis Toxin:

    • On the day of immunization, administer an intraperitoneal injection of PTX.

  • Monitoring and Evaluation:

    • Monitor the mice for clinical signs of EAU using fundoscopy starting from day 14 post-immunization.

    • For histological analysis, euthanize the mice at a predetermined time point (e.g., day 21 or 28), enucleate the eyes, and process for histopathology to score the degree of inflammation.

Signaling Pathways and Logical Relationships

The interaction between the IRBP (1-20)-MHC complex and the T-cell receptor (TCR) on autoreactive T-cells initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production, which ultimately drives the pathogenesis of uveitis.

experimental_workflow cluster_peptide Peptide Synthesis & Purification cluster_mhc MHC Production cluster_binding In Vitro Binding Assay cluster_animal In Vivo Model cluster_tcell Ex Vivo T-Cell Analysis peptide IRBP (1-20) Synthesis binding_assay MHC-Peptide Competition Assay peptide->binding_assay immunization Mouse Immunization with IRBP (1-20)/CFA peptide->immunization mhc Recombinant MHC Production mhc->binding_assay ic50 Determine IC50 binding_assay->ic50 Quantifies Binding Affinity eau EAU Development immunization->eau Induces Disease tcell_isolation T-Cell Isolation eau->tcell_isolation Isolate Autoreactive T-Cells proliferation_assay T-Cell Proliferation Assay tcell_isolation->proliferation_assay cytokine_assay Cytokine Profiling tcell_isolation->cytokine_assay tcell_activation T-Cell Activation Confirmed proliferation_assay->tcell_activation cytokine_assay->tcell_activation

Fig. 1: Experimental workflow for characterizing IRBP (1-20).

The binding of the IRBP (1-20) peptide to specific MHC alleles is a critical determinant of susceptibility to EAU.

logical_relationship cluster_h2b H-2b Haplotype (e.g., C57BL/6 mice) cluster_h2r H-2r Haplotype (e.g., B10.RIII mice) irbp IRBP (1-20) Epitope h2b_mhc Binds to I-Ab (MHC Class II) irbp->h2b_mhc h2r_mhc Poor/No Binding to I-Ar irbp->h2r_mhc h2b_presentation Antigen Presentation to T-Cells h2b_mhc->h2b_presentation h2b_response Strong Th1/Th17 Response h2b_presentation->h2b_response h2b_eau EAU Susceptibility h2b_response->h2b_eau h2r_response Weak/No T-Cell Response h2r_mhc->h2r_response h2r_eau EAU Resistance h2r_response->h2r_eau

Fig. 2: MHC haplotype determines EAU susceptibility.

Upon recognition of the IRBP (1-20)-MHC complex, the T-cell receptor initiates a signaling cascade that results in the production of pro-inflammatory cytokines, such as IFN-γ and IL-17, which are key mediators in the pathogenesis of uveitis.[11][12][13]

tcr_signaling cluster_interaction TCR Engagement cluster_proximal Proximal Signaling cluster_downstream Downstream Pathways cluster_transcription Transcription Factor Activation cluster_outcome Cellular Response apc Antigen Presenting Cell (APC) tcell Autoreactive T-Cell mhc_peptide IRBP (1-20) / MHC-II Complex tcr T-Cell Receptor (TCR) mhc_peptide->tcr Recognized by lck Lck Activation tcr->lck Initiates cd4 CD4 cd4->lck zap70 ZAP-70 Recruitment & Activation lck->zap70 lat_slp76 LAT/SLP-76 Phosphorylation zap70->lat_slp76 plc PLCγ Activation lat_slp76->plc pi3k PI3K Pathway lat_slp76->pi3k ras_mapk Ras-MAPK Pathway lat_slp76->ras_mapk nfat NFAT plc->nfat nfkB NF-κB plc->nfkB ap1 AP-1 ras_mapk->ap1 cytokine Cytokine Production (IFN-γ, IL-17, TNF-α) nfat->cytokine proliferation T-Cell Proliferation nfat->proliferation ap1->cytokine ap1->proliferation nfkB->cytokine nfkB->proliferation uveitis Uveitis Pathogenesis cytokine->uveitis proliferation->uveitis

Fig. 3: T-cell activation by IRBP (1-20)-MHC complex.

References

Histopathology of Experimental Autoimmune Uveitis Induced by IRBP (1-20): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established and widely utilized animal model that recapitulates many of the clinical and histopathological features of human autoimmune uveitis, a sight-threatening inflammatory disease.[1][2] Induction of EAU with the human interphotoreceptor retinoid-binding protein (IRBP) peptide spanning amino acids 1-20 (IRBP (1-20)) in susceptible mouse strains, such as the C57BL/6, provides a robust and reproducible model to investigate the underlying immunopathogenic mechanisms and to evaluate novel therapeutic interventions.[1][2] This technical guide provides an in-depth overview of the histopathology of IRBP (1-20)-induced EAU, detailed experimental protocols, and a summary of key quantitative data.

Immunopathogenesis of IRBP (1-20)-Induced EAU

The pathogenesis of EAU induced by IRBP (1-20) is primarily a T-cell-mediated autoimmune response. The disease is driven by the activation of autoreactive T helper (Th) cells, predominantly Th1 and Th17 subsets, which recognize the IRBP (1-20) peptide presented by antigen-presenting cells (APCs).[1] Upon activation, these pathogenic T cells migrate to the retina, where they orchestrate an inflammatory cascade, leading to tissue damage.

Key cellular and molecular events include:

  • Antigen Presentation: Dendritic cells and other APCs process the injected IRBP (1-20) peptide and present it to naive T cells in the lymph nodes.

  • T Cell Differentiation: In the presence of specific cytokines, naive T cells differentiate into pathogenic Th1 and Th17 effector cells. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[3]

  • Blood-Retinal Barrier Breakdown: Pro-inflammatory cytokines released by the effector T cells compromise the integrity of the blood-retinal barrier, facilitating the infiltration of inflammatory cells into the eye.

  • Ocular Inflammation: The influx of lymphocytes, macrophages, and other immune cells into the vitreous, retina, and choroid results in the characteristic histopathological features of EAU, including vasculitis, photoreceptor destruction, and granuloma formation.[2]

Experimental Protocols

EAU Induction in C57BL/6 Mice

A standardized protocol for inducing EAU with IRBP (1-20) in C57BL/6 mice is crucial for obtaining reproducible results. The following is a synthesis of commonly used methods.[1][3][4][5][6]

Materials:

  • Human IRBP (1-20) peptide (Sequence: GPTHLFQPSLVLDMAKVLLD)[2]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Peptide Preparation: Dissolve the lyophilized IRBP (1-20) peptide in DMSO and then dilute to the final concentration with PBS. A common final dose is 150-500 µg per mouse.[3][4][6]

  • Emulsification: Prepare a 1:1 emulsion of the peptide solution and CFA. This can be achieved by sonication or using a mechanical homogenizer until a stable, thick, white emulsion is formed.[6]

  • Immunization: Subcutaneously inject 200 µL of the emulsion, divided between the base of the tail and one flank.

  • Pertussis Toxin Administration: Concurrently with the immunization, administer an intraperitoneal injection of 1 µg of PTX.[4]

Histopathological Analysis

Tissue Processing:

  • Euthanize mice at desired time points (e.g., day 14, 21, or 28 post-immunization).

  • Enucleate the eyes and fix them in a suitable fixative such as 4% paraformaldehyde or Davidson's solution.

  • After fixation, dehydrate the eyes through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 4-6 µm thick sections through the pupillary-optic nerve axis.

  • Deparaffinize and rehydrate the sections for staining.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

  • Stain the rehydrated sections with hematoxylin to visualize cell nuclei.

  • Counterstain with eosin to visualize the cytoplasm and extracellular matrix.

  • Dehydrate, clear, and mount the stained sections.

Histopathological Scoring:

The severity of EAU is graded in a masked fashion using a semi-quantitative scoring system.[7] A common system is as follows:

ScoreDescription
0No signs of inflammation.
0.5Mild inflammatory cell infiltration in the ciliary body, choroid, or retina without structural damage.
1Mild to moderate inflammatory cell infiltration, minimal photoreceptor damage, and occasional small retinal folds or perivascular cuffs.
2Moderate inflammation, some photoreceptor damage, and multiple retinal folds or perivascular cuffs.
3Severe inflammation with extensive photoreceptor damage, retinal folds, and significant cellular infiltration into the vitreous.
4Extensive retinal damage with complete loss of photoreceptor layers, retinal detachment, and severe inflammatory cell infiltration.

Quantitative Data Summary

The incidence and severity of EAU can vary depending on the specific experimental conditions. The following table summarizes representative quantitative data from studies using IRBP (1-20) to induce EAU in C57BL/6 mice.

Study ReferencePeptide DosePTX DoseDisease Onset (Days)Peak Disease (Days)Mean Histological Score (at peak)
[6]500 µg1 µg8-1218-20~3.5
[2]200-300 µgNot specified~14~21~2.5
[4]300 µg1 µg~11-13Not specifiedNot specified

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for IRBP (1-20)-Induced EAU

EAU_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Peptide IRBP (1-20) Peptide Solution Emulsion Peptide-CFA Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization PTX Pertussis Toxin PTX_injection Intraperitoneal PTX Injection PTX->PTX_injection Monitoring Clinical Scoring (Fundoscopy) Immunization->Monitoring PTX_injection->Monitoring Termination Euthanasia & Eye Enucleation Monitoring->Termination Histology Histopathological Analysis Termination->Histology Data Quantitative Disease Scores Histology->Data

Caption: Workflow for inducing and assessing EAU.

Signaling Pathway of T Cell-Mediated Retinal Damage in EAU

EAU_Signaling cluster_activation T Cell Activation (Lymph Node) cluster_retina Retinal Inflammation APC Antigen Presenting Cell (APC) T_naive Naive CD4+ T Cell APC->T_naive IRBP (1-20) Presentation Th1 Th1 Cell T_naive->Th1 IL-12 Th17 Th17 Cell T_naive->Th17 TGF-β, IL-6, IL-23 Endothelium Blood-Retinal Barrier Th1->Endothelium IFN-γ Damage Tissue Damage & Uveitis Th1->Damage Th17->Endothelium IL-17 Th17->Damage Photoreceptors Photoreceptor Cells Endothelium->Photoreceptors Immune Cell Infiltration Photoreceptors->Damage Apoptosis

References

Technical Guide: IRBP (1-20) as a Model for Human Autoimmune Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune uveitis is a group of sight-threatening inflammatory diseases characterized by immune-mediated damage to the intraocular tissues.[1][2] Experimental Autoimmune Uveitis (EAU) is a widely utilized animal model that recapitulates many features of human uveitis, serving as an invaluable tool for investigating disease pathogenesis and evaluating novel therapeutic strategies.[3][4][5] EAU is typically induced by immunization with retinal antigens, such as the interphotoreceptor retinoid-binding protein (IRBP).[3][5]

The human IRBP peptide corresponding to amino acids 1-20 (IRBP 1-20) has been identified as a major uveitogenic epitope, particularly in mice with the H-2b haplotype, such as the commonly used C57BL/6 strain.[3][6][7] This makes the IRBP (1-20) model highly relevant for studies utilizing the vast array of genetically modified mice available on the C57BL/6 background.[3] This guide provides an in-depth overview of the IRBP (1-20) EAU model, detailing experimental protocols, summarizing quantitative data, and illustrating key molecular pathways.

Peptide Sequence:

  • Human IRBP (1-20): GPTHLFQPSLVLDMAKVLLD[3][4][6][8]

Experimental Protocols

Active EAU Induction in C57BL/6 Mice

This is the most common method for inducing EAU using IRBP (1-20).[4][9] The protocol involves active immunization to elicit a T-cell mediated autoimmune response against the retinal antigen.

Methodology:

  • Antigen Emulsion Preparation:

    • Dissolve human IRBP (1-20) peptide in a suitable buffer like phosphate-buffered saline (PBS) or Dimethyl sulfoxide (B87167) (DMSO).[2][4]

    • Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., strain H37RA at 2.5 mg/mL).[4][5]

    • Emulsification can be achieved using methods like sonication or extrusion through a syringe, with sonicated emulsions potentially producing an earlier onset and higher incidence of EAU.[9] The final emulsion should be stable and viscous.[10][11]

  • Immunization:

    • Subcutaneously inject 150-200 µL of the emulsion per mouse.[4][10] Injection sites can be distributed between the base of the tail and the flanks.[5][10]

  • Adjuvant Administration:

    • Concurrently with immunization (Day 0), administer Bordetella pertussis toxin (PTX) via intraperitoneal (i.p.) injection.[9][10][11] PTX acts as an additional adjuvant, enhancing the Th1 and Th17 response and increasing the permeability of the blood-retina barrier.[4] Some protocols may include a second PTX injection on day 1.[10]

Adoptive Transfer EAU

This protocol involves transferring activated, IRBP-specific T-cells from immunized donor mice to naive syngeneic recipients. This model is useful for studying the effector phase of the disease, bypassing the initial immunization and sensitization steps.[11]

Methodology:

  • Donor Mouse Immunization: Induce EAU in donor C57BL/6 mice as described in the active induction protocol.

  • T-Cell Isolation and Activation:

    • After 10-13 days, isolate lymphocytes from the draining lymph nodes and spleens of the donor mice.[3][12]

    • Culture the cells in vitro with the IRBP (1-20) peptide (e.g., 10 µg/mL) for 48-72 hours to stimulate and expand the antigen-specific T-cells.[3][13]

  • Cell Transfer:

    • Harvest the activated T-cell blasts.

    • Inject approximately 5 to 50 x 106 cells intravenously or intraperitoneally into naive recipient mice.[3][12]

    • Disease onset in recipient mice is typically earlier than in active immunization models.[14]

Disease Assessment and Scoring

Consistent and accurate scoring is critical for evaluating disease severity and therapeutic efficacy. A multi-modal approach combining clinical and histological assessments is recommended.

Clinical Scoring (Fundoscopy):

  • Mice are monitored weekly or bi-weekly starting around day 8-9 post-immunization.[4][14]

  • Inflammation is graded on a scale of 0 to 4 based on the severity of optic disc inflammation, vascular changes (engorged vessels, cuffing), retinal lesions, and structural damage.[5] The disease typically onsets between days 8 and 12, peaks around days 18-21, and is followed by a resolution phase.[4][9]

Histological Scoring:

  • Eyes are enucleated at specific time points, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Histopathology is scored based on the extent of inflammatory cell infiltration in the vitreous, retina, and choroid, and the presence of retinal structural changes like vasculitis, granuloma formation, and photoreceptor damage.[3][15] A common scoring scale ranges from 0 (no disease) to 4 (severe inflammation with extensive retinal damage).[16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the IRBP (1-20) EAU model in C57BL/6 mice, compiled from multiple studies.

Table 1: Optimized EAU Induction Parameters

Parameter Recommended Dose/Concentration Reference(s)
IRBP (1-20) Peptide 200 - 500 µg per mouse [2][3][4][9]
Pertussis Toxin (PTX) 0.5 - 1.5 µg per mouse [2][10][19]

| M. tuberculosis in CFA | 1.0 - 2.5 mg/mL |[4][5][19] |

Note: The optimal dose of IRBP (1-20) can vary, with some studies suggesting 500 µg induces a more severe and consistent disease than lower or higher doses.[4][9]

Table 2: EAU Disease Scores in C57BL/6 Mice

Immunogen Dose Peak Disease (Day) Mean Clinical Score (Peak) Mean Histological Score (Peak) Incidence Reference(s)
IRBP (1-20) 200-300 µg ~21 1.0 - 1.5 0.5 - 1.0 ~50-60% [3]
IRBP (1-20) 500 µg 18 - 20 ~2.5 - 3.0 ~2.0 - 2.5 >80% [4]

| Whole Bovine IRBP | 100 µg | ~21 | ~1.0 | ~0.75 | ~50% |[3] |

Note: Scores are approximate and can vary significantly based on specific protocol, mouse supplier, and scoring methodology.

Table 3: Cytokine Profile in IRBP (1-20) Induced EAU

Cytokine Role in EAU Expression Pattern Reference(s)
IFN-γ Pro-inflammatory Produced by Th1 cells; elevated in lymph nodes and retina. [3][13][14]
IL-17 Pro-inflammatory Key cytokine from Th17 cells; levels are elevated in EAU. [13][14]
TNF-α Pro-inflammatory Production is elevated in GKO mice and contributes to pathology. [14][20]
IL-5 Pro-inflammatory Production is elevated in IFN-γ deficient (GKO) mice. [20]
IL-10 Anti-inflammatory Regulatory cytokine; not significantly produced in response to the peptide. [14][20]

| IL-4 | Anti-inflammatory | Key Th2 cytokine; not significantly produced in response to the peptide. |[3][7] |

Pathophysiology and Signaling Pathways

The pathogenesis of EAU induced by IRBP (1-20) is a T-cell-mediated process, primarily driven by Th1 and Th17 cells.[3][20][21]

4.1 Antigen Presentation and T-Cell Activation

The process begins with the uptake and processing of the IRBP (1-20) peptide by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[22][23] The peptide is presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[3][24][25] In H-2b mice, the I-Ab subregion is implicated in this presentation.[3] This interaction, along with co-stimulatory signals (e.g., B7-CD28), triggers the activation and proliferation of naive T-cells.[22]

G cluster_APC Antigen Presenting Cell (APC) IRBP IRBP(1-20) Peptide MHCII MHC Class II IRBP->MHCII B7 B7 Activation T-Cell Activation & Proliferation TCR TCR TCR->MHCII Signal 1: Recognition CD4 CD4 CD4->MHCII CD28 CD28 CD28->B7 Signal 2: Co-stimulation

Caption: Antigen presentation of IRBP (1-20) peptide by an APC to a naive CD4+ T-cell.

4.2 Th1 and Th17 Differentiation

Following activation, naive CD4+ T-cells differentiate into effector subsets. The cytokine milieu dictates this differentiation. The IRBP (1-20) model is characterized by a dominant Th1-like response.[3][20]

  • Th1 Pathway: In the presence of IL-12, activated T-cells differentiate into Th1 cells, which produce IFN-γ.

  • Th17 Pathway: The IL-23/IL-17 signaling pathway is also critical.[13][26] IL-23 promotes the expansion of pathogenic Th17 cells, which secrete IL-17.[12][26] Both Th1 and Th17 cells are uveitogenic and contribute to breaking down the blood-retina barrier, allowing immune cells to infiltrate the eye and cause inflammation.[12][21]

G cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation ActivatedT Activated CD4+ T-Cell IL12 IL-12 ActivatedT->IL12 IL23 IL-23 ActivatedT->IL23 Th1 Th1 Cell IL12->Th1 IFNg IFN-γ Th1->IFNg Secretes Uveitis Ocular Inflammation (Uveitis) IFNg->Uveitis Th17 Th17 Cell IL23->Th17 IL17 IL-17 Th17->IL17 Secretes IL17->Uveitis

Caption: Differentiation of activated CD4+ T-cells into pathogenic Th1 and Th17 effector cells.

Experimental Workflow Overview

The entire process, from immunization to analysis, follows a logical progression that allows for the study of disease induction, progression, and underlying immunological mechanisms.

G cluster_monitoring Disease Monitoring cluster_analysis Terminal Analysis start Day 0: Immunization Fundoscopy Days 8-28: Clinical Scoring (Fundoscopy) start->Fundoscopy Disease Onset Immuno Immunological Assays (Cytokines, Cell Proliferation) start->Immuno Immune Response Development OCT In Vivo Imaging (OCT) Fundoscopy->OCT Histology Day 21+: Histopathology & Scoring Fundoscopy->Histology Peak Disease end Data Analysis & Interpretation Histology->end Immuno->end

Caption: General experimental workflow for the IRBP (1-20) induced EAU model.

Applications in Drug Development

The IRBP (1-20) EAU model is a cornerstone for preclinical drug development in ophthalmology. Its robust and reproducible nature in C57BL/6 mice allows for the testing of a wide range of therapeutic modalities, including:

  • Biologics: Evaluating antibodies that target key cytokines (e.g., anti-IL-17, anti-TNF-α) or T-cell signaling pathways.[27]

  • Small Molecule Inhibitors: Testing inhibitors of signaling pathways crucial for T-cell activation and differentiation, such as the STAT3 pathway.[27]

  • Immunomodulatory Therapies: Assessing strategies aimed at inducing antigen-specific regulatory T-cells (Tregs) to suppress the autoimmune response.[10][21]

The model provides critical proof-of-concept data on drug efficacy, helping to guide the selection of candidates for clinical trials in human autoimmune uveitis.

References

Unveiling the Uveitogenic Trigger: A Technical Guide to the Discovery and Characterization of IRBP (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal discovery and detailed characterization of the uveitogenic epitope, Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20. This peptide has become an indispensable tool in the study of autoimmune uveitis, particularly in the widely used Experimental Autoimmune Uveitis (EAU) model in H-2b haplotype mice. This document outlines the key experimental findings, presents quantitative data in a structured format, details methodologies for critical experiments, and visualizes the associated biological pathways and workflows.

Discovery and Significance

The identification of specific pathogenic epitopes of IRBP was a significant advancement in understanding the mechanisms of autoimmune uveitis. While major uveitogenic sites had been identified for other mouse haplotypes, the epitope responsible for inducing EAU in the common H-2b strains (like C57BL/6) remained elusive. The discovery that the N-terminal 20-amino-acid peptide of human IRBP, designated IRBP (1-20), could induce EAU in these mice opened up new avenues for research, particularly leveraging the vast array of genetically modified C57BL/6 mouse models.[1][2] This peptide, with the sequence GPTHLFQPSLVLDMAKVLLD, was found to be a major pathogenic epitope for the H-2b haplotype.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on the characterization of IRBP (1-20)-induced EAU.

Table 1: EAU Induction and Severity with IRBP (1-20) in H-2b Mice

Mouse StrainImmunizing AgentDoseIncidenceMean EAU Score (± SE)
C57BL/6IRBP (1-20) peptide200-300 µgHighComparable to whole IRBP
129/JIRBP (1-20) peptide200-300 µgHighComparable to whole IRBP
(129/J x C57BL/6)F1IRBP (1-20) peptide200-300 µgHighComparable to whole IRBP
C57BL/6Whole bovine IRBP100 µgHighN/A
B10.RIII (H-2r)IRBP (1-20) peptideN/A0/TotalNo disease

Data compiled from studies demonstrating the uveitogenicity of IRBP (1-20) in H-2b mice.[1][2]

Table 2: Immunological Responses to IRBP (1-20) in C57BL/6 Mice

AssayStimulantResult
Delayed-Type Hypersensitivity (DTH)IRBP (1-20)Positive response
Lymphocyte ProliferationIRBP (1-20)Significant proliferation
Cytokine Production (in vitro)IRBP (1-20)Increased IFN-γ, no significant IL-4

This table highlights the Th1-dominant immune response elicited by IRBP (1-20).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of IRBP (1-20) are provided below.

Induction of Experimental Autoimmune Uveitis (EAU)

This protocol describes the active induction of EAU in C57BL/6 mice using the IRBP (1-20) peptide.

Materials:

  • IRBP (1-20) peptide (human sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of IRBP (1-20) in CFA. A common method is to mix equal volumes of the peptide solution (dissolved in PBS at a concentration of 2-3 mg/mL) and CFA. Emulsify by drawing the mixture into and out of a syringe until a stable, viscous emulsion is formed.

  • Immunization: Subcutaneously inject 0.1-0.2 mL of the emulsion (containing 200-300 µg of peptide) into the flank or base of the tail of each C57BL/6 mouse.[1][3]

  • Adjuvant Administration: Concurrently with the immunization, administer an intraperitoneal (IP) injection of PTX (typically 0.5-1.5 µg per mouse) to enhance the autoimmune response.[3]

  • Monitoring: Monitor the mice for clinical signs of uveitis starting from day 7 post-immunization. Disease severity can be scored clinically using fundoscopy and confirmed by histopathology at the end of the experiment (typically day 21).[1][3]

Lymphocyte Proliferation Assay

This assay measures the proliferation of T cells in response to the IRBP (1-20) peptide.

Materials:

  • Spleens and draining lymph nodes from immunized and control mice

  • RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

  • IRBP (1-20) peptide

  • [³H]-thymidine

  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Preparation: Prepare single-cell suspensions from the spleens and lymph nodes of immunized mice.

  • Cell Culture: Plate the cells in 96-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well.

  • Antigen Stimulation: Add IRBP (1-20) peptide to the wells at various concentrations (e.g., 1-20 µg/mL). Include wells with media alone (negative control) and a mitogen like Concanavalin A (positive control).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter. The results are expressed as a stimulation index (mean cpm of antigen-stimulated wells / mean cpm of unstimulated wells).

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the production of cytokines by lymphocytes in response to IRBP (1-20).

Materials:

  • Supernatants from lymphocyte proliferation assay cultures

  • Capture and detection antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-4)

  • Recombinant cytokine standards

  • ELISA plates

  • Substrate solution and stop solution

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin-horseradish peroxidase conjugate.

  • Substrate Development: Wash the plate and add a substrate solution. Stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G Figure 1: T-Cell Mediated Pathogenesis in IRBP (1-20)-Induced EAU cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell cluster_Th1 Effector Th1 Cell APC APC MHC_II MHC class II APC->MHC_II Presents IRBP (1-20) TCR TCR MHC_II->TCR Recognition T_Cell Naive CD4+ T-Cell T_Cell->TCR Th1 Effector Th1 Cell TCR->Th1 Activation & Differentiation IFN_gamma IFN-γ Th1->IFN_gamma Produces Inflammation Uveitis (Photoreceptor Damage) IFN_gamma->Inflammation Drives Inflammation

Caption: T-Cell Mediated Pathogenesis in IRBP (1-20)-Induced EAU.

G Figure 2: Experimental Workflow for EAU Induction and Analysis start Start immunization Immunization of C57BL/6 Mice (IRBP (1-20) + CFA + PTX) start->immunization monitoring Clinical Monitoring for EAU (Fundoscopy) immunization->monitoring sacrifice Sacrifice at Day 21 monitoring->sacrifice histopathology Histopathological Analysis of Eyes sacrifice->histopathology immune_assays Immunological Assays (Lymphocyte Proliferation, Cytokine ELISA) sacrifice->immune_assays end End histopathology->end immune_assays->end

Caption: Experimental Workflow for EAU Induction and Analysis.

References

Methodological & Application

Application Note: Preparation of IRBP (1-20)/CFA Emulsion for Induction of Experimental Autoimmune Uveitis (EAU)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Uveitis (EAU) is a widely utilized animal model that recapitulates many of the clinical and immunological features of human autoimmune uveitis.[1][2] The model is typically induced in susceptible mouse strains, such as the C57BL/6J, by immunization with a retinal autoantigen, most commonly a peptide fragment of the interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA).[1][2] This process triggers an autoimmune response mediated by T cells that targets retinal tissues, leading to intraocular inflammation.[3] The stability and proper formulation of the antigen/adjuvant emulsion are critical for the reproducibility and severity of the induced disease.[1]

This document provides a detailed protocol for the preparation of a stable water-in-oil emulsion containing the human IRBP peptide fragment 1-20 (IRBP₁₋₂₀) and CFA, intended for the immunization of mice to induce EAU.

Principle of the Method

The IRBP₁₋₂₀ peptide serves as the specific antigen that primes the autoimmune response.[1] Complete Freund's Adjuvant (CFA) is a potent immunostimulatory adjuvant composed of a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[3][4][5] The oil depot creates a slow-release system for the antigen, while the mycobacterial components activate the innate immune system, leading to a robust Th1- and Th17-dominated cellular immune response necessary for EAU development.[3][4][6] Creating a stable emulsion is paramount, as it ensures the sustained release of the antigen and maximizes the inflammatory response at the injection site.[4][6][7]

Experimental Protocols

I. Materials and Reagents

  • Human IRBP₁₋₂₀ peptide (Sequence: GPTHLFQPSLVLDMAKVLLD or LAQGAYRTAVDLESLASQLT), lyophilized[1][8]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra strain)[3][4][8]

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile Luer-lock syringes (glass or polypropylene), 1 mL or 3 mL

  • Sterile Luer-lock connector or a 3-way stopcock

  • Sterile needles (e.g., 21-23G)[4]

  • Sterile microcentrifuge tubes

  • Beaker with cold sterile water or saline

II. Reagent Preparation

A. IRBP (1-20) Peptide Solution

  • Aseptically bring the lyophilized IRBP₁₋₂₀ peptide to room temperature.

  • To ensure the peptide is fully dissolved, first add a small volume of 100% DMSO directly to the lyophilized powder.[1] Gently agitate until no solid flakes are visible.

  • Slowly add sterile PBS in small portions to reach the desired final concentration, mixing gently with a pipette after each addition.[1] Do not vortex , as this can damage the peptide.

  • The final concentration will depend on the target dose per animal (see Table 1). For example, to immunize 10 mice with 400 µg each in a 200 µL final emulsion volume (100 µL peptide solution + 100 µL CFA), a total of 4 mg of peptide is needed. Accounting for potential loss during preparation, it is wise to prepare for extra animals (e.g., 12-15).[1]

B. Complete Freund's Adjuvant (CFA) Preparation

  • CFA should be stored at 4°C and brought to room temperature before use. Do not freeze .[4]

  • The mycobacterial components in CFA will settle over time. Vigorously vortex or shake the vial to ensure the heat-killed Mycobacterium tuberculosis is fully and uniformly resuspended.[6][9]

  • Using a sterile syringe and needle, draw up the required volume of CFA.

III. Emulsification Procedure (Two-Syringe Method)

This method is highly recommended for creating a stable water-in-oil emulsion.[7][8]

  • Draw the prepared aqueous IRBP₁₋₂₀ peptide solution into one sterile Luer-lock syringe.

  • Draw an equal volume of the resuspended CFA into a second sterile Luer-lock syringe.[8][9] The standard ratio is 1:1 (v/v) of peptide solution to CFA.[1][8]

  • Expel any air bubbles from both syringes.

  • Connect the two syringes using a sterile Luer-lock connector or a 3-way stopcock.[8]

  • Begin the emulsification by rapidly and forcefully passing the contents back and forth between the two syringes. Continue this process for a minimum of 10-20 minutes.[7] The mixture will become increasingly viscous and turn into a thick, white emulsion.[4]

  • Note: Alternative methods like sonication can also be used, but care must be taken to use short pulses to avoid damaging the peptide antigen.[2] Studies have shown sonicated emulsions may lead to more severe EAU compared to syringe-extruded emulsions.[10]

IV. Quality Control: Testing Emulsion Stability

A stable water-in-oil emulsion is crucial for successful immunization.[4]

  • Drop Test: The most common and reliable method is the water drop test.[2]

  • Disconnect one syringe and carefully dispense a single drop of the emulsion from the needle onto the surface of a beaker filled with cold sterile water or saline.

  • Positive Result (Stable Emulsion): A stable emulsion will hold its shape as a discrete, cohesive white drop and will not disperse or dissipate into the water.[2][11]

  • Negative Result (Unstable Emulsion): If the emulsion is unstable, the drop will spread out, break apart, or mix with the water. If this occurs, continue the emulsification process for another 5-10 minutes and re-test.

  • The final emulsion should be used immediately for immunization.[12]

Data Presentation

Table 1: Typical Quantitative Parameters for EAU Induction in C57BL/6J Mice

ParameterTypical Value/RangeReference(s)
IRBP₁₋₂₀ Peptide Dose 200 - 500 µ g/mouse [1][8][10][13]
Peptide:CFA Ratio 1:1 (v/v)[1][8][9]
CFA Concentration 1.0 - 5.0 mg/mL M. tuberculosis[5][8][13]
Total Emulsion Volume 200 µL/mouse[1][8][13]
Administration Route Subcutaneous (s.c.)[1][8][14]
Co-adjuvant (optional) Bordetella pertussis toxin (PTX)[1][8][10]
PTX Dose 200 - 1,000 ng/mouse[10][13]
PTX Administration Intraperitoneal (i.p.)[1][8]

Note: The optimal dosage of IRBP₁₋₂₀ can vary. Some studies suggest that a moderate dose (e.g., 500 µg) induces a more severe inflammation than lower or higher doses in C57BL/6 mice.[10]

Visualizations

G cluster_prep Phase 1: Reagent Preparation cluster_emul Phase 2: Emulsification cluster_qc Phase 3: Quality Control pep_prep Prepare IRBP (1-20) Aqueous Solution combine Combine Peptide and CFA (1:1 Ratio in Syringes) pep_prep->combine cfa_prep Prepare CFA (Vortex to Resuspend) cfa_prep->combine emulsify Emulsify via Two-Syringe Method (10-20 min) combine->emulsify Forceful Mixing stability_test Stability Test (Water Drop Test) emulsify->stability_test stable Stable Emulsion (Drop Remains Intact) stability_test->stable PASS unstable Unstable Emulsion (Drop Disperses) stability_test->unstable FAIL end_node Ready for Immunization stable->end_node unstable->emulsify Continue Mixing

Caption: Workflow for IRBP/CFA Emulsion Preparation.

References

Application Notes and Protocols: Optimal Dose of Human IRBP (1-20) for Experimental Autoimmune Uveitis (EAU) Induction in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Uveitis (EAU) is a widely utilized animal model that mimics human autoimmune uveitis, a sight-threatening inflammatory ocular disease. The C57BL/6 mouse strain, though commonly used in genetic research, is relatively resistant to EAU induction. Therefore, optimizing the induction protocol is critical for achieving a consistent and robust disease model. These application notes provide detailed protocols for inducing EAU in C57BL/6 mice using the human interphotoreceptor retinoid-binding protein peptide 1-20 (hIRBP 1-20), with a focus on determining the optimal dosage for reliable disease induction.

Data Summary: Dose-Response of hIRBP (1-20) in EAU Induction

The optimal dose of hIRBP (1-20) for inducing EAU in C57BL/6 mice has been investigated across several studies. A moderate dose appears to be most effective, as excessively high doses may lead to T-cell apoptosis or the induction of regulatory T-cells, thereby suppressing the immune response.[1] The following table summarizes the quantitative data from key studies on dose optimization.

hIRBP (1-20) Dose (µ g/mouse )Pertussis Toxin (PTX) DoseKey Outcomes (at peak disease, approx. Day 18-21)IncidenceReference
200 µg500 ngLower clinical and histological scores (approx. 0.3)~40%[1][2]
500 µg 500 ng Higher clinical and histological scores (approx. 0.5); most obvious CD4+ T cell infiltration. Considered optimal. ~40% [1][2]
700 µg500 ngLower clinical and histological scores (approx. 0.1)~19%[1][2]
200-300 µg1.5 µgDeveloped EAU with scores comparable to 100 µg of whole IRBP.Not specified[3][4]
300 µg0.5 µgInduced EAU, but less severe than another epitope (hIRBP651-670).Not specified[5]
400 µg1.5 µgUtilized for developing a comprehensive grading system.80-85%[6]

Note: EAU incidence and severity can be highly variable between laboratories due to factors such as animal age, housing conditions, and the specific preparation of the immunizing emulsion.[6][7]

Experimental Protocols

Materials and Reagents
  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Antigen: Human IRBP peptide 1-20 (Sequence: GPTHLFQPSLVLDMAKVLLD).

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37RA.

  • Co-adjuvant: Pertussis toxin (PTX).

  • Solutions: Phosphate-buffered saline (PBS), sterile saline.

  • Equipment: 1 mL glass syringes, 23G needles, sonicating water bath or probe sonicator, vortex mixer.

Preparation of Immunization Emulsion

The method of emulsification significantly impacts EAU induction, with sonicated emulsions potentially producing a higher incidence and earlier onset of disease compared to syringe-extruded emulsions.[7][8]

Method A: Sonication (Recommended for Higher Incidence) [7][8]

  • Dissolve the hIRBP (1-20) peptide in sterile PBS to a final concentration of 5 mg/mL (for a 500 µg dose in 100 µL).

  • In a sterile tube, mix one part of the peptide solution with one part of CFA (1:1, v/v).

  • Emulsify the mixture by sonication on ice. Use short bursts to prevent overheating and denaturation of the peptide.

  • Confirm proper emulsification by dropping a small amount into a beaker of water. A stable emulsion will not disperse.

Method B: Syringe Extrusion [6]

  • Prepare the peptide solution as described in Method A, Step 1.

  • Draw the peptide solution into one 1 mL glass syringe and an equal volume of CFA into a second syringe.

  • Connect the two syringes with a luer lock connector.

  • Force the contents back and forth between the syringes for at least 10-20 minutes until a thick, white, stable emulsion is formed.

  • Confirm proper emulsification as described in Method A, Step 4.

Immunization Procedure
  • Administer a total of 0.2 mL of the prepared emulsion subcutaneously, distributed across the base of the tail and both thighs (approximately 50-70 µL per site).[3][6]

  • On the same day as the peptide immunization (Day 0), administer PTX via intraperitoneal (i.p.) injection. The dose can range from 500 ng to 1.5 µg per mouse, diluted in sterile saline or PBS.[1][6] A single injection of 1,000 ng of PTX has been shown to induce severe EAU.[7]

Assessment and Scoring of EAU

Disease onset typically occurs 8-12 days post-immunization, with peak inflammation observed around days 18-21.[7][9]

A. Clinical Assessment (Fundoscopy)

  • Mice are anesthetized, and pupils are dilated.

  • A fundus camera is used to examine the retina for signs of inflammation.

  • Scoring System (Example): [6]

    • Grade 0: No signs of inflammation.

    • Grade 1: Mild inflammation, minimal vasculitis or optic disc swelling.

    • Grade 2: Moderate inflammation with clear signs of vasculitis, optic disc swelling, and some retinal lesions.

    • Grade 3: Severe inflammation, extensive vascular cuffing, severe optic neuritis, and numerous retinal lesions.

    • Grade 4: Very severe inflammation, retinal hemorrhages, and/or retinal detachment.

B. Histological Assessment

  • Mice are euthanized at the desired time point (e.g., Day 21).

  • Eyes are enucleated, fixed in a suitable fixative (e.g., Davidson's solution or 4% paraformaldehyde), and embedded in paraffin.

  • Sections are cut and stained with Hematoxylin and Eosin (H&E).

  • Scoring System (Example): [1][3]

    • Grade 0: No inflammatory cells.

    • Grade 0.5: Infiltrating cells in the choroid or ciliary body.

    • Grade 1: Mild infiltration in the vitreous and retina, few small retinal folds or photoreceptor lesions.

    • Grade 2: Moderate infiltration, multiple retinal folds, and clear photoreceptor damage.

    • Grade 3: Severe infiltration with extensive retinal folding, large granulomas, and widespread photoreceptor destruction.

    • Grade 4: Retinal architecture completely destroyed, potential retinal detachment.

Visualizations

Experimental Workflow for EAU Induction

EAU_Workflow cluster_monitoring Monitoring & Analysis peptide hIRBP (1-20) Peptide Solution emulsion Prepare Emulsion (Sonication or Syringe) peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion sc_injection Subcutaneous (s.c.) Injection (0.2 mL Emulsion) emulsion->sc_injection ptx Pertussis Toxin (PTX) Solution ip_injection Intraperitoneal (i.p.) Injection (PTX) ptx->ip_injection mouse C57BL/6 Mouse (6-8 weeks old) monitoring Monitor Disease Progression (Days 8-21+) mouse->monitoring sc_injection->mouse ip_injection->mouse fundoscopy Clinical Scoring (Fundoscopy) monitoring->fundoscopy histology Histological Scoring (H&E Staining) monitoring->histology analysis Data Analysis fundoscopy->analysis histology->analysis

Caption: Workflow for inducing and assessing Experimental Autoimmune Uveitis (EAU).

Simplified Pathogenic Pathway in EAU

EAU_Pathway APC Antigen Presenting Cell (APC) T_naive Naive T-Cell APC->T_naive Activation Th1 Th1 Cell T_naive->Th1 Differentiation Th17 Th17 Cell T_naive->Th17 Differentiation Retina Retina Th1->Retina Infiltration Th17->Retina Infiltration Inflammation Inflammation & Photoreceptor Damage (Uveitis) Retina->Inflammation IRBP hIRBP (1-20) Peptide IRBP->APC Uptake & Presentation PTX Pertussis Toxin (PTX) PTX->Th1 Enhances Response PTX->Th17 Enhances Response

References

Application Notes: Timeline and Mechanisms of EAU Development (Days 1-20)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established and reproducible animal model for human autoimmune uveitis, a group of sight-threatening inflammatory diseases.[1] EAU is typically induced in susceptible mouse or rat strains by immunization with retinal antigens, such as the interphotoreceptor retinoid-binding protein (IRBP) or its pathogenic peptides.[2][3] The resulting immune response, primarily mediated by CD4+ T helper cells (Th1 and Th17), targets the neural retina, leading to inflammation and tissue destruction that closely mimics the human condition.[1][4] Understanding the early phase of EAU development, specifically the first 20 days post-immunization, is critical for elucidating disease mechanisms and for identifying optimal windows for therapeutic intervention.

This document provides a detailed timeline of key immunological and pathological events, comprehensive experimental protocols for EAU induction and evaluation, and diagrams of the associated biological pathways and workflows.

Timeline of EAU Development (Days 1-20 Post-IRBP Immunization)

The onset and severity of EAU are dependent on the animal strain and the specific immunization protocol.[5] The following timeline focuses on the widely used C57BL/6J mouse model, induced with IRBP peptide 1-20.

Day Post-Immunization Key Immunological & Pathological Events Primary Method of Analysis
0 Immunization with IRBP peptide emulsified in Complete Freund's Adjuvant (CFA). Intraperitoneal (i.p.) injection of Bordetella pertussis toxin (PTX).[6][7]-
5 - 8 Initial systemic acute-phase inflammatory response. Changes in urinary proteome may be detectable.[8]Proteomics
7 - 10 Priming Phase: Antigen-presenting cells (APCs) present IRBP peptide to naive T cells in draining lymph nodes (cervical and inguinal). Activation and proliferation of IRBP-specific T cells.T-cell Proliferation Assays, Flow Cytometry
10 - 14 Early Phase / Onset: First clinical signs of ocular inflammation may appear.[9][10] This includes mild vasculitis and optic disc swelling.[11] Initial, sparse infiltration of inflammatory cells (T cells, macrophages) into the retina begins.[4]Fundoscopy, Optical Coherence Tomography (OCT)
14 - 20 Amplification Phase: Disease severity progressively increases.[4] Significant inflammatory cell infiltration into the vitreous and retina is observed.[12] Development of classic EAU lesions: perivascular cuffs, retinal folds, and granulomas.[8] Upregulation of MHC Class II expression on microglia and infiltrating APCs within the retina.[4] Increased production of pro-inflammatory cytokines (IFN-γ, IL-17) in the eye.Fundoscopy, Histopathology, Immunohistochemistry, Flow Cytometry, Cytokine Analysis (ELISA, qPCR)

Experimental Protocols

Protocol 1: Induction of EAU in C57BL/6J Mice

This protocol describes the standard method for inducing EAU using the IRBP 1-20 peptide.

Materials:

  • 6-8 week old female C57BL/6J mice

  • Human IRBP peptide 1-20 (e.g., GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • 27G and 30G needles and 1 mL syringes

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve IRBP peptide 1-20 in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the IRBP solution 1:1 (v/v) with CFA.

    • Emulsify by drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mouse.

    • Inject a total of 200 µL of the emulsion subcutaneously, distributed across two sites on the lower back (100 µL per site).[6] This delivers approximately 200 µg of IRBP peptide.

  • PTX Administration (Day 0):

    • Immediately following immunization, administer 0.2-0.3 µg of PTX via a single intraperitoneal (i.p.) injection.[6] PTX acts as an additional adjuvant, enhancing disease induction.[5]

Protocol 2: Clinical Assessment of EAU by Fundoscopy

Clinical scoring is performed to non-invasively monitor disease progression.

Materials:

  • Fundoscope or topical endoscopic fundal imaging (TEFI) system

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Tropicamide (B1683271) ophthalmic solution (1%) for pupil dilation

Procedure:

  • Beginning around day 10 post-immunization, examine mice every 2-3 days.

  • Anesthetize the mouse and place it on a positioning stage.

  • Apply one drop of tropicamide to each eye to dilate the pupils. Wait 5 minutes.

  • Using the fundoscope, examine the optic nerve disc, retinal blood vessels, and surrounding retinal tissue.

  • Score the severity of inflammation based on a standardized 0-4 scale.

Table of Clinical EAU Scoring:

ScoreDescription of Pathological Changes
0 No signs of inflammation. Normal optic disc and retinal vessels.
0.5 Mild inflammation; minimal optic disc swelling and mild vasculitis.
1.0 Moderate inflammation; swollen optic disc, moderate vasculitis, and distinct retinal lesions.[11]
2.0 Severe inflammation; significant optic disc swelling, severe vasculitis, and multiple chorioretinal lesions.[11]
3.0 Very severe inflammation; confluent lesions, retinal hemorrhages, and significant cell infiltration into the vitreous.[11]
4.0 Maximum inflammation; retinal detachment, retinal atrophy, and complete destruction of retinal architecture.[11]

Protocol 3: Histopathological Evaluation of EAU

Histology provides a definitive assessment of inflammation and structural damage at the cellular level.

Materials:

  • Phosphate-buffered formalin (10%) or Davidson's fixative

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • At a predetermined endpoint (e.g., day 20), euthanize the mouse.

  • Enucleate the eyes and fix them in 10% formalin for at least 24 hours.

  • Process the fixed eyes through a series of graded alcohols and xylene, and embed them in paraffin.

  • Section the paraffin-embedded eyes at a thickness of 4-6 µm.

  • Stain the sections with H&E to visualize cellular infiltrates and retinal structure.

  • Examine the stained sections under a microscope to assess the extent of inflammation, including perivascular infiltrates, retinal folding, and photoreceptor damage. Scoring can be performed on a 0-4 scale similar to clinical assessment but based on cellular pathology.

Visualizations

EAU_Workflow cluster_0 Day 0: EAU Induction cluster_1 Days 10-20: Disease Monitoring cluster_2 Day 20: Endpoint Analysis Immunization Subcutaneous Immunization (IRBP Peptide + CFA) PTX Intraperitoneal Injection (Pertussis Toxin) Monitoring Clinical Assessment (Fundoscopy, OCT) Immunization->Monitoring Collection Tissue Collection (Eyes, Spleen, Lymph Nodes) Monitoring->Collection Histology Histopathology (H&E) Collection->Histology Flow Flow Cytometry (Retinal Infiltrates) Collection->Flow Cytokine Cytokine Analysis (ELISA, qPCR) Collection->Cytokine

Caption: Experimental workflow for EAU induction and analysis.

EAU_Signaling_Pathway cluster_Induction Immune Priming (Lymph Node) cluster_Effector Effector Phase (Eye) IRBP_CFA 1. Immunization (IRBP + CFA) APC 2. Antigen Presenting Cell (APC) (e.g., Dendritic Cell) IRBP_CFA->APC APC_T_Cell 4. T Cell Priming & Differentiation APC->APC_T_Cell T_Cell 3. Naive T Cell T_Cell->APC_T_Cell Th1 Th1 Cell (IFN-γ) APC_T_Cell->Th1 Th17 Th17 Cell (IL-17) APC_T_Cell->Th17 Migration 5. Effector T Cells Migrate to Eye Th1->Migration Th17->Migration BBB 6. Breakdown of Blood-Retinal Barrier Migration->BBB Inflammation 7. Recruitment of Inflammatory Cells BBB->Inflammation Damage 8. Retinal Inflammation & Photoreceptor Damage Inflammation->Damage

Caption: Pathogenic signaling pathway in EAU development.

References

Application Notes and Protocols for Clinical Scoring of IRBP (1-20) Induced Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that recapitulates many of the clinical and immunological features of human autoimmune uveitis, a sight-threatening inflammatory eye disease. Induction of EAU using the interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (IRBP 1-20) in susceptible mouse strains, such as the C57BL/6J, is a widely used method to study the disease's pathogenesis and to evaluate the efficacy of novel therapeutic interventions. This document provides detailed protocols for the induction of EAU with IRBP (1-20) and a comprehensive guide to the clinical scoring of the resulting inflammation.

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU)

This protocol describes the induction of EAU in C57BL/6J mice.

Materials:

  • IRBP 1-20 peptide (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (23G)

  • Ultrasonic homogenizer or emulsifier

Procedure:

  • Peptide Emulsification:

    • Dissolve the IRBP 1-20 peptide in sterile PBS or DMSO to a final concentration of 1.5 mg/mL.

    • Prepare a 1:1 emulsion of the IRBP 1-20 solution with Complete Freund's Adjuvant (CFA). For example, mix 150 µL of the peptide solution with 150 µL of CFA.

    • Emulsify the mixture using an ultrasonic homogenizer or by passing it between two syringes connected by a Luer lock until a stable, white, viscous emulsion is formed. The emulsion is stable if a drop does not disperse when placed in water. Keep the emulsion on ice.

  • Immunization:

    • Inject 200 µL of the emulsion (containing 150 µg of IRBP 1-20) subcutaneously at the base of the tail and both outer thighs of the mouse. Some protocols suggest distributing the injection between the base of the tail and the right and left flanks (50 µL at each site).

    • On the same day (day 0) and again on day 1 post-immunization, administer an intraperitoneal (IP) injection of pertussis toxin (PTX). A typical dose is 0.5 µg of PTX per mouse, dissolved in PBS. The dosage of PTX may need to be optimized as it can influence the severity of uveitis.

  • Post-Immunization Monitoring:

    • Monitor the mice regularly for clinical signs of uveitis. The onset of symptoms typically occurs between days 12 and 14 post-immunization, with peak disease severity usually observed between days 20 and 22.

Clinical Assessment and Scoring

Clinical scoring is performed using fundoscopy after pupil dilation.

Materials:

Procedure:

  • Pupil Dilation: Anesthetize the mouse and apply a drop of a mydriatic agent to the cornea of each eye.

  • Fundoscopic Examination: After the pupils are fully dilated, examine the fundus of each eye using a fundoscope. Assess the optic disc, retinal vessels, and retinal tissue for signs of inflammation.

  • Scoring: Grade the severity of inflammation based on a standardized scoring system. The clinical signs are typically graded on a scale of 0 to 4 or 0 to 5.

Data Presentation: Clinical Scoring Systems

The following tables summarize common clinical scoring systems for IRBP (1-20) induced uveitis based on fundoscopic examination.

Table 1: Conventional Clinical Scoring Scale for EAU Severity

ScoreOptic Disc InflammationRetinal Vessel CuffingRetinal Tissue InfiltrateStructural Damage
0 NormalNormalNoneNone
1 Mild optic disc swelling with slightly blurred marginsMild perivascular cuffing involving a few vesselsFew small round or linear retinal lesionsMild patchy scarring
2 Disc margins diffusely blurred with halo effectModerate perivascular cuffing affecting multiple vesselsScattered small round and linear lesionsModerate retinal scarring
3 Prominent disc swelling with partial obscuration by lesionsExtensive confluent perivascular cuffingClustered round and linear lesionsWidespread scarring
4 Marked disc atrophy with sunset halo and glassy opacityDense retinal lesionsRetinal layer loss or detachmentExtensive structural damage
5 ---*Due to obscuration, infiltrate and retinal detachment cannot be assessed

Each parameter is scored on a scale from 0 to 5, with a maximum total score of 20 per eye.

Table 2: Simplified Clinical Scoring System for EAU

ScoreClinical Signs
0 No disease
1 Mild optic disc swelling with slightly blurred margins; few small round or linear retinal lesions; no vascular cuffing; vessels remain clearly visible.
2 Disc margins diffusely blurred with halo effect; limited inflammatory infiltrates at the optic disc; mild perivascular cuffing involving a few vessels; scattered small round and linear lesions; mild patchy scarring.
**3

Application Notes and Protocols for Induction of Experimental Autoimmune Uveitis (EAU) via Adoptive Transfer of IRBP (1-20)-Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease model that serves as an invaluable tool for studying human autoimmune uveitis.[1][2] The adoptive transfer of antigen-specific T cells is a powerful method to induce EAU, as it allows for the study of the pathogenic mechanisms of specific T cell populations without the use of adjuvants in the recipient animals.[3] This protocol focuses on the induction of EAU in mice, particularly those of the H-2b haplotype (e.g., C57BL/6), using T cells specific for the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (GPTHLFQPSLVLDMAKVLLD).[4][5] This model is highly relevant for research into disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[3][6]

Principle of the Method

The induction of EAU through adoptive transfer involves three main stages:

  • Immunization of Donor Mice: Donor mice are immunized with the IRBP (1-20) peptide to generate a population of antigen-specific T cells.

  • In Vitro T Cell Activation and Expansion: T cells are isolated from the draining lymph nodes and spleens of immunized donors and are then re-stimulated and expanded in vitro with the IRBP (1-20) peptide.

  • Adoptive Transfer to Naïve Recipient Mice: The activated, antigen-specific T cells are then injected into naïve, syngeneic recipient mice, where they migrate to the eye and induce ocular inflammation.

This method results in a reproducible and severe form of uveitis, the onset and severity of which can be controlled by the number of transferred T cells.[6]

Applications

  • Studying the role of specific T cell subsets (e.g., Th1, Th17) in the pathogenesis of uveitis. [1][7]

  • Evaluating the efficacy of potential therapeutic agents in a controlled setting. [3]

  • Investigating the mechanisms of immune tolerance and autoimmunity in an organ-specific context. [2]

  • Utilizing genetically modified mouse strains (e.g., knockout or transgenic mice on a C57BL/6 background) to dissect molecular pathways. [4][6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from EAU experiments using the adoptive transfer of IRBP (1-20)-specific T cells.

Table 1: EAU Incidence and Severity Following Adoptive Transfer

Number of Transferred CellsRecipient StrainIncidence of EAUMean Peak Clinical Score (± SD)Onset of Disease (Days Post-Transfer)
2 x 10^6C57BL/6>90%2.5 ± 0.59-12
5 x 10^6C57BL/6100%3.0 ± 0.77-10
40-50 x 10^6C57BL/650-60%0.5 - 1.0~14

Note: Disease scores can vary between laboratories and depend on the specific scoring system used.[4][8]

Table 2: Clinical and Histological Scoring Systems for EAU

A comprehensive grading system is crucial for the quantitative assessment of EAU.[9][10] Scoring is typically performed in a masked manner.

ScoreClinical Signs (Fundoscopy)Histological Findings (H&E Staining)
0 No signs of inflammation.Normal retinal structure. No inflammatory cells.
0.5 Minimal inflammation, few inflammatory cells in vitreous.Mild inflammatory cell infiltration in the retina, choroid, or vitreous.
1 Mild vasculitis, optic disc swelling.Perivascular infiltrates, mild vitritis.
2 Moderate vasculitis, multiple retinal lesions.Retinal folds, granuloma formation, moderate cellular infiltration.
3 Severe vasculitis, extensive retinal lesions, hemorrhages.Extensive retinal folding, significant photoreceptor damage.
4 Retinal detachment, severe structural damage.Complete loss of photoreceptor layer, retinal atrophy.

This is a generalized scoring system. For detailed and specific grading criteria, refer to specialized publications.[10][11]

Experimental Protocols

Protocol 1: Generation of IRBP (1-20)-Specific T Cells

Materials:

  • C57BL/6 mice (6-8 weeks old, for use as donor animals)

  • Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (2.5 mg/mL)

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles (27G or 30G)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the IRBP (1-20) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • To prepare the emulsion, mix equal volumes of the peptide solution and CFA (1:1, vol/vol).

    • Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization of Donor Mice:

    • Inject each C57BL/6 donor mouse subcutaneously at the base of the tail and on the flanks with a total of 200 µL of the emulsion (containing 200 µg of IRBP peptide).[12][13]

    • Concurrently, administer 0.2 µg of Pertussis Toxin intraperitoneally.[1]

Protocol 2: Isolation and In Vitro Activation of T Cells

Materials:

  • Immunized donor mice (10-14 days post-immunization)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • IRBP (1-20) peptide

  • Recombinant mouse Interleukin-2 (IL-2) or Interleukin-23 (IL-23)

  • Ficoll-Paque or similar density gradient medium

  • Sterile dissection tools

  • 70 µm cell strainers

Procedure:

  • Harvesting Lymphoid Organs:

    • Euthanize the immunized donor mice 10-14 days after immunization.

    • Aseptically harvest the draining lymph nodes (inguinal, axillary, cervical) and spleens.

  • Single-Cell Suspension Preparation:

    • Prepare single-cell suspensions by gently grinding the tissues through a 70 µm cell strainer into a petri dish containing complete RPMI medium.

    • For spleens, lyse red blood cells using an appropriate lysis buffer.

    • Wash the cells twice with complete RPMI medium.

  • T Cell Culture and Activation:

    • Resuspend the cells in complete RPMI medium and count them.

    • Plate the cells at a density of 1 x 10^7 cells/mL in 24-well plates.

    • Add the IRBP (1-20) peptide to a final concentration of 10-30 µg/mL.[1]

    • To promote the expansion of specific T cell subsets, supplement the culture medium with either IL-2 (for Th1) or IL-23 (for Th17) at a concentration of 10 ng/mL.[7]

    • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Isolation of Activated T Cells (Blasts):

    • After incubation, harvest the cells from the culture plates.

    • Layer the cell suspension over a Ficoll-Paque gradient.

    • Centrifuge to separate the activated T cell blasts (which are less dense) from resting lymphocytes and dead cells.

    • Carefully collect the layer of T cell blasts.

    • Wash the blasts twice with sterile PBS.

Protocol 3: Adoptive Transfer and EAU Assessment

Materials:

  • Naïve syngeneic recipient mice (e.g., C57BL/6, 6-8 weeks old)

  • Activated IRBP (1-20)-specific T cell blasts

  • Sterile PBS

  • Syringes and needles (27G or 30G)

  • Fundoscope or other retinal imaging system

  • Formalin or other fixative for histology

Procedure:

  • Cell Preparation for Injection:

    • Resuspend the washed T cell blasts in sterile PBS at the desired concentration. A typical dose ranges from 2 x 10^6 to 5 x 10^6 cells per mouse, in a volume of 200-500 µL.[7][8]

  • Adoptive Transfer:

    • Inject the cell suspension intravenously (e.g., via the tail vein) or intraperitoneally into the naïve recipient mice.

  • Monitoring and Scoring of EAU:

    • Beginning around 7 days post-transfer, monitor the mice for clinical signs of EAU using fundoscopy.[14]

    • Score the disease severity based on a standardized grading system (see Table 2).[9][10] Clinical signs to look for include optic disc inflammation, vasculitis, and retinal lesions.[10]

    • Continue monitoring and scoring at regular intervals (e.g., every 2-3 days) to determine the disease course.

  • Histological Analysis:

    • At the desired time point (e.g., at the peak of disease, typically 14-21 days post-transfer), euthanize the mice.

    • Enucleate the eyes and fix them in an appropriate fixative (e.g., 10% formalin).

    • Process the eyes for paraffin (B1166041) embedding, sectioning, and Hematoxylin and Eosin (H&E) staining.

    • Score the histological sections for inflammatory cell infiltration and structural damage to the retina using a standardized grading system (see Table 2).[14]

Visualizations

EAU_Adoptive_Transfer_Workflow cluster_donor Donor Mouse (C57BL/6) cluster_invitro In Vitro Culture cluster_recipient Recipient Mouse (Naïve C57BL/6) donor Immunization with IRBP (1-20) + CFA/PTX harvest Harvest Lymph Nodes & Spleen (Day 10-14) donor->harvest activate Activate T cells with IRBP (1-20) + IL-2/IL-23 harvest->activate isolate Isolate Activated T Cell Blasts activate->isolate transfer Adoptive Transfer of T Cells (IV/IP) isolate->transfer monitor Monitor & Score EAU (Fundoscopy) transfer->monitor histology Histological Analysis monitor->histology

Caption: Experimental workflow for EAU induction via adoptive T cell transfer.

EAU_Pathogenesis_Pathway cluster_activation Lymph Node cluster_eye Eye (Immune Privileged Site) APC Antigen Presenting Cell (presents IRBP 1-20) Th1 Th1 Cell APC->Th1 IL-12 Th17 Th17 Cell APC->Th17 IL-23 T_cell Naïve T Cell T_cell->APC Retina Retinal Tissue Th1->Retina IFN-γ Th17->Retina IL-17 Inflammation Uveitis: Inflammatory Infiltrate, Photoreceptor Damage Retina->Inflammation

Caption: Simplified signaling in T cell-mediated EAU pathogenesis.

References

Application Notes and Protocols for In Vitro Stimulation of Splenocytes with Human IRBP (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro stimulation of splenocytes with the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20. This model is a cornerstone for studying the cellular and molecular mechanisms of autoimmune uveitis, a sight-threatening inflammatory eye disease. The protocols detailed below are essential for researchers investigating T-cell mediated autoimmune responses and for the preclinical evaluation of novel therapeutic agents.

The human IRBP peptide 1-20 (sequence: GPTHLFQPSLVLDMAKVLLD) is a well-established uveitogenic epitope, particularly in the C57BL/6 mouse model of experimental autoimmune uveitis (EAU).[1][2] In vitro stimulation of splenocytes isolated from IRBP-immunized mice with this peptide allows for the characterization of antigen-specific T-cell responses, including proliferation, cytokine production, and the elucidation of underlying signaling pathways.

Data Presentation

Table 1: Summary of Quantitative Data for In Vitro Splenocyte Stimulation with Human IRBP (1-20)

ParameterTypical ReadoutKey FindingsReferences
T-Cell Proliferation - [³H]-Thymidine incorporation (CPM) - CFSE dilution (% divided cells)Significant increase in proliferation of splenocytes from IRBP-immunized mice upon in vitro restimulation with IRBP (1-20) peptide.[3][4][1][3][4]
Cytokine Production - ELISA (pg/mL or ng/mL) - Intracellular cytokine staining (% positive cells)- Pro-inflammatory: Increased secretion of IFN-γ, IL-17, and IL-2, indicative of Th1 and Th17 responses.[1][5][6] - Regulatory: Under certain conditions, production of IL-10 and TGF-β can be observed, suggesting the induction of regulatory T-cells.[7][8][5][6][7][8]
Cellular Phenotyping - Flow Cytometry (% of parent gate)- Activation of both CD4+ and CD8+ T-cells.[9][10][11] - Expression of activation markers (e.g., CD25, CD44). - Identification of cytokine-producing T-cell subsets (e.g., IFN-γ+ CD4+, IL-17+ CD8+).[12][9][10][11][12]
Gene Expression - RT-qPCR (Fold change)Upregulation of transcription factors associated with T-cell differentiation, such as T-bet (Th1), RORγt (Th17), and Foxp3 (Treg).[7][10][7][10]

Experimental Protocols

Protocol 1: Isolation of Splenocytes

This protocol describes the procedure for obtaining a single-cell suspension of splenocytes from mice previously immunized with human IRBP (1-20).

Materials:

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Euthanize the immunized mouse according to approved institutional animal care and use committee protocols.

  • Sterilize the abdominal area with 70% ethanol.

  • Make a small incision in the skin and peritoneum to expose the spleen.

  • Carefully excise the spleen and place it in a petri dish containing cold, sterile PBS.

  • Gently disrupt the spleen using the plunger of a syringe or by mashing it between two frosted glass slides in a small volume of RPMI medium.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove debris.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC lysis buffer. Incubate for 1-2 minutes at room temperature.

  • Add 10 mL of complete RPMI medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocyte pellet in an appropriate volume of complete RPMI medium.

  • Determine the cell viability and concentration using trypan blue exclusion and a hemocytometer.

Protocol 2: In Vitro Stimulation of Splenocytes with Human IRBP (1-20)

This protocol outlines the co-culture of splenocytes with the IRBP (1-20) peptide to induce an antigen-specific response.

Materials:

  • Isolated splenocytes

  • Human IRBP (1-20) peptide (e.g., synthesized by a reputable vendor)

  • Complete RPMI 1640 medium

  • 96-well or 24-well tissue culture plates

  • Optional: Recombinant cytokines (e.g., IL-2, IL-23) for polarizing T-cell responses.[12]

Procedure:

  • Adjust the concentration of the splenocyte suspension to the desired density in complete RPMI medium (e.g., 2 x 10⁶ to 4 x 10⁶ cells/mL).

  • Plate the splenocytes in a 96-well (for proliferation assays) or 24-well (for cytokine analysis from supernatant) plate.

  • Prepare a stock solution of human IRBP (1-20) peptide and dilute it to the desired final concentration (typically 10-25 µg/mL) in complete RPMI medium.[4][13]

  • Add the IRBP (1-20) peptide solution to the appropriate wells. Include negative control wells with no peptide and positive control wells with a mitogen (e.g., Concanavalin A or anti-CD3 antibody).

  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 48-96 hours, depending on the downstream application.[13]

Protocol 3: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Materials:

  • Stimulated splenocytes in a 96-well plate

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • After 48-72 hours of incubation, pulse the cultures by adding 1 µCi of [³H]-Thymidine to each well.

  • Incubate for an additional 16-18 hours.[4]

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporation of [³H]-Thymidine using a scintillation counter. The results are expressed as counts per minute (CPM).

Protocol 4: Cytokine Analysis by ELISA

This protocol is for quantifying the concentration of specific cytokines in the culture supernatant.

Materials:

  • Supernatant from stimulated splenocyte cultures

  • Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-17, IL-10)

  • Microplate reader

Procedure:

  • After 72-96 hours of stimulation, centrifuge the culture plates to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards.

Mandatory Visualizations

G cluster_0 Splenocyte Preparation cluster_1 In Vitro Stimulation cluster_2 Downstream Assays Spleen Spleen from Immunized Mouse Disruption Mechanical Disruption Spleen->Disruption Filtration 70 µm Filtration Disruption->Filtration RBC_Lysis RBC Lysis Filtration->RBC_Lysis Wash Wash & Resuspend RBC_Lysis->Wash Cell_Count Cell Counting & Viability Wash->Cell_Count Plating Plate Splenocytes Cell_Count->Plating Stimulation Add IRBP (1-20) Peptide Plating->Stimulation Incubation Incubate 48-96 hours Stimulation->Incubation Proliferation Proliferation Assay ([³H]-Thymidine/CFSE) Incubation->Proliferation Cytokine Cytokine Analysis (ELISA/Flow Cytometry) Incubation->Cytokine Phenotyping Flow Cytometry (Cell Phenotyping) Incubation->Phenotyping

Caption: Experimental workflow for in vitro stimulation of splenocytes with human IRBP (1-20).

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_downstream Downstream Effects MHC_II MHC Class II TCR TCR MHC_II->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Clonal Expansion (Proliferation) Activation->Proliferation Cytokines Cytokine Production (IFN-γ, IL-17) Activation->Cytokines Differentiation Differentiation into Th1/Th17 Effector Cells Activation->Differentiation IRBP IRBP (1-20) Peptide IRBP->MHC_II Processing & Presentation

Caption: Signaling pathway of T-cell activation by IRBP (1-20) peptide.

References

Troubleshooting & Optimization

Technical Support Center: EAU Induction with Human IRBP (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing human Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 for the induction of Experimental Autoimmune Uveitis (EAU). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during EAU experiments, particularly the issue of low disease incidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low incidence of EAU in our C57BL/6 mice when using human IRBP (1-20). What are the potential reasons for this?

A1: A low incidence of EAU with hIRBP (1-20) in C57BL/6 mice is a commonly reported issue. Several factors can contribute to this variability:

  • Mouse Strain and Haplotype: Human IRBP peptide 1-20 is known to be a major epitope for the H-2b haplotype, making C57BL/6 mice a suitable strain.[1][2][3] However, susceptibility can vary even among substrains. B10.RIII (H-2r) mice, for instance, do not develop EAU with this peptide.[1][2]

  • Peptide Dose: The dosage of hIRBP (1-20) is critical. While doses ranging from 200-300 μg have been shown to induce EAU, some studies suggest that 500 μg may be optimal for achieving a higher incidence and severity in C57BL/6 mice.[4][5] Interestingly, a high dose of 700 μg resulted in a lower incidence, possibly due to the induction of T cell apoptosis or regulatory T cells.[5]

  • Adjuvant and Emulsification: The preparation of the antigen-adjuvant emulsion is a crucial step. Incomplete or improper emulsification can lead to a poor immune response. Sonication of the emulsion has been shown to produce a higher incidence and earlier onset of EAU compared to manual syringing.[4] The emulsion should be a stable water-in-oil mixture.

  • Pertussis Toxin (PTX) Dose: PTX is a critical co-adjuvant. While its dose may not directly influence the incidence of EAU, it can affect the severity of the disease.[4] A single injection of 1,000 ng of PTX has been associated with more severe EAU.[4]

Q2: My EAU induction with hIRBP (1-20) is inconsistent. What can I do to improve reproducibility?

A2: To enhance the consistency of EAU induction:

  • Standardize Protocols: Meticulously standardize all experimental parameters, including peptide and PTX dosage, emulsification technique, injection volume, and route of administration.

  • Optimize Peptide Dose: Perform a dose-response experiment to determine the optimal dose of hIRBP (1-20) for your specific mouse colony and experimental conditions. A dose of 500 µg has been reported to be optimal in C57BL/6 mice.[4]

  • Emulsification Technique: Consistently use a validated emulsification method, such as sonication, to ensure a stable and effective emulsion.[4]

  • Consider an Alternative Peptide: If consistent, high-grade EAU is critical, consider using the hIRBP 651-670 peptide, which has been reported to induce EAU with higher severity and incidence in C57BL/6 mice compared to hIRBP 1-20.[6][7]

Q3: What is the expected onset and peak of EAU induced by hIRBP (1-20) in C57BL/6 mice?

A3: The onset of EAU in C57BL/6 mice immunized with hIRBP (1-20) typically occurs between 8 to 14 days post-immunization.[4][8] The disease usually reaches its peak severity between 18 and 22 days after immunization.[4][8]

Q4: Are there alternative or more potent peptides for inducing EAU in C57BL/6 mice?

A4: Yes, several studies have identified other pathogenic epitopes of IRBP for C57BL/6 mice. Notably, hIRBP peptide 651-670 has been shown to consistently induce EAU with a higher incidence and severity than hIRBP 1-20.[6][7][9] Other identified pathogenic epitopes for C57BL/6 mice include residues 461-480.[10]

Data Presentation: Quantitative Comparison of EAU Induction Parameters

Table 1: Influence of hIRBP (1-20) Dosage on EAU Induction in C57BL/6 Mice

Peptide Dose (µg)EAU IncidenceMean Clinical Score (at peak)Mean Pathological Score (at peak)
200~40%[5]Lower[4]~0.3[5]
500~40%[5]Higher[4]~0.5[5]
700~19%[5]Lower[4]~0.1[5]

Table 2: Comparison of Emulsification Methods for EAU Induction with hIRBP (1-20) in C57BL/6 Mice

Emulsification MethodEAU IncidenceMean Histological ScoreOnset of EAU
Syringe-extrudedLower[4]Lower[4]Later[4]
SonicatedHigher[4]Higher[4]2 days earlier[4]

Table 3: Comparative Uveitogenicity of hIRBP Peptides in C57BL/6 Mice

PeptideEAU IncidenceEAU Severity
hIRBP (1-20)Moderate/Inconsistent[6][7]Mild to Moderate[6][7]
hIRBP (651-670)High (approaching 100%)[6]Moderate to Severe[6][7]

Experimental Protocols

Protocol for EAU Induction with hIRBP (1-20) in C57BL/6 Mice

This protocol is a synthesis of methodologies reported in the literature.[4][8][11] Optimization may be required for specific laboratory conditions.

Materials:

  • Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the hIRBP (1-20) peptide in sterile PBS to a final concentration of 2-5 mg/mL.

    • In a sterile glass tube, mix the peptide solution with an equal volume of CFA.

    • Emulsify the mixture until a thick, stable, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water. Sonication is recommended for optimal emulsification.[4]

  • Immunization:

    • Subcutaneously inject each mouse with 200 µL of the emulsion, divided among several sites (e.g., base of the tail and flanks).[10][11] The final peptide dose per mouse should be between 200-500 µg.[4]

    • Concurrently, administer an intraperitoneal (i.p.) injection of 500-1000 ng of PTX dissolved in PBS.[4]

  • Disease Monitoring:

    • Begin monitoring for clinical signs of EAU by fundoscopy from day 8 post-immunization.[4]

    • Clinical scoring can be performed based on the degree of inflammation, vasculitis, and retinal lesions.

    • For histological evaluation, eyes are typically collected at the peak of the disease (around day 21 post-immunization).[12]

Visualizations

EAU_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_response Immune Response & Disease Development cluster_evaluation Evaluation peptide hIRBP (1-20) Peptide emulsion Antigen-Adjuvant Emulsion peptide->emulsion cfa Complete Freund's Adjuvant (CFA) cfa->emulsion injection Subcutaneous & I.P. Injection emulsion->injection ptx Pertussis Toxin (PTX) ptx->injection activation T-cell Activation & Proliferation injection->activation infiltration Infiltration of Inflammatory Cells into the Eye activation->infiltration eau EAU Manifestation infiltration->eau fundoscopy Fundoscopy (Clinical Scoring) eau->fundoscopy histology Histopathology (Pathological Scoring) eau->histology

Caption: Workflow for Experimental Autoimmune Uveitis (EAU) Induction.

Troubleshooting_Low_EAU_Incidence cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_incidence Low EAU Incidence with hIRBP (1-20) dose Suboptimal Peptide Dose low_incidence->dose emulsification Improper Emulsification low_incidence->emulsification ptx Inadequate PTX Dose low_incidence->ptx strain Mouse Strain/Substrain Variability low_incidence->strain alternative_peptide Consider Alternative Peptide (e.g., hIRBP 651-670) low_incidence->alternative_peptide Alternative Approach optimize_dose Optimize Peptide Dose (e.g., 500 µg) dose->optimize_dose improve_emulsion Improve Emulsification (e.g., Sonication) emulsification->improve_emulsion adjust_ptx Adjust PTX Dose (e.g., 1000 ng) ptx->adjust_ptx confirm_strain Confirm Mouse H-2b Haplotype strain->confirm_strain

Caption: Troubleshooting Low EAU Incidence with hIRBP (1-20).

References

Technical Support Center: Optimizing IRBP (1-20) for Reproducible EAU

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide 1-20 for the reproducible induction of Experimental Autoimmune Uveitis (EAU). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges in the EAU model.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of IRBP (1-20) for inducing EAU in C57BL/6 mice?

A1: Based on dose-response studies, 500 µg of IRBP (1-20) per mouse is considered the optimal dose for achieving a high incidence and severe inflammation in C57BL/6 mice.[1][2][3] Lower doses (e.g., 200 µg) may result in lower incidence and severity, while higher doses (e.g., 700 µg) might not enhance the response and could potentially lead to reduced incidence.[2][3][4]

Q2: How critical is the Pertussis Toxin (PTX) dose for reproducible EAU induction?

A2: The PTX dose significantly affects the severity of EAU, although it may not influence the overall incidence. A single intraperitoneal injection of 1,000 ng of PTX has been shown to induce the most severe EAU and the highest proportion of Th17 cells.[1][2]

Q3: What is the best emulsification method for the IRBP (1-20)/CFA mixture?

A3: Sonication of the IRBP (1-20) and Complete Freund's Adjuvant (CFA) emulsion has been demonstrated to produce a higher incidence, more severe histological scores, and an earlier onset of EAU compared to the traditional extrusion method using syringes.[1][5] Electron microscopy has shown that sonicated emulsions have a different microstructure, which may facilitate a more effective immune response.[1]

Q4: When can I expect to see the peak of EAU after immunization?

A4: In C57BL/6 mice, uveitis typically occurs 8-12 days after immunization, with the peak of inflammation reaching between 18-20 days.[1][2][3] T helper type 17 (Th17) cells, which are crucial for EAU pathogenesis, tend to peak earlier, around 14-18 days post-immunization.[1][2][3]

Q5: Which mouse strain is most suitable for the IRBP (1-20) EAU model?

A5: The C57BL/6 mouse strain is widely used for EAU research, particularly due to the availability of genetically modified variants.[1][2] However, it's important to note that C57BL/6 mice have moderate susceptibility to EAU and require co-administration of PTX to achieve a robust disease phenotype.[2][3][6] Other susceptible strains include B10.RIII mice, which are highly susceptible and may not require PTX.[7]

Troubleshooting Guide

Problem: Low Incidence or Severity of EAU

Potential Cause Troubleshooting Recommendation
Suboptimal IRBP (1-20) Dose Titrate the IRBP (1-20) dose. An optimal starting point for C57BL/6 mice is 500 µg per mouse.[1][2][3] Doses between 300-500 µg are often recommended for reliable induction.[8]
Inadequate PTX Dose Ensure the correct dose of PTX is administered. For C57BL/6 mice, 1,000 ng of PTX in a single intraperitoneal injection is recommended for maximal disease severity.[1][2]
Improper Emulsification Use sonication to prepare the IRBP (1-20)/CFA emulsion. This method has been shown to improve EAU incidence and severity compared to manual extrusion.[1][5] The emulsion should be stable and not separate upon standing.
Incorrect Injection Technique Ensure subcutaneous injection of the emulsion and intraperitoneal injection of PTX. The subcutaneous swelling at the injection site should be palpable for at least two weeks.[6]
Peptide Quality Use a high-quality, purified IRBP (1-20) peptide. The human IRBP peptide 1-20 sequence is commonly used (GPTHLFQPSLVLDMAKVLLD).[3][7]
Mouse Strain and Age Use female C57BL/6 mice between 6-8 weeks of age for optimal and consistent results.[2][8][9]

Quantitative Data Summary

Table 1: Effect of IRBP (1-20) Concentration on EAU Induction in C57BL/6 Mice

IRBP (1-20) Dose (µg)PTX Dose (ng)EmulsificationIncidence (%)Mean Pathological Score (Day 18)Peak Disease
200500Extrusion37.5~0.3Days 18-20
500500Extrusion~40~0.5Not specified
700500Extrusion~19~0.1Not specified
5001,000Sonication82.4~2.0Days 16-18

Data compiled from studies by Yang et al. (2022).[1][2][3][4][9]

Experimental Protocols

Optimized Protocol for EAU Induction in C57BL/6 Mice

This protocol is based on optimized parameters to achieve a high incidence and severity of EAU.

Materials:

  • Human IRBP (1-20) peptide (Sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 ml syringes and needles

  • Sonicator

Procedure:

  • Preparation of IRBP (1-20) Solution:

    • Dissolve the lyophilized IRBP (1-20) peptide in sterile PBS to a final concentration of 5 mg/mL.

  • Emulsification:

    • In a sterile tube, mix equal volumes of the IRBP (1-20) solution and CFA (1:1 vol/vol). For example, to immunize 10 mice with 500 µg each in a 200 µL injection volume, you would need 5 mg of peptide. This would be 1 mL of the 5 mg/mL peptide solution mixed with 1 mL of CFA.

    • Emulsify the mixture using a sonicator. The final emulsion should be thick and stable, without separation of the aqueous and oil phases.

  • Immunization:

    • Use female C57BL/6 mice aged 6-8 weeks.

    • Inject each mouse subcutaneously at the base of the tail and on the flanks with a total of 200 µL of the emulsion (containing 500 µg of IRBP 1-20).

    • On the same day (Day 0), administer 100 µL of PTX solution (containing 1,000 ng of PTX) via intraperitoneal injection.

  • Monitoring and Evaluation:

    • Begin clinical assessment of EAU around day 8 post-immunization using fundoscopy.

    • Score the disease severity based on a standardized scoring system.

    • For histological analysis, eyes can be collected at the peak of the disease (around day 18-20).

Visualizations

EAU_Induction_Workflow cluster_prep Preparation cluster_emulsion Emulsification cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring & Analysis IRBP_prep Prepare IRBP (1-20) Solution (5 mg/mL in PBS) Mix Mix IRBP and CFA (1:1) IRBP_prep->Mix CFA_prep CFA with M. tuberculosis CFA_prep->Mix PTX_prep Prepare PTX Solution (10 µg/mL in PBS) IP_inject Intraperitoneal Injection (100 µL PTX/mouse) PTX_prep->IP_inject Sonicate Sonicate to form stable emulsion Mix->Sonicate SC_inject Subcutaneous Injection (200 µL emulsion/mouse) Sonicate->SC_inject Animal C57BL/6 Mice (6-8 weeks old) Animal->SC_inject Animal->IP_inject Fundoscopy Fundoscopy (from Day 8) SC_inject->Fundoscopy IP_inject->Fundoscopy Histology Histology (Day 18-20) Fundoscopy->Histology Analysis Data Analysis Histology->Analysis

Caption: Experimental workflow for reproducible EAU induction.

Troubleshooting_Logic cluster_dose Dose Optimization cluster_prep Preparation Technique cluster_procedure Procedural Accuracy Start Low EAU Incidence/Severity IRBP_Dose Check IRBP (1-20) Dose (Optimal: 500 µg) Start->IRBP_Dose PTX_Dose Check PTX Dose (Optimal: 1000 ng) Start->PTX_Dose Emulsion Verify Emulsion Stability (Use Sonication) Start->Emulsion Peptide Confirm Peptide Quality Start->Peptide Injection Check Injection Technique (SC and IP) Start->Injection Strain Confirm Mouse Strain/Age (C57BL/6, 6-8 weeks) Start->Strain Outcome Reproducible EAU IRBP_Dose->Outcome PTX_Dose->Outcome Emulsion->Outcome Peptide->Outcome Injection->Outcome Strain->Outcome

Caption: Troubleshooting logic for low EAU incidence and severity.

References

Technical Support Center: Improving the Stability of IRBP (1-20) CFA Emulsion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of Interphotoreceptor Retinoid-Binding Protein (IRBP) (1-20) in Complete Freund's Adjuvant (CFA) emulsions for the induction of Experimental Autoimmune Uveitis (EAU).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of IRBP (1-20) CFA emulsions.

Problem Probable Cause(s) Solution(s)
Emulsion is unstable and separates into aqueous and oil phases. 1. Improper mixing technique: Insufficient energy input to create a stable water-in-oil emulsion. 2. Incorrect ratio of aqueous phase to CFA: A 1:1 (v/v) ratio is generally recommended.[1][2] 3. Temperature fluctuations: Emulsification at room temperature or higher can decrease stability.1. Optimize emulsification method: Utilize sonication for a higher incidence and more severe EAU, as it produces smaller and more uniform droplets compared to manual extrusion.[3] If using the two-syringe method, ensure vigorous and prolonged mixing (e.g., 45 minutes).[4] 2. Maintain a 1:1 (v/v) ratio of the IRBP peptide solution to CFA.[1][2] 3. Perform the emulsification process on ice to maintain a low temperature.[5]
Low incidence or severity of Experimental Autoimmune Uveitis (EAU). 1. Unstable emulsion: Leads to inconsistent and ineffective antigen presentation. 2. Suboptimal peptide concentration: The dose of IRBP (1-20) may be too low to elicit a strong immune response. 3. Improper injection technique: Subcutaneous injection is critical for proper antigen depot formation.1. Ensure a stable, milky, and viscous emulsion. A stable emulsion will not disperse when a droplet is placed in water.[4] Sonication is reported to produce a higher incidence and histological score of EAU compared to extrusion.[3] 2. Optimize the IRBP (1-20) dose. A dose of 500 µg of IRBP peptide has been shown to be optimal for inducing EAU in C57BL/6 mice.[3] 3. Inject the emulsion subcutaneously at multiple sites (e.g., base of the tail and flanks) to ensure proper depot formation.[6]
Difficulty in drawing the viscous emulsion into the syringe. 1. High viscosity of the emulsion: A well-formed emulsion should be thick. 2. Air bubbles in the emulsion: Can block the needle and lead to inaccurate dosing.1. Use a larger gauge needle (e.g., 16G) to draw up the emulsion and then switch to a smaller gauge needle (e.g., 23G or 27G) for injection.[1][2] 2. Centrifuge the emulsion briefly at low speed (e.g., 400 x g) to remove air bubbles.[1]
Variability in EAU scores between animals. 1. Inconsistent emulsion quality: Differences in droplet size and stability between batches. 2. Inaccurate dosing: Due to air bubbles or loss of emulsion during injection.1. Standardize the emulsification protocol. Sonication can provide more consistent results than manual methods.[3][7] 2. Prepare a small excess of the emulsion to account for any loss and ensure accurate dosing for each animal.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal consistency of a stable IRBP (1-20) CFA emulsion?

A stable emulsion should have a thick, creamy, or toothpaste-like consistency.[1][4] It should be milky white and viscous. A simple and effective way to test for stability is the "droplet test". Place a small drop of the emulsion into a beaker of water. A stable water-in-oil emulsion will remain as a cohesive droplet and will not disperse.[4]

Q2: Which emulsification method is better: sonication or the two-syringe (extrusion) method?

Sonication is generally recommended for preparing IRBP (1-20) CFA emulsions as it has been shown to produce a higher incidence of EAU, more severe histological scores, and an earlier onset of the disease compared to the manual two-syringe extrusion method.[3] Electron microscopy has revealed that sonicated emulsions have a significantly different and more uniform microstructure.[3]

Q3: What are the recommended concentrations of IRBP (1-20) peptide and CFA?

The optimal concentration of the IRBP (1-20) peptide can vary depending on the mouse strain. For C57BL/6 mice, a dose of 500 µg of IRBP peptide per mouse has been found to be optimal for inducing severe EAU.[3] The standard protocol involves emulsifying the peptide solution with an equal volume of CFA, resulting in a 1:1 (v/v) ratio.[1][2]

Q4: How should the IRBP (1-20) CFA emulsion be stored, and for how long?

It is highly recommended to prepare the emulsion fresh for each experiment to ensure maximum stability and potency.[8] If temporary storage is necessary, some studies suggest that the emulsion can be stored at 4°C for a short period (up to a few weeks), but its stability should be re-verified before use using the droplet test.[8]

Q5: What is the role of Mycobacterium tuberculosis in the CFA?

The heat-killed Mycobacterium tuberculosis in CFA acts as a potent adjuvant, stimulating a strong cell-mediated immune response, which is crucial for the induction of EAU.[7][9] It activates antigen-presenting cells (APCs) through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines that drive the differentiation of pathogenic Th1 and Th17 cells.[10]

Data Presentation

Table 1: Comparison of Emulsification Methods for IRBP (1-20) CFA Emulsion

ParameterTwo-Syringe ExtrusionSonicationReference(s)
EAU Incidence LowerHigher (82.4%)[3]
Mean Pathological Score LowerHigher[3]
EAU Onset Later2-day earlier onset[3]
Emulsion Microstructure Less uniform, larger dropletsMore uniform, smaller droplets[3]
Consistency Can be inconsistentGenerally more consistent[7]

Experimental Protocols

Protocol 1: Preparation of IRBP (1-20) CFA Emulsion by Sonication

Materials:

  • IRBP (1-20) peptide

  • Sterile Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Sterile microcentrifuge tubes

  • Probe sonicator

  • Ice bath

  • Syringes and needles (16G and 23G)

Methodology:

  • Dissolve the lyophilized IRBP (1-20) peptide in sterile PBS to the desired final concentration (e.g., 2.5 mg/mL for a final immunization dose of 500 µg in 200 µL).

  • In a sterile microcentrifuge tube, add an equal volume of the IRBP (1-20) solution and CFA (1:1 v/v).

  • Place the tube in an ice bath to keep the mixture cool throughout the sonication process.

  • Insert the probe of the sonicator into the mixture, ensuring the tip is submerged but not touching the bottom of the tube.

  • Sonicate the mixture in short bursts (e.g., 30-second bursts) with cooling periods in between to prevent overheating, which can denature the peptide and destabilize the emulsion. The total sonication time may need optimization but 5 minutes has been reported to be effective.[11]

  • Continue sonication until a stable, white, viscous emulsion is formed.

  • Verify the stability of the emulsion using the droplet test as described in the FAQs.

  • Draw the emulsion into a syringe using a 16G needle and then switch to a 23G needle for immunization.

Protocol 2: Assessment of Emulsion Stability by Particle Size Analysis

Materials:

  • Prepared IRBP (1-20) CFA emulsion

  • Microscope slides and coverslips

  • Optical microscope with a calibrated reticle or imaging software

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Methodology:

A. Microscopic Observation:

  • Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.

  • Observe the emulsion under the microscope at 400x or higher magnification.

  • A stable emulsion will show small, uniform, and spherical water droplets dispersed in the oil phase.

  • Observe for any signs of droplet coalescence (merging of droplets) or phase separation over time.

B. Dynamic Light Scattering (DLS):

  • Dilute the emulsion in a suitable solvent that is miscible with the continuous phase (oil) but not the dispersed phase (aqueous). This step is crucial and may require optimization.

  • Follow the instrument manufacturer's instructions to measure the particle (droplet) size distribution.

  • A stable emulsion will have a narrow size distribution of small droplets. An increase in the average particle size or a broadening of the distribution over time indicates instability.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Emulsion Preparation and Stability Testing cluster_prep Emulsion Preparation cluster_qc Quality Control cluster_use Application prep_start Start: Prepare Reagents (IRBP in PBS, CFA) mix Mix IRBP Solution and CFA (1:1 v/v) prep_start->mix emulsify Emulsify on Ice (Sonication or Extrusion) mix->emulsify prep_end Stable Emulsion emulsify->prep_end visual Visual Inspection (Thick, White, Viscous) prep_end->visual droplet Droplet Test in Water visual->droplet particle_size Particle Size Analysis (Microscopy/DLS) droplet->particle_size qc_pass QC Pass particle_size->qc_pass Stable qc_fail QC Fail particle_size->qc_fail Unstable immunize Animal Immunization qc_pass->immunize qc_fail->emulsify Re-emulsify or Discard eau_dev EAU Development immunize->eau_dev

Caption: Workflow for preparing and testing IRBP (1-20) CFA emulsion.

th1_th17_pathway Simplified Signaling Pathway in IRBP-Induced EAU cluster_activation T Cell Activation and Differentiation cluster_effector Effector Phase in the Eye APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) NaiveT Naive CD4+ T Cell APC->NaiveT Presents IRBP (1-20) peptide Th1 Th1 Cell NaiveT->Th1 IL-12 Th17 Th17 Cell NaiveT->Th17 TGF-β, IL-6, IL-23 Macrophage Macrophage Th1->Macrophage IFN-γ Retina Retinal Tissue Damage (Uveitis) Th1->Retina Direct cytotoxicity Neutrophil Neutrophil Th17->Neutrophil IL-17 Th17->Retina Breakdown of blood-retina barrier Macrophage->Retina Pro-inflammatory mediators Neutrophil->Retina Inflammatory infiltration

Caption: Key signaling pathways in IRBP-induced autoimmune uveitis.

References

Technical Support Center: Inducing EAU with IRBP (1-20) and Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for inducing Experimental Autoimmune Uveitis (EAU) using the interphotoreceptor retinoid-binding protein peptide 1-20 (IRBP 1-20).

Frequently Asked Questions (FAQs)

Q1: Which adjuvant is most commonly used and effective for inducing EAU with IRBP (1-20)?

A1: Complete Freund's Adjuvant (CFA) is the most widely used and effective adjuvant for inducing EAU with the IRBP (1-20) peptide in C57BL/6 mice.[1][2] CFA is an emulsion of mineral oil, surfactant, and heat-killed Mycobacterium tuberculosis, which is critical for stimulating a strong cell-mediated immune response necessary for disease induction.[3][4] Immunization with IRBP (1-20) emulsified in Incomplete Freund's Adjuvant (IFA), which lacks the mycobacterial components, fails to induce EAU.[4]

Q2: Why is Pertussis Toxin (PTX) co-administered with the IRBP/CFA emulsion?

A2: Pertussis Toxin (PTX) is administered intraperitoneally as a crucial co-adjuvant.[5][6] It enhances the immune response and increases the permeability of the blood-retinal barrier, facilitating the entry of pathogenic T-cells into the eye.[7] Both CFA and PTX are considered necessary for robust EAU induction, as they synergistically promote the generation of IL-17 producing T-cells (Th17 cells) which are key mediators of the disease.[4][8]

Q3: What type of T-helper cell response is expected when using IRBP (1-20) with CFA?

A3: Immunization with IRBP (1-20) in CFA predominantly induces a mixed Th1 and Th17 response.[9][10] While EAU was historically considered a Th1-mediated disease, it is now understood that the IL-23/IL-17 axis (Th17) plays a dominant role in the pathogenesis of EAU induced by immunization with CFA.[8][10] The mycobacterial components in CFA are critical for driving this Th17 response.[4][8]

Q4: What is the typical onset and peak of EAU disease after immunization?

A4: In C57BL/6 mice immunized with IRBP (1-20) and CFA/PTX, the onset of clinical signs of EAU typically occurs between 8 and 14 days post-immunization.[6] The disease severity usually peaks around day 18 to 22.[6]

Q5: Is IRBP (1-20) the only peptide option for inducing EAU in C57BL/6 mice?

A5: While IRBP (1-20) is a well-established uveitogenic epitope for the H-2b haplotype (C57BL/6 mice), its use can sometimes result in inconsistent disease incidence and severity.[11][12][13] A newer epitope, hIRBP 651-670, has been reported to induce EAU with a consistently higher incidence and more severe disease manifestation in this strain and may be preferred depending on the scientific objectives.[11][13]

Troubleshooting Guide

Issue 1: Low or Inconsistent EAU Incidence and Severity

  • Potential Cause 1: Suboptimal Peptide Dose. The dose of IRBP (1-20) is critical. Doses that are too low may not break tolerance, while doses that are too high can potentially induce T-cell apoptosis or regulatory T-cells, suppressing the immune response.[7]

    • Solution: An optimal dose of 500 µg of IRBP (1-20) per mouse has been shown to induce more severe inflammation compared to lower (200 µg) or higher (700 µg) doses in C57BL/6 mice.[6][7]

  • Potential Cause 2: Improper Emulsion. The stability and viscosity of the IRBP/CFA emulsion are crucial for consistent antigen delivery. An unstable emulsion can separate, leading to inaccurate dosing.

    • Solution: Ensure a stable 1:1 water-in-oil emulsion is formed. Sonication of the emulsion post-extrusion can increase viscosity, reduce backflow upon injection, and lead to a higher incidence and earlier onset of EAU compared to manual syringe extrusion alone.[6][14]

  • Potential Cause 3: Inadequate PTX Dose. While PTX dose may not significantly affect EAU incidence, it can influence the severity of the inflammation.[6]

    • Solution: A single injection of 1,000 ng of PTX has been shown to induce the most severe EAU and the highest proportion of Th17 cells.[6]

Issue 2: High Animal Mortality or Severe Adverse Reactions

  • Potential Cause: PTX Toxicity. Pertussis Toxin can cause systemic adverse effects, including anaphylaxis-like symptoms, which can lead to mortality, particularly at higher doses.

    • Solution: Monitor animals closely after PTX injection. If high mortality is observed, consider reducing the PTX dose. A dose of 500 ng is commonly used and effective.[5][6] Splitting a higher dose into two administrations (e.g., 500 ng on day 0 and day 2) has also been explored.[6]

Issue 3: Failure to Detect Pathogenic T-Cell Response

  • Potential Cause 1: Incorrect Adjuvant. The use of Incomplete Freund's Adjuvant (IFA) instead of Complete Freund's Adjuvant (CFA) will fail to induce the necessary pathogenic Th17 response.[4]

    • Solution: Always use CFA containing Mycobacterium tuberculosis (e.g., H37RA strain at 2.5 mg/mL) for EAU induction with IRBP (1-20).[6][14]

  • Potential Cause 2: Timing of Analysis. The peak of the pathogenic T-cell response in the draining lymph nodes precedes the peak of clinical inflammation in the eye.

    • Solution: To analyze the expansion of pathogenic Th17 cells in draining lymph nodes, tissue should be harvested between days 14-18 post-immunization, which is prior to the peak of clinical disease.[6]

Experimental Protocols

Standard Protocol for EAU Induction in C57BL/6 Mice

This protocol is synthesized from established methodologies.[1][5][6][14]

1. Reagent Preparation:

  • IRBP (1-20) Peptide: Dissolve lyophilized human IRBP (1-20) peptide (sequence: GPTHLFQPSLVLDMAKVLLD) in sterile 100% DMSO to create a stock solution. Further dilute in sterile Phosphate-Buffered Saline (PBS) to the final working concentration.[1]
  • Complete Freund's Adjuvant (CFA): Use commercially available CFA supplemented with M. tuberculosis H37RA at a concentration of 2.5 mg/mL.[6][14]
  • Pertussis Toxin (PTX): Reconstitute lyophilized PTX in sterile PBS to a working concentration (e.g., 10 µg/mL for a 1,000 ng dose in 100 µL).

2. Emulsification:

  • In a sterile environment, mix the IRBP (1-20) peptide solution and CFA in a 1:1 ratio.[6] For example, to immunize 10 mice with 200 µL each (plus overage), mix 1.5 mL of peptide solution with 1.5 mL of CFA.[1]
  • Emulsify the mixture until a thick, stable, white emulsion is formed. This can be achieved by using two glass Luer-lock syringes connected by an emulsifying needle, extruding the mixture back and forth.
  • To improve stability and consistency, sonicate the emulsion for 5 minutes post-extrusion.[14] A stable emulsion will not disperse when a drop is placed in water.

3. Immunization Procedure:

  • Inject each 6-8 week old female C57BL/6 mouse subcutaneously with 200 µL of the emulsion.[5][6] Distribute the injection across multiple sites, such as the base of the tail and both flanks (e.g., ~70 µL per site).[14]
  • On the same day (Day 0), administer a single intraperitoneal (i.p.) injection of PTX (e.g., 1,000 ng in 100 µL of PBS).[6]

4. Disease Monitoring and Scoring:

  • Begin monitoring for clinical signs of EAU via fundoscopy around day 8-9 post-immunization.[6][15]
  • Score disease severity based on a standardized scale (e.g., 0-4), evaluating inflammation of the optic disc, retinal blood vessels, and retinal tissue.[3][14]
  • For histological analysis, enucleate eyes at the experimental endpoint (e.g., day 18-21), fix, section, and stain with Hematoxylin and Eosin (H&E). Score pathological changes such as inflammatory cell infiltration, retinal folds, and photoreceptor damage.[6]

Data Summary

Table 1: Effect of IRBP (1-20) Dosage on EAU Severity in C57BL/6 Mice

The following data summarizes the effect of different IRBP (1-20) peptide dosages on EAU incidence and severity when emulsified in CFA and co-administered with 500 ng PTX. Mice were evaluated 18 days post-immunization.

IRBP (1-20) DoseNumber of Mice (EAU+/Total)Incidence RateMean Clinical Score (at Day 18)Mean Pathological Score
200 µg7 / 1741.2%~0.8~0.3
500 µg8 / 1942.1%~1.2~0.5
700 µg3 / 1618.8%~0.4~0.1
Data synthesized from studies by Zhang et al. (2021).[6][7] Clinical and pathological scores are approximate values derived from graphical representations in the source material.

Visualizations

Experimental and Pathogenic Workflows

EAU_Induction_Workflow cluster_prep Phase 1: Preparation cluster_immunization Phase 2: Immunization (Day 0) cluster_monitoring Phase 3: Disease Development & Analysis P1 Dissolve IRBP (1-20) in PBS/DMSO P3 Emulsify IRBP & CFA (1:1 Ratio) P1->P3 P2 Prepare CFA & PTX P2->P3 I1 Subcutaneous Injection of Emulsion (200 µL) P3->I1 M1 Disease Onset (Days 8-14) I1->M1 I2 Intraperitoneal Injection of PTX I2->M1 M2 Peak Disease (Days 18-22) M1->M2 M5 Immune Cell Analysis (draining lymph nodes) M1->M5 M3 Clinical Scoring (Fundoscopy) M2->M3 M4 Histological Analysis (H&E Staining) M2->M4

Caption: General experimental workflow for EAU induction.

EAU_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_tcell T-Cell Differentiation cluster_eye Ocular Inflammation APC Antigen Presenting Cell (e.g., Dendritic Cell) NaiveT Naive T-Cell APC->NaiveT Presents Antigen IRBP IRBP (1-20) Peptide IRBP->APC CFA CFA (Mycobacteria) CFA->APC TLR Signaling Th17 Pathogenic Th17 Cell NaiveT->Th17 IL-23, IL-6 Th1 Pathogenic Th1 Cell NaiveT->Th1 IL-12 Eye Eye (Blood-Retinal Barrier) Th17->Eye Migration Th1->Eye Migration Inflammation Uveitis: Inflammatory Infiltrate, Photoreceptor Damage Eye->Inflammation Cytokine Release (e.g., IL-17, IFN-γ)

Caption: Simplified pathway of adjuvant action in EAU.

References

Technical Support Center: IRBP (1-20) Experimental Autoimmune Uveitis (EAU) Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in the Interphotoreceptor Retinoid-Binding Protein (IRBP) (1-20) peptide-induced Experimental Autoimmune Uveitis (EAU) model in mice.

Troubleshooting Guide: Addressing Common Issues in EAU Induction

Problem: Low or Inconsistent EAU Incidence (<90%)

Low or inconsistent disease incidence is a frequent challenge in the EAU model, particularly in moderately susceptible strains like C57BL/6J. Several factors can contribute to this issue.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Peptide Dose The dose of IRBP (1-20) peptide is critical. While doses can range from 200 µg to 700 µg per mouse, studies suggest that a moderate dose of around 400-500 µg per mouse often yields a higher incidence and severity of EAU compared to lower or higher doses.[1][2][3] High doses may induce T-cell apoptosis or regulatory T-cells, leading to immune suppression.[2]
Improper Emulsion Preparation The quality of the IRBP peptide and Complete Freund's Adjuvant (CFA) emulsion is paramount for consistent disease induction.[1] A stable, viscous emulsion ensures proper antigen presentation. Sonication of the emulsion for approximately 5 minutes after extrusion can increase its viscosity, reduce air bubbles, and lead to a higher EAU incidence and earlier onset compared to manual extrusion alone.[3][4]
Inadequate Adjuvant Activity The concentration of Mycobacterium tuberculosis in the CFA and the dose of Pertussis Toxin (PTX) are crucial for breaking immune tolerance. Ensure the CFA is supplemented with M. tuberculosis H37RA at a final concentration of 2.5 mg/mL.[1][4] A single intraperitoneal injection of PTX is also required. While the PTX dose doesn't significantly impact incidence, it can affect severity, with 1 µg (1000 ng) per mouse often inducing a more severe disease.[3][5]
Mouse Strain and Sub-strain Variability C57BL/6 mice are known for their moderate and sometimes variable susceptibility to EAU.[3] Ensure you are using a consistent and reliable source for your mice. Female mice between 6-8 weeks of age are commonly used.[1][3]
Alternative Peptide If variability persists with IRBP (1-20), consider using a more immunogenic peptide. The human IRBP peptide 651-670 has been reported to induce EAU with a higher clinical incidence and more severe disease manifestation in C57BL/6J mice.[1][6]
Problem: High Variability in Clinical Scores Among Animals in the Same Group

Even with a high incidence, significant variation in disease severity (clinical scores) between individual animals can complicate data interpretation.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Immunization Technique The subcutaneous injection of the viscous emulsion can be challenging. Ensure a consistent volume (typically 200 µL per mouse) is administered to each animal.[1] Distributing the injection across multiple sites (e.g., base of the tail and both flanks) may improve antigen distribution and uptake.[4]
Subjective Clinical Scoring Clinical scoring of EAU via fundoscopy can be subjective. To minimize variability, establish a clear and comprehensive grading system with defined thresholds for different pathological signs like optic disc swelling, vascular changes, and retinal lesions.[4] Having two independent, blinded observers score the eyes can also reduce bias. The use of Optical Coherence Tomography (OCT) can provide more objective and quantitative data on retinal pathologies.[4]
Animal Health and Environment House mice in a specific pathogen-free environment with a regular light-dark cycle and ad libitum access to food and water.[1] Stress and subclinical infections can impact immune responses and EAU development.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeline for EAU development using the IRBP (1-20) peptide in C57BL/6 mice?

A1: The onset of clinical signs of EAU typically occurs between days 12 and 14 post-immunization.[1] The disease severity usually peaks around days 18 to 22.[1][3]

Q2: How should the IRBP (1-20) peptide be prepared and stored?

A2: The lyophilized IRBP (1-20) peptide should be stored at -20°C. To prepare for immunization, dissolve the peptide in 100% DMSO and then dilute with PBS to the final desired concentration.[1]

Q3: What are the key components and concentrations for the immunization emulsion?

A3: The emulsion is a 1:1 ratio of the IRBP peptide solution and Complete Freund's Adjuvant (CFA). The CFA should be supplemented with Mycobacterium tuberculosis H37RA to a final concentration of 2.5 mg/mL.[1][4]

Q4: Can EAU be induced without Pertussis Toxin (PTX)?

A4: In moderately susceptible strains like C57BL/6, PTX is essential for inducing EAU. PTX acts as an additional adjuvant, helping to permeabilize the blood-retina barrier and enhance the Th1 and Th17 inflammatory responses necessary for disease development.[3][7]

Q5: What are the typical histological features of IRBP (1-20)-induced EAU?

A5: Histological examination typically reveals inflammatory cell infiltration in the vitreous, retina, and choroid.[8] Other features can include perivascular inflammation (vasculitis), granuloma formation, retinal folding, and damage to the photoreceptor layer.[9][10]

Experimental Protocols

Detailed Protocol for EAU Induction with IRBP (1-20)

This protocol is synthesized from multiple sources to provide a standardized approach.[1][3][4]

Materials:

  • Human IRBP (1-20) peptide (Sequence: LAQGAYRTAVDLESLASQLT)

  • Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37RA

  • Pertussis Toxin (PTX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female C57BL/6J mice

Procedure:

  • Peptide Preparation:

    • Weigh the desired amount of lyophilized IRBP (1-20) peptide. A common dose is 400 µg per 20g mouse.

    • Dissolve the peptide in 100% DMSO.

    • Further dilute with sterile PBS to achieve the final desired concentration for the emulsion.

  • Emulsion Preparation:

    • In a sterile environment, prepare a 1:1 (v/v) emulsion of the IRBP peptide solution and CFA (supplemented with 2.5 mg/mL M. tuberculosis H37RA).

    • For example, to immunize 10 mice (plus extra for loss), you might mix 1.5 mL of peptide solution with 1.5 mL of CFA.

    • Emulsify the mixture until a thick, stable, white emulsion is formed. This can be achieved by using two glass syringes connected by a Luer lock or by sonication. Sonication for 5 minutes is recommended to increase viscosity and stability.[3][4]

  • Immunization:

    • Administer a total of 200 µL of the emulsion subcutaneously to each mouse. It is recommended to distribute this volume across three sites: 100 µL at the base of the tail and 50 µL in each flank.

    • On the same day as the peptide immunization, inject each mouse intraperitoneally with 1 µg of PTX dissolved in 100 µL of sterile PBS.

  • Disease Monitoring:

    • Begin monitoring for clinical signs of EAU around day 9 post-immunization using fundoscopy.

    • Score the disease severity based on a pre-defined clinical grading scale (see table below for an example). Continue monitoring every 2-3 days until the experimental endpoint.

Example Clinical Scoring System for EAU

This is a simplified scoring system based on common parameters. Researchers should establish a more detailed and validated system for their specific studies.[4]

ScoreOptic DiscRetinal VesselsRetinal Tissue
0 NormalNormal caliber and appearanceNormal
1 Swelling and blurred marginsMild vasculitis, cuffingMinimal inflammation
2 Moderate swelling, inflammationModerate vasculitis, cuffingModerate inflammation, some lesions
3 Severe swelling, inflammationSevere vasculitis, hemorrhagesSevere inflammation, multiple lesions
4 Atrophy, severe inflammationOcclusion, severe hemorrhagesRetinal detachment, severe structural damage

Visualizing Experimental Workflows and Pathways

Workflow for EAU Induction and Analysis

EAU_Workflow cluster_prep Preparation cluster_induction Induction (Day 0) cluster_monitoring Monitoring & Analysis P1 Prepare IRBP (1-20) Peptide Solution P2 Prepare Peptide-CFA Emulsion P1->P2 1:1 ratio I1 Subcutaneous Immunization (200 µL Emulsion) P2->I1 M1 Clinical Scoring (Fundoscopy) (Days 9-22) I1->M1 I2 Intraperitoneal Injection (1 µg PTX) I2->M1 M2 Histological Analysis (Endpoint) M1->M2 M3 Immune Cell Profiling (Endpoint) M1->M3

Caption: Workflow for EAU induction from preparation to analysis.

Key Factors Influencing EAU Variability

EAU_Variability_Factors cluster_reagents Reagents & Preparation cluster_animal Animal Factors center EAU Variability Peptide IRBP Peptide Dose (400-500 µg optimal) Peptide->center PTX PTX Dose (1 µg for severity) PTX->center Emulsion Emulsion Quality (Sonication recommended) Emulsion->center Strain Mouse Strain (C57BL/6 susceptibility) Strain->center Technique Immunization Technique (Consistency is key) Technique->center Scoring Clinical Scoring (Objective criteria needed) Scoring->center

Caption: Factors contributing to variability in the EAU model.

References

Technical Support Center: Emulsification of IRBP (1-20) with Complete Freund's Adjuvant (CFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRBP (1-20) and CFA emulsions to induce Experimental Autoimmune Uveitis (EAU).

Troubleshooting Guides

Issue: The IRBP (1-20)/CFA emulsion is unstable and separates into aqueous and oil phases.

  • Question: What are the common causes of an unstable emulsion and how can I fix it?

  • Answer: Emulsion instability is a frequent issue that can lead to inconsistent EAU induction. The primary goal is to create a stable water-in-oil emulsion.

    • Inadequate Mixing Energy: The most common cause is insufficient energy during emulsification to break down the aqueous phase into fine, stable droplets within the oil phase.

      • Troubleshooting:

        • Syringe-Syringe Method: Increase the number of passes between the syringes. A minimum of 40-50 vigorous passes is often recommended. Ensure a consistent and forceful motion. The final emulsion should be thick, white, and not disperse when dropped into a beaker of water.[1][2] If a drop disperses, the emulsion is likely oil-in-water and will not be effective.[1]

        • Sonication: Optimize sonication parameters. This includes the duration, power setting (amplitude), and pulse sequence. Over-sonication can generate excessive heat, which may degrade the peptide and affect emulsion stability. It's recommended to sonicate in short bursts on ice.[3]

        • Homogenization: Ensure the homogenizer is functioning at the appropriate speed and that the sample volume is suitable for the homogenization vessel.[4]

    • Incorrect Reagent Temperature: Temperature can affect the viscosity of the components, influencing the ease of emulsification.

      • Troubleshooting: Keep all components (peptide solution, CFA) on ice before and during the emulsification process to maintain viscosity and protect the antigen.[5]

    • Improper Ratio of Aqueous to Oil Phase: The standard protocol typically calls for a 1:1 volume ratio of aqueous antigen solution to CFA.[5][6]

      • Troubleshooting: Double-check your volume measurements. Deviating significantly from this ratio can compromise emulsion stability.

Issue: High variability in EAU incidence and severity between experiments.

  • Question: Why am I seeing inconsistent EAU scores even when I follow the same protocol?

  • Answer: Reproducibility is a known challenge in the EAU model. Several factors can contribute to this variability.

    • Emulsion Quality: This is the most critical factor.[1] An inconsistent emulsion, in terms of droplet size and stability, will result in variable antigen presentation and an inconsistent immune response.

      • Troubleshooting:

        • Standardize the Emulsification Method: Using a mechanical method like a homogenizer can significantly improve consistency between batches compared to manual methods.[5][7]

        • Quality Control: Perform a "drop test" for every emulsion. A drop of a stable water-in-oil emulsion should remain intact when placed in water.[1][2] For more rigorous quality control, particle size analysis can be performed. Smaller, more uniform droplet sizes (e.g., <1 µm) are associated with more potent emulsions.[7]

    • Injection Technique: The subcutaneous injection of the viscous emulsion can be challenging.

      • Troubleshooting:

        • Ensure a true subcutaneous injection, as an intradermal or intraperitoneal injection will not induce EAU effectively.[1]

        • To prevent the emulsion from leaking out of the injection site, it is recommended to keep the needle inserted for a few seconds after injection.[8][9]

        • Distribute the total volume across multiple injection sites (e.g., two flanks and the base of the tail) to improve absorption and reduce the likelihood of a single large granuloma.

    • Animal-Related Factors: The genetic background, age, and health status of the mice can influence their susceptibility to EAU.[10]

      • Troubleshooting: Use mice from a reliable vendor and of a consistent age and sex. Ensure the animals are healthy and acclimated to the facility before immunization.

Frequently Asked Questions (FAQs)

  • Question 1: What are the best alternative methods to the traditional two-syringe emulsification technique?

  • Answer 1: While the two-syringe method is common, mechanical methods generally offer better reproducibility and consistency.[5][7]

    • Sonication: This method uses high-frequency sound waves to create the emulsion. It can produce smaller droplet sizes, which may lead to a more potent immune response and higher EAU incidence.[11]

    • Homogenization: Using a bead mill or other laboratory homogenizer is a highly effective and reproducible method for preparing stable emulsions with a uniform, small particle size.[4][5] Several commercial kits are available that standardize this process.[5]

  • Question 2: Can I prepare the IRBP (1-20)/CFA emulsion in advance and store it?

  • Answer 2: Yes, some studies have shown that emulsions prepared with a homogenizer can be stored at 4°C for several weeks without losing their ability to induce EAU.[5] However, it is crucial to confirm the stability of the stored emulsion, for instance, by checking for phase separation before use. For other methods, it is generally recommended to prepare the emulsion fresh on the day of immunization.

  • Question 3: What is the purpose of the Mycobacterium tuberculosis in the CFA?

  • Answer 3: The heat-killed Mycobacterium tuberculosis in CFA acts as a potent immunostimulant. Its components are recognized by pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like receptors (TLRs).[12][13] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, creating a strong Th1-biased immune response necessary for the induction of EAU.[13][14]

  • Question 4: Are there any alternatives to CFA for inducing EAU?

  • Answer 4: While CFA is the most common adjuvant for inducing EAU, its use can be associated with severe inflammatory reactions. Research into alternative adjuvants is ongoing. Some studies have explored inducing EAU by injecting retinal antigen-pulsed dendritic cells, which bypasses the need for CFA.[15] However, for robust and consistent EAU induction using IRBP (1-20) peptide, CFA remains the standard adjuvant in most published protocols.

Data Presentation

Table 1: Comparison of Emulsification Methods

MethodAverage Particle Size (Volume Weighted Mean, D[12][16])Reported EAU IncidenceKey AdvantagesKey Disadvantages
Two-Syringe Extrusion 1.4 µm[7]Variable, can be lower than sonication[11]Low cost, no special equipment needed.Highly operator-dependent, can be inconsistent, labor-intensive.[1]
Vortexing 5.4 µm[7]Generally lower and less consistent.Simple and fast.Produces larger, less stable droplets; generally not recommended.[5]
Sonication Can achieve < 1 µm[17]High (e.g., 82.4%)[11]Produces small droplets, can increase EAU severity and incidence.[11]Requires optimization, potential for heat generation.[18][19]
Homogenization (e.g., POWER-Kit™) 0.7 µm[7]Highly consistent and reproducible.[5]Highly reproducible, produces stable emulsions with uniform small particles, less material waste.[5][7]Requires specific equipment.

Experimental Protocols

Protocol 1: Two-Syringe Extrusion Method

  • Preparation:

    • Dissolve lyophilized IRBP (1-20) peptide in sterile phosphate-buffered saline (PBS) to the desired final concentration.

    • Thoroughly vortex the vial of CFA to ensure the Mycobacterium tuberculosis is evenly suspended.

    • Keep the peptide solution and CFA on ice.

  • Emulsification:

    • Draw up equal volumes of the peptide solution and CFA into two separate Luer-lock syringes.

    • Connect the two syringes using a three-way stopcock or a double-ended locking connector.[5]

    • Force the contents from one syringe to the other repeatedly and vigorously for at least 10-15 minutes.

    • The emulsion will gradually become thicker and whiter.

  • Quality Control:

    • The final emulsion should have a thick, mayonnaise-like consistency.

    • Perform a drop test: place a small drop of the emulsion into a beaker of cold water. A stable water-in-oil emulsion will hold its shape and not disperse.[1][2]

Protocol 2: Sonication Method

  • Preparation:

    • Prepare the IRBP (1-20) peptide solution and suspend the CFA as described in Protocol 1.

    • Combine equal volumes of the peptide solution and CFA in a sterile conical tube. Keep the tube on ice.

  • Emulsification:

    • Insert a sonicator probe into the mixture, ensuring the tip is submerged but not touching the sides or bottom of the tube.

    • Sonicate the mixture on ice using short pulses (e.g., 10-20 seconds on, 30 seconds off) to prevent overheating.

    • Continue for a total sonication time of 5-10 minutes, or until a stable, white emulsion is formed. Sonication parameters (power, duration) may need to be optimized for your specific instrument.[18]

  • Quality Control:

    • Visually inspect for a uniform, white appearance.

    • Perform the drop test as described in Protocol 1.

Protocol 3: Homogenization Method

  • Preparation:

    • Prepare the IRBP (1-20) peptide solution and suspend the CFA as described in Protocol 1.

    • Use a commercial emulsification kit or a suitable vessel for your homogenizer.

  • Emulsification:

    • Add the peptide solution and CFA to the homogenization tube in a 1:1 ratio.

    • Place the tube in the bead mill homogenizer.

    • Homogenize according to the manufacturer's instructions (e.g., specific speed and time settings). This is typically a rapid process (a few minutes).

  • Quality Control:

    • The resulting emulsion should be uniform and stable.

    • Perform the drop test as described in Protocol 1.

Mandatory Visualization

experimental_workflow Experimental Workflow for IRBP-CFA Emulsion Preparation cluster_prep 1. Reagent Preparation cluster_emulsify 2. Emulsification (Alternative Methods) cluster_qc 3. Quality Control cluster_injection 4. Immunization prep_peptide Dissolve IRBP (1-20) peptide in sterile PBS prep_cfa Vortex CFA to suspend Mycobacterium method_syringe Two-Syringe Extrusion prep_cfa->method_syringe method_sonication Sonication method_homogenizer Homogenization qc_visual Visual Inspection (Thick, White) method_syringe->qc_visual qc_drop Drop Test in Water (No Dispersion) qc_visual->qc_drop injection Subcutaneous Injection into Mouse qc_drop->injection

Caption: Workflow for preparing IRBP-CFA emulsions.

cfa_signaling_pathway CFA-Mediated TLR Signaling Pathway cluster_cfa Complete Freund's Adjuvant (CFA) cluster_receptors Antigen Presenting Cell (APC) cluster_adaptors Adaptor Proteins cluster_kinases Kinase Cascade cluster_transcription Transcription Factors cluster_response Immune Response mycobacterium Mycobacterium tuberculosis components (e.g., lipoproteins, DNA) tlr2 TLR2/1, TLR2/6 mycobacterium->tlr2 tlr4 TLR4 mycobacterium->tlr4 tlr9 TLR9 mycobacterium->tlr9 myd88 MyD88 tlr2->myd88 tlr4->myd88 tlr9->myd88 mapk MAPK Pathway (ERK, p38, JNK) myd88->mapk ikk IKK Complex myd88->ikk ap1 AP-1 mapk->ap1 nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) nfkb->cytokines ap1->cytokines th1 Th1 Cell Differentiation cytokines->th1

Caption: CFA signaling via Toll-Like Receptors (TLRs).

References

Technical Support Center: IRBP (1-20) Induced EAU Model in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 to induce experimental autoimmune uveitis (EAU) in mice.

Troubleshooting Guide

This guide addresses common issues encountered during the induction and management of EAU in mice following immunization with IRBP (1-20).

Problem Possible Cause(s) Recommended Solution(s)
Low EAU Incidence or Severity 1. Improper Emulsion Preparation: The IRBP peptide and Complete Freund's Adjuvant (CFA) may not be properly emulsified, leading to poor antigen presentation.[1] 2. Suboptimal Peptide/Adjuvant Dose: The amount of IRBP (1-20) or CFA may be insufficient to trigger a robust immune response.[2][3] 3. Mouse Strain Resistance: Some mouse strains are genetically less susceptible to EAU induction with IRBP.[4][5] 4. Incorrect Injection Technique: Subcutaneous injection may have been administered too shallowly or into an inappropriate site.[4][6]1. Ensure Proper Emulsification: The emulsion should be thick and stable. Test by dropping a small amount into water; it should not disperse. Use a mechanical homogenizer for best results.[6] 2. Optimize Dosing: For C57BL/6 mice, a dose of 200-300 µg of IRBP (1-20) is often effective.[3][7] The volume of the emulsion injected subcutaneously is typically 0.2 ml per mouse.[4] 3. Select Appropriate Mouse Strain: C57BL/6 and B10.RIII are commonly used and susceptible strains for IRBP-induced EAU.[3][4][7] 4. Refine Injection Technique: Inject subcutaneously at the base of the tail and/or in the thighs.[4][6]
Severe Local Inflammation at Injection Site 1. Reaction to Complete Freund's Adjuvant (CFA): CFA is a potent inflammatory adjuvant and can cause severe local reactions, including granulomas and abscesses.[8][9] 2. High Volume of Inoculum: Injecting too large a volume at a single site can exacerbate the inflammatory response.[10]1. Monitor Injection Sites: Regularly check for signs of excessive swelling, ulceration, or distress.[9] Consider using alternative adjuvants like Montanide ISA50 or Specol which may induce fewer pathological changes.[8] 2. Divide the Dose: Split the total injection volume across multiple sites (e.g., two thighs and the base of the tail).[4] The recommended maximum volume per subcutaneous site in mice is 0.1 ml.[10]
Systemic Adverse Reactions (e.g., weight loss, lethargy) 1. Systemic Inflammatory Response: The robust immune response triggered by CFA and the developing autoimmune disease can lead to systemic inflammation.[9] 2. Pertussis Toxin (PTX) Administration: If used as an additional adjuvant, PTX can enhance the inflammatory response and contribute to systemic symptoms.[2][6]1. Provide Supportive Care: Ensure easy access to food and water. Softened food can be provided if mice show reluctance to eat. Monitor body weight and overall condition daily. 2. Optimize PTX Dose: The severity of EAU can be controlled by varying the dose of PTX.[2] If severe systemic reactions are observed, consider reducing the PTX dose in future experiments. Some susceptible strains like B10.RIII may not require PTX for EAU induction.[11]
Variability in Disease Onset and Severity 1. Inconsistent Emulsion Preparation: Variability in the emulsion quality between animals can lead to differing immune responses.[1] 2. Genetic Heterogeneity: Even within an inbred strain, minor genetic variations can influence immune responses. 3. Environmental Factors: Differences in the microbiome across animal facilities can influence the disease course.[6]1. Standardize Emulsion Protocol: Prepare a single batch of emulsion for each experimental group to ensure consistency.[1] 2. Use Age and Sex-Matched Mice: To minimize biological variability, use mice of the same age and sex within an experiment.[1] 3. Acclimatize Animals: Allow mice to acclimatize to the facility for at least one week before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected timeline for EAU development after IRBP (1-20) immunization in C57BL/6 mice?

A1: The first clinical signs of EAU in C57BL/6J mice are typically detected around 10-14 days post-immunization, with peak disease severity usually occurring within three weeks.[4][12] The disease in this strain tends to be a more chronic form.[1]

Q2: How is the severity of EAU clinically assessed in mice?

A2: EAU severity is typically graded on a scale of 0 to 4 or 5 based on fundoscopic examination.[4][12] Key parameters include optic disc inflammation, retinal vessel cuffing, retinal tissue infiltration, and structural damage.[4][12] More comprehensive grading systems may also incorporate findings from optical coherence tomography (OCT).[13][14]

Clinical Scoring of EAU in Mice (Fundoscopy)

Score Criteria
0No disease
0.5 (trace)Few (1–2) very small, peripheral focal lesions; minimal vasculitis/vitritis.[4]
1Mild vasculitis; <5 small focal lesions; ≤1 linear lesion.[4]
2Multiple (>5) chorioretinal lesions and/or infiltrations; severe vasculitis.[4]
3Confluent linear lesions; large retinal lesions; retinal hemorrhages.
4Retinal detachment; extensive retinal damage.[4]

Note: Specific scoring criteria can vary between laboratories. The table above provides a general guideline.

Q3: What are the common adverse effects associated with the use of Complete Freund's Adjuvant (CFA)?

A3: CFA is known to cause a strong inflammatory reaction at the injection site, which can lead to granulomas, abscesses, and skin ulceration.[9] Systemic effects can include chronic inflammation and wasting disease.[9] Due to these potential side effects, careful monitoring of the animals is crucial.

Q4: Can I reuse CFA for subsequent booster immunizations?

A4: No, CFA should only be used for the primary immunization. Subsequent injections should use Incomplete Freund's Adjuvant (IFA) or another suitable adjuvant to avoid severe inflammatory reactions.[10]

Q5: What is the role of Pertussis Toxin (PTX) in this model, and is it always necessary?

A5: PTX is often used as an additional adjuvant to enhance the Th1 and/or Th17 immune response, leading to a more robust and consistent EAU induction.[5][6][15] However, its use can also increase the severity of systemic adverse reactions.[2] In highly susceptible strains like B10.RIII, EAU can be induced with IRBP and CFA alone, without the need for PTX.[11] The necessity and dose of PTX should be determined based on the mouse strain and experimental goals.

Experimental Protocols

Induction of EAU with IRBP (1-20) in C57BL/6 Mice

Materials:

  • Human IRBP (1-20) peptide (sequence: LAQGAYRTAVDLESLASQLT)[1]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, but recommended for robust induction in C57BL/6)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 6-8 weeks old[1]

Procedure:

  • Peptide Preparation: Dissolve the IRBP (1-20) peptide in sterile PBS to a final concentration of 1.5 mg/ml.

  • Emulsion Preparation: In a sterile glass tube, mix the IRBP (1-20) solution with an equal volume of CFA (1:1 ratio).[1] Emulsify the mixture using a homogenizer or by passing it between two syringes connected by a Luer lock until a thick, stable white emulsion is formed. To test the emulsion, drop a small amount into a beaker of water; a stable emulsion will not disperse. Keep the emulsion on ice.[6]

  • Immunization:

    • Inject each mouse subcutaneously with 0.2 ml of the emulsion.[4]

    • Divide the dose among two sites in the thighs (50 µl each) and at the base of the tail (100 µl).[4][6]

  • PTX Administration (Optional):

    • On the day of immunization (Day 0) and again on Day 1, administer 0.5 µg of PTX per mouse via intraperitoneal (IP) injection.[6]

  • Monitoring:

    • Begin monitoring the mice for clinical signs of EAU starting around Day 10-12 post-immunization using fundoscopy.[4]

    • Grade the disease severity based on a standardized scoring system (see table above).

    • Monitor the animals' overall health, including body weight and the condition of the injection sites, daily for the first week and regularly thereafter.

Visualizations

EAU_Induction_Workflow cluster_prep Preparation (Day 0) cluster_immunization Immunization & Adjuvant cluster_monitoring Monitoring & Assessment Peptide_Prep Dissolve IRBP (1-20) in PBS Emulsion_Prep Emulsify IRBP/PBS with CFA (1:1) Peptide_Prep->Emulsion_Prep Immunize Subcutaneous Injection (0.2 ml/mouse) Emulsion_Prep->Immunize PTX_D0 IP Injection of PTX (Day 0, optional) PTX_D1 IP Injection of PTX (Day 1, optional) Health_Monitor Daily Health & Weight Monitoring Immunize->Health_Monitor EAU_Monitor Fundoscopy for EAU Scoring (from Day 10-12) Health_Monitor->EAU_Monitor Histology Euthanize & Collect Eyes for Histopathology (Day 21+) EAU_Monitor->Histology EAU_Pathogenesis_Pathway cluster_induction Induction Phase cluster_activation T-Cell Activation cluster_effector Effector Phase Immunization IRBP (1-20) + CFA Immunization APC Antigen Presenting Cells (APCs) Immunization->APC Uptake & Processing Naive_T Naive T-Cells APC->Naive_T Antigen Presentation Th1 Th1 Cells (IFN-γ) Naive_T->Th1 Th17 Th17 Cells (IL-17) Naive_T->Th17 Migration Migration of T-Cells to Eye Th1->Migration Th17->Migration Inflammation Ocular Inflammation (Vasculitis, Infiltration) Migration->Inflammation Damage Photoreceptor Damage & Vision Loss Inflammation->Damage

References

Validation & Comparative

A Comparative Guide to EAU Induction: IRBP (1-20) Peptide vs. Whole IRBP Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen is a critical step in establishing a robust and relevant model of Experimental Autoimmune Uveitis (EAU). This guide provides an objective comparison of two commonly used uveitogenic agents: the synthetic IRBP (1-20) peptide and the whole interphotoreceptor retinoid-binding protein (IRBP). By presenting key experimental data, detailed protocols, and visual representations of the underlying immunological pathways, this document aims to facilitate an informed decision for your specific research needs.

Performance Comparison: Uveitogenic Potential

The induction of EAU is dependent on the successful activation of an autoimmune response against retinal antigens. Both the IRBP (1-20) peptide, a well-defined epitope, and the whole IRBP protein are effective in inducing EAU in susceptible rodent strains, particularly the C57BL/6 mouse. However, the efficiency and nature of the induced disease can differ.

The IRBP (1-20) peptide represents a major pathogenic epitope for the H-2b haplotype and is widely used due to its synthetic nature, ensuring high purity and batch-to-batch consistency.[1] In contrast, the whole IRBP protein contains multiple epitopes that can elicit a broader and potentially more varied immune response.

Studies directly comparing the two agents in C57BL/6 mice have shown that both can induce EAU, but the severity and incidence can vary depending on the dose and specific experimental conditions. For instance, one study reported that immunization with 200–300 μg of the IRBP (1-20) peptide resulted in EAU scores comparable to those induced by 100 μg of the whole bovine IRBP protein.[1] This suggests that on a molar basis, the peptide can be a potent inducer of EAU.

Below is a summary of quantitative data from a comparative study in C57BL/6 mice.

AntigenDoseDisease IncidenceMean Histopathological Score (± SE)Key ObservationsReference
Human IRBP (1-20) Peptide200-300 µ g/mouse 15/22 (68%)0.5 - 1.0Induces a Th-1 dominant response. The pathology is similar to that induced by the whole protein.[1]
Whole Bovine IRBP Protein100 µ g/mouse 11/18 (61%)0.5 - 1.0Elicits a broader immune response, with detectable IL-10 production not seen with the peptide in certain models.[1][2]

Experimental Protocols for EAU Induction

Detailed and consistent experimental protocols are paramount for reproducible EAU induction. Below are representative protocols for both the IRBP (1-20) peptide and the whole IRBP protein in C57BL/6 mice.

Protocol 1: EAU Induction with IRBP (1-20) Peptide

This protocol is adapted from studies demonstrating EAU induction in C57BL/6 mice.[3]

Materials:

  • Human IRBP (1-20) peptide (sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the IRBP (1-20) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 (v/v) emulsion of the peptide solution and CFA. This can be achieved by vigorous vortexing or sonication until a stable, thick, white emulsion is formed.

  • Immunization:

    • Anesthetize the mice.

    • Inject 200 µL of the emulsion subcutaneously, distributed over the base of the tail and two thighs. The total dose of the peptide is typically 200 µg per mouse.

    • On the same day (day 0), administer 0.5 µg of PTX intraperitoneally in 100 µL of sterile PBS.

  • Disease Monitoring:

    • Monitor the mice for clinical signs of EAU starting from day 7 post-immunization.

    • Clinical scoring can be performed using fundoscopy, with disease onset typically observed between days 8-12 and peaking around days 18-20.[3]

    • Histopathological analysis of the eyes is performed at the end of the experiment to confirm and score the disease severity.

Protocol 2: EAU Induction with Whole IRBP Protein

This protocol is based on established methods for inducing EAU using the whole protein.[4]

Materials:

  • Whole bovine or human IRBP protein

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve the whole IRBP protein in sterile PBS to a desired concentration (e.g., 1 mg/mL).

    • Prepare a 1:1 (v/v) emulsion of the IRBP solution and CFA as described in Protocol 1.

  • Immunization:

    • Anesthetize the mice.

    • Inject a single dose of the emulsion (e.g., 200 µL) subcutaneously. A typical dose of whole IRBP is 50-100 µg per mouse.[1][4]

    • Concurrently, administer PTX intraperitoneally. The dose of PTX can be adjusted to control disease severity and onset.[4]

  • Disease Monitoring:

    • Monitor for clinical and histopathological signs of EAU as described in Protocol 1. The disease course may vary depending on the specific protein preparation and mouse strain.

Immunological Mechanisms and Signaling Pathways

The pathogenesis of EAU induced by both IRBP (1-20) and whole IRBP is primarily T-cell driven, involving the differentiation of autoreactive T helper (Th) cells, particularly Th1 and Th17 lineages.

Upon immunization, the antigen is processed and presented by antigen-presenting cells (APCs), such as dendritic cells, to naive CD4+ T cells in the draining lymph nodes. The adjuvants, CFA and PTX, play a crucial role in this process by activating innate immune pathways. CFA contains components that are recognized by Toll-like receptors (TLRs), leading to the activation of APCs.[5] This activation results in the upregulation of co-stimulatory molecules and the production of cytokines that drive the differentiation of naive T cells into pathogenic Th1 and Th17 cells.

The following diagrams illustrate the key experimental workflow and the generalized signaling pathway leading to EAU.

EAU_Induction_Workflow cluster_preparation Antigen Preparation cluster_immunization Immunization cluster_monitoring Disease Monitoring cluster_outcome Outcome Antigen IRBP Peptide or Protein Emulsion Antigen-Adjuvant Emulsion Antigen->Emulsion Adjuvant CFA + PTX Adjuvant->Emulsion Immunize Subcutaneous Injection Emulsion->Immunize Mouse C57BL/6 Mouse Fundoscopy Clinical Scoring (Fundoscopy) Mouse->Fundoscopy Histology Histopathological Analysis Mouse->Histology Immunize->Mouse EAU EAU Development Histology->EAU

Caption: Experimental workflow for inducing EAU in mice.

EAU_Signaling_Pathway cluster_activation Antigen Presentation and T Cell Activation cluster_infiltration Ocular Inflammation IRBP IRBP Peptide or Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) IRBP->APC Uptake & Processing CFA CFA (TLR Ligands) CFA->APC Activation (via TLRs) NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation (MHC-II) Th1 Th1 Cell NaiveT->Th1 IL-12 Th17 Th17 Cell NaiveT->Th17 TGF-β, IL-6, IL-23 Eye Eye (Retina) Th1->Eye Th17->Eye Breakdown Blood-Retinal Barrier Breakdown Eye->Breakdown Pro-inflammatory Cytokines (IFN-γ, IL-17) Infiltration Leukocyte Infiltration Breakdown->Infiltration Damage Photoreceptor Damage & Uveitis Infiltration->Damage

Caption: Generalized signaling pathway of EAU induction.

While both antigens trigger this general pathway, there are nuances in the resulting immune response. Studies in interferon-gamma deficient mice have shown that the cytokine and inflammatory responses to the IRBP (1-20) peptide differ from those to the whole bovine IRBP.[2] For example, immunization with the whole protein led to the production of the anti-inflammatory cytokine IL-10, which was not detected with the peptide.[2] This suggests that the whole protein may induce a more complex regulatory response alongside the pathogenic one.

Conclusion

The choice between the IRBP (1-20) peptide and the whole IRBP protein for EAU induction depends on the specific goals of the research.

  • IRBP (1-20) peptide is ideal for studies requiring a highly defined and reproducible model, focusing on the pathogenic mechanisms of a specific T-cell epitope. Its synthetic nature offers consistency and purity.

  • Whole IRBP protein may be more suitable for studies investigating a broader autoimmune response, including the interplay between different epitopes and the induction of both pathogenic and regulatory immune responses.

Both agents are valuable tools for advancing our understanding of autoimmune uveitis and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate model for their scientific inquiries.

References

A Comparative Guide to Uveitis Induction: Human IRBP (1-20) vs. S-Antigen

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Autoimmune Uveitis (EAU) is a crucial animal model that mirrors sight-threatening inflammatory diseases of the human eye, such as Behçet's disease and Vogt-Koyanagi-Harada syndrome[1][2]. The induction of EAU is fundamental for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics. This is typically achieved by immunizing susceptible animal strains with retinal autoantigens[2]. Among the most widely used uveitogenic antigens are Interphotoreceptor Retinoid-Binding Protein (IRBP) and S-antigen (also known as arrestin)[2][3].

While both proteins can induce robust intraocular inflammation, the choice between them, and specifically between full-length proteins and synthetic peptides like human IRBP (1-20), depends on the research goals, the animal model employed, and the desired disease characteristics. IRBP has been shown to be a superior uveitopathogen in many mouse models, while S-antigen is highly effective in rat models[1][4]. This guide provides a detailed comparison of human IRBP peptide (1-20) and S-antigen for the induction of EAU, presenting quantitative data, experimental protocols, and key pathological pathways to inform experimental design.

Quantitative Comparison of Uveitogenic Antigens

The selection of a specific antigen and animal model combination is critical, as it significantly influences the EAU disease course, including onset, severity, and chronicity. The following table summarizes key quantitative parameters for EAU induction using hIRBP (1-20) and S-antigen in their respective commonly used rodent models.

ParameterHuman IRBP (1-20)S-Antigen / S-Ag Peptides
Common Animal Model C57BL/6 Mouse (H-2b haplotype)[1][5]Lewis Rat[4][6]
Typical Antigen Dose 200–500 µg per mouse[5]30–50 µg per rat (whole protein)[6]
Typical Disease Onset 8–13 days post-immunization[2][5]12–14 days post-immunization[6]
Disease Course Typically monophasic, peaking around 18-20 days[5]Typically monophasic[3][7]
Adjuvant Requirement Pertussis Toxin (PTX) is required[5][8]PTX is not required in Lewis rats but accelerates onset and enhances severity[6]
Primary Effector Cells CD4+ T helper cells (Th1 and Th17)[9][10][11]CD4+ T helper cells (Th1 and Th17)[3][12]
Key Pathological Features Retinal and choroidal inflammation, vasculitis, photoreceptor damage[1][2]Severe pan-uveitis, retinal pigment epithelium destruction[3]

Experimental Protocols

Detailed and consistent methodology is paramount for reproducible EAU induction. Below are representative protocols for using hIRBP (1-20) in mice and S-antigen in rats.

This protocol is adapted from methodologies widely used for the C57BL/6 strain, which is susceptible to this specific peptide[1][5][8].

  • Animals: Female C57BL/6 mice, 6–8 weeks of age.

  • Antigen Emulsion Preparation:

    • Dissolve human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD) in sterile phosphate-buffered saline (PBS) to a final concentration of 2-5 mg/mL.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL of Mycobacterium tuberculosis H37Ra.

    • Create a stable water-in-oil emulsion by vigorously mixing or sonicating the antigen solution and CFA until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization Procedure (Day 0):

    • Immunize each mouse with a total of 0.2 mL of the emulsion, administered via subcutaneous injections at two sites on the flank. This delivers a total dose of 200-500 µg of the peptide.

    • Concurrently, administer 500 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS via an intraperitoneal injection[5].

  • Monitoring and Scoring:

    • Begin clinical assessment around day 8 post-immunization using fundoscopy.

    • Grade disease severity on a scale of 0 to 4, based on the degree of inflammation, retinal vasculitis, retinal lesions, and structural damage[5].

    • For histological analysis, eyes are typically collected at the peak of disease (around day 18-21), fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is also performed on a 0-4 scale, evaluating inflammatory cell infiltration and retinal tissue destruction.

This protocol is a standard method for inducing EAU in the highly susceptible Lewis rat strain[3][4][6].

  • Animals: Female Lewis rats, 10–14 weeks of age.

  • Antigen Emulsion Preparation:

    • Dissolve purified S-antigen (or a uveitogenic peptide derivative such as PDSAg) in sterile PBS.

    • Prepare a 1:1 (v/v) emulsion with CFA containing Mycobacterium tuberculosis as described in the mouse protocol.

  • Immunization Procedure (Day 0):

    • Inject a total of 0.1 mL of the emulsion into one hind footpad, delivering a dose of 30-50 µg of S-antigen[6].

    • Note: Lewis rats are highly susceptible and do not require PTX for EAU induction, although its use can lead to earlier onset and more severe disease[6].

  • Monitoring and Scoring:

    • Begin clinical monitoring around day 9-10 by examining the eyes for signs of inflammation, such as loss of the red reflex[6][13].

    • Clinical scoring is performed on a 0-4 scale, assessing signs like iris vessel dilation, pupil abnormalities, and vitreous haze[13].

    • Histopathological analysis is performed on enucleated eyes collected at the experimental endpoint to assess cellular infiltration and structural damage to the retina and uvea.

Visualizing the Experimental Workflow and Pathogenic Pathway

To better illustrate the experimental process and the underlying immunological mechanisms, the following diagrams have been generated.

EAU_Induction_Workflow Animal Animal Selection (e.g., C57BL/6 Mouse or Lewis Rat) Antigen Antigen Preparation (hIRBP 1-20 or S-Antigen) Emulsion Emulsification with CFA Antigen->Emulsion Mix 1:1 Immunize Immunization (Subcutaneous / Footpad) Emulsion->Immunize Monitor Clinical Monitoring (Fundoscopy) Immunize->Monitor Day 0 PTX Adjuvant Administration (PTX, if required) PTX->Immunize Administer Concurrently Endpoint Endpoint & Tissue Collection (Peak Disease) Monitor->Endpoint Daily Scoring Histo Histopathology (H&E Staining & Scoring) Endpoint->Histo Immuno Immunological Analysis (T-Cell Responses, Cytokines) Endpoint->Immuno

A generalized workflow for inducing Experimental Autoimmune Uveitis (EAU).

T_Cell_Pathway cluster_periphery Periphery (Lymph Node) cluster_eye Eye (Immune Privileged Site) APC Antigen Presenting Cell (APC) Presents Antigen via MHC-II T_Naive Naive CD4+ T-Cell APC->T_Naive Antigen Presentation (IRBP or S-Ag) T_Effector Activation & Differentiation T_Naive->T_Effector Th1 Th1 Cell T_Effector->Th1 Th17 Th17 Cell T_Effector->Th17 BRB Blood-Retinal Barrier (BRB) Th1->BRB Produce IFN-γ Th17->BRB Produce IL-17 Inflammation Ocular Inflammation (Vasculitis, Photoreceptor Damage) BRB->Inflammation T-Cells Infiltrate Retina

Core signaling pathway of T-cell mediated autoimmune uveitis.

Mechanism of Action and Cellular Response

Despite differences in the specific uveitogenic epitopes and optimal induction protocols, the underlying immunopathology for both IRBP and S-antigen-induced EAU is T-cell mediated[9][14]. The disease process is initiated when autoreactive CD4+ T cells recognize these retinal antigens presented by antigen-presenting cells in the periphery[3][11]. This triggers the activation and differentiation of naive T cells into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells[10][12].

These activated, antigen-specific T cells migrate through the bloodstream, cross the normally restrictive blood-retinal barrier, and infiltrate the eye[3][8]. Once inside the eye, they are reactivated upon re-encountering their cognate antigen, leading to the secretion of inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17). This cytokine release recruits other immune cells, resulting in retinal vasculitis, inflammation of the uvea and retina, and ultimately, the destruction of photoreceptor cells and loss of vision[2][10][15]. While both Th1 and Th17 cells are pathogenic, their relative contribution can vary depending on the specific animal model and antigen used.

References

A Comparative Guide to Immunization with IRBP (1-20) Peptide Versus Whole IRBP Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Autoimmune Uveitis Research

This guide provides an objective comparison of the immunological outcomes following immunization with the interphotoreceptor retinoid-binding protein (IRBP) peptide (1-20) versus the whole IRBP protein. The information presented is collated from experimental data to assist in the design and interpretation of studies related to experimental autoimmune uveitis (EAU), a common model for human autoimmune uveitis.

At a Glance: Key Immunological Differences

FeatureIRBP (1-20) ImmunizationWhole IRBP Immunization
Primary Target Mouse Strain H-2b haplotype (e.g., C57BL/6)[1][2]Effective in various strains, including H-2r (e.g., B10.RIII) and H-2b[1]
Uveitogenicity Induces EAU in susceptible H-2b mice[1][3]Induces EAU in a broader range of mouse strains[4][5]
T-Cell Response Induces a Th-1 dominant response[1]Elicits a broader T-cell response to multiple epitopes
Cytokine Profile Primarily IFN-γ production; in IFN-γ deficient mice, IL-5 and TNF-α are elevated, but IL-10 is undetectable[1][6]Can induce a mix of Th1 and other T-cell responses; detectable IL-10 production in IFN-γ deficient mice[6]
Cross-Reactivity Lymphocytes from peptide-immunized mice may not proliferate in response to whole IRBP[1]Lymphocytes from whole IRBP-immunized mice can proliferate in response to IRBP (1-20)[1]
Disease Severity Can induce moderate to severe EAU, but may be less consistent than other peptides in C57BL/6 mice[2]Severity can be controlled by varying the dose of IRBP and pertussis toxin[7]
Cellular Infiltrate In IFN-γ deficient mice, a lower proportion of eosinophils in the cellular infiltrate compared to whole IRBP[6]In IFN-γ deficient mice, a prominent component of eosinophils in the cellular infiltrate[6]

Experimental Data Summary

Table 1: EAU Induction and Severity in C57BL/6 (H-2b) Mice
ImmunogenDoseEAU IncidenceMean EAU Score (±SE)
Human IRBP (1-20)200-300 µgPositive/TotalComparable to 100 µg whole IRBP[1]
Whole Bovine IRBP100 µgPositive/TotalComparable to 200-300 µg IRBP (1-20)[1]

Data compiled from multiple experiments as reported in the cited literature.

Table 2: Cytokine Production in Spleen and Lymph Node Cells from Immunized IFN-γ Deficient (GKO) Mice
ImmunogenIL-5TNF-αIL-10
Human IRBP (1-20)ElevatedElevatedUndetectable[6]
Whole Bovine IRBPElevatedElevatedDetectable[6]

Cytokine levels were measured in supernatants of cultured cells restimulated with the respective antigen.

Detailed Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU)

This protocol is a generalized representation based on methodologies described in the literature[7][8][9]. Specific doses and timings may vary between studies.

  • Antigen Preparation:

    • IRBP (1-20) Peptide: Synthesized human IRBP peptide (sequence: GPTHLFQPSLVLDMAKVLLD)[1]. Dissolve in sterile saline or phosphate-buffered saline (PBS).

    • Whole IRBP: Purified bovine or human IRBP.

  • Emulsification:

    • Prepare a 1:1 (v/v) emulsion of the antigen solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/mL)[8][9].

  • Immunization:

    • Inject mice subcutaneously at the base of the tail and/or in the thighs with a total volume of 100-200 µL of the emulsion[9].

    • Typical antigen doses for C57BL/6 mice are 200-300 µg for IRBP (1-20) or 100-150 µg for whole IRBP[1][2].

  • Adjuvant Co-administration:

    • Administer Bordetella pertussis toxin (PTX) intraperitoneally (IP) on the day of immunization[7][9]. The dose can range from 0.2 to 1 µg per mouse and can influence disease severity[2][7][8].

Assessment of Immunological Responses
  • Delayed-Type Hypersensitivity (DTH): Measured approximately 21 days post-immunization by challenging one ear with the antigen and the other with a control vehicle. The difference in ear swelling is measured 24-48 hours later[1].

  • Lymphocyte Proliferation Assay: Draining lymph node and spleen cells are harvested 21 days post-immunization. Cells are cultured with the immunizing antigen (or control) for several days. Proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine)[1].

  • Cytokine Analysis: Supernatants from the lymphocyte proliferation cultures are collected after 24-48 hours and analyzed for cytokine concentrations using ELISA or multiplex bead arrays[5].

Visualizing the Pathways and Processes

EAU_Induction_Workflow Experimental Autoimmune Uveitis (EAU) Induction Workflow cluster_antigen Antigen Selection cluster_preparation Immunization Preparation cluster_administration Administration cluster_outcome Immunological & Clinical Outcomes IRBP_peptide IRBP (1-20) Peptide Emulsification Emulsify with Complete Freund's Adjuvant (CFA) IRBP_peptide->Emulsification Whole_IRBP Whole IRBP Protein Whole_IRBP->Emulsification Immunization Subcutaneous Injection Emulsification->Immunization T_cell_activation Antigen-Specific T-Cell Activation Immunization->T_cell_activation PTX Intraperitoneal Injection of Pertussis Toxin (PTX) PTX->T_cell_activation Adjuvant Effect Cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) T_cell_activation->Cytokine_release EAU_development Development of EAU Cytokine_release->EAU_development Histopathology Ocular Inflammation & Photoreceptor Damage EAU_development->Histopathology

Caption: Workflow for the induction of EAU using IRBP antigens.

T_Cell_Response_Pathway Simplified T-Cell Response in EAU cluster_antigen_presentation Antigen Presentation cluster_t_cell T-Cell Activation & Differentiation cluster_effector_phase Effector Phase in the Eye APC Antigen Presenting Cell (APC) Naive_T_cell Naive CD4+ T-Cell APC->Naive_T_cell Presents Antigen IRBP_antigen IRBP Peptide or Processed Whole IRBP IRBP_antigen->APC Th1_cell Th1 Effector Cell Naive_T_cell->Th1_cell Differentiates into IFN_gamma IFN-γ Th1_cell->IFN_gamma Produces Inflammation Ocular Inflammation (Vasculitis, Infiltration) IFN_gamma->Inflammation Photoreceptor_damage Photoreceptor Damage Inflammation->Photoreceptor_damage

Caption: Simplified signaling pathway of the Th1-mediated response in EAU.

References

A Comparative Guide to Experimental Autoimmune Uveitis (EAU) Models: IRBP (1-20) vs. Other Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for human non-infectious posterior uveitis, a significant cause of vision loss. The choice of antigen for EAU induction is paramount as it dictates the disease phenotype, severity, and underlying immunological mechanisms. This guide provides a detailed histopathological comparison of EAU induced by the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 against EAU induced by whole IRBP and S-Antigen (Arrestin), offering researchers objective data to select the most appropriate model for their studies.

Histopathological Comparison of EAU Models

The pathological hallmarks of EAU include inflammatory cell infiltration in the vitreous, retina, and choroid, retinal vasculitis, granuloma formation, and destruction of the photoreceptor layer.[1] However, the severity and characteristics of these features vary significantly depending on the antigen used.

Quantitative Histopathological Data

The following tables summarize the typical disease course and severity for EAU induced by different antigens in various rodent models. Scores are based on a semi-quantitative scale from 0 (no disease) to 4 (maximum severity).[2]

Table 1: EAU Induced by IRBP Peptides in C57BL/6 (H-2b) Mice

Antigen (Dose)Onset (Days p.i.)Peak (Days p.i.)Mean Histological Score (at peak)Key Histopathological Features
hIRBP (1-20) (300 µg)12-1420-221.0 - 2.0Moderate infiltration, retinal folds, perivasculitis, some photoreceptor damage.[3][4]
hIRBP (651-670) (300 µg)10-1214-182.5 - 3.5Earlier onset and more severe disease with extensive retinal damage and higher inflammatory cell infiltration compared to IRBP (1-20).[4]
Bovine IRBP (whole) (100 µg)~14~21~1.5Disease scores are often comparable to hIRBP (1-20), characterized by inflammatory cell infiltrates, vasculitis, and photoreceptor damage.[1]

p.i. = post-immunization

Table 2: EAU Induced by Whole Proteins in Rats and Susceptible Mouse Strains

Antigen (Dose)Animal StrainOnset (Days p.i.)Peak (Days p.i.)Mean Histological Score (at peak)Key Histopathological Features
Bovine IRBP (≤ 4 µg)Lewis Rat~10-12~14-16> S-Ag at low dosesMore uveitogenic at low doses with earlier onset than S-Ag.[5][6]
Bovine S-Antigen (≥ 20 µg)Lewis Rat~12-14~16-18> IRBP at high dosesInduces severe panuveitis with complete destruction of the photoreceptor layer.[2][5][6]
Bovine IRBP (50 µg)B10.RIII Mouse11-13142.0 - 4.0Can exhibit two patterns: a severe monophasic form with extensive retinal destruction or a lower-grade chronic disease.[7][8]

Key Histopathological Differences

  • IRBP (1-20) vs. Whole IRBP: In susceptible mouse strains like the C57BL/6, the pathology induced by the IRBP (1-20) peptide is similar to that induced by the whole protein, characterized by vitritis, retinal and choroidal inflammatory infiltrates, vasculitis, and photoreceptor damage.[1] However, the response to the whole protein can be more complex, potentially involving multiple epitopes.

  • IRBP vs. S-Antigen in Rats: In Lewis rats, both antigens induce severe EAU, but with notable differences. At low doses (≤ 4 µ g/rat ), IRBP is more potent, inducing disease earlier and more consistently than S-Antigen.[5][6] Conversely, at higher doses (≥ 20 µ g/rat ), S-Antigen induces a more severe and destructive disease.[5][6] Immunohistochemical analysis reveals that the increase in T suppressor/cytotoxic cells is more rapid in IRBP-induced EAU, whereas S-Antigen-induced EAU shows a greater expression of MHC class II antigens on non-lymphoid cells.[9]

Immunological Pathways

EAU is a T-cell-mediated disease, primarily driven by Th1 and Th17 cells.[10] The specific antigen and adjuvant used can influence which pathway is dominant.

  • Antigen Presentation: Dendritic cells and other antigen-presenting cells (APCs) in lymphoid tissues process the injected retinal antigen and present it to naive CD4+ T cells.

  • T-Cell Differentiation: Depending on the cytokine milieu, these T cells differentiate into pathogenic effector cells. The combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX) typically promotes a mixed Th1/Th17 response. IL-12 drives Th1 differentiation (producing IFN-γ), while IL-6, TGF-β, and IL-23 drive Th17 differentiation (producing IL-17).[10][11][12]

  • Ocular Infiltration: Activated autoreactive T cells migrate to the eye, cross the blood-retinal barrier, and are reactivated by local APCs presenting endogenous retinal antigens.

  • Inflammatory Cascade: These effector T cells release pro-inflammatory cytokines, leading to the recruitment of other immune cells (macrophages, neutrophils), causing vasculitis, tissue edema, and eventual destruction of photoreceptors.[10][13]

EAU_Signaling_Pathway cluster_0 Lymphoid Tissue cluster_1 T-Cell Differentiation & Proliferation cluster_2 Eye (Immune Privileged Site) APC Antigen Presenting Cell (APC) NaiveT Naive CD4+ T Cell APC->NaiveT MHC-II Presentation Th1 Th1 Cell NaiveT->Th1 Th17 Th17 Cell NaiveT->Th17 Antigen Retinal Antigen (e.g., IRBP, S-Ag) + Adjuvant Antigen->APC Uptake & Processing EffectorT Activated Effector T Cells Th1->EffectorT Th17->EffectorT IL12 IL-12 IL12->Th1 Differentiation IL6_TGFb IL-6, TGF-β IL6_TGFb->Th17 Differentiation IL23 IL-23 IL23->Th17 Expansion & Pathogenicity BRB Blood-Retinal Barrier EffectorT->BRB Migration & Infiltration Recruitment Recruitment of Other Immune Cells EffectorT->Recruitment Cytokine Release (IFN-γ, IL-17) Damage Photoreceptor Destruction Recruitment->Damage

Caption: Simplified signaling pathway of T-cell mediated EAU pathogenesis.

Experimental Protocols

Protocol 1: EAU Induction with IRBP (1-20) in C57BL/6 Mice

This protocol is optimized for C57BL/6 mice, which are relatively resistant to EAU induction.[14][15]

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Antigen Preparation:

    • Dissolve human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD) in sterile PBS or saline.

    • Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 2.5 mg/mL).

    • Emulsification can be achieved using two glass syringes connected by a Luer lock or by sonication until a stable, thick white emulsion is formed.[14][15]

  • Immunization:

    • Administer a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites (e.g., thigh and base of tail).[2] The total dose of IRBP (1-20) peptide is typically 150-500 µg per mouse.[1][14] An optimal dose of 500 µg has been suggested for high-efficiency induction.[14][15]

    • Concurrently, administer 500-1000 ng of Bordetella pertussis toxin (PTX) intraperitoneally (i.p.) in 0.1 mL of PBS.[14]

  • Monitoring and Evaluation:

    • Monitor mice for clinical signs of EAU starting from day 8-12 post-immunization using fundoscopy.

    • The peak of disease is typically observed between days 18-22.[3][14]

    • For histopathology, enucleate eyes at the desired endpoint, fix in Davidson's solution or formalin, embed in paraffin, section through the pupillary-optic nerve plane, and stain with Hematoxylin and Eosin (H&E).[2]

  • Histopathological Scoring: Grade sections on a scale of 0-4 based on the number and severity of inflammatory lesions, retinal folding, granuloma formation, and photoreceptor damage.[2]

Protocol 2: EAU Induction with S-Antigen in Lewis Rats

Lewis rats are highly susceptible to EAU induced by S-Antigen.[16]

  • Animals: Female Lewis rats, 8-12 weeks old.[17][18][19]

  • Antigen Preparation:

    • Use purified bovine retinal S-Antigen (Arrestin) or a pathogenic peptide thereof.

    • Emulsify the S-Antigen (e.g., 20-50 µ g/rat ) in CFA (1:1, v/v) as described above.

  • Immunization:

    • Inject a total of 0.1 mL of the emulsion in one hind footpad.

    • Unlike many mouse protocols, PTX is often not required for S-Antigen induction in Lewis rats but can be used to augment the response.

  • Monitoring and Evaluation:

    • Clinical signs typically appear around day 12-14 post-immunization, characterized by iris hyperemia and inflammatory exudates.[2]

    • Peak disease occurs around days 16-18.

    • Perform histological analysis as described for the mouse model. The resulting pathology is often very severe, leading to widespread destruction of the retinal architecture.[2]

EAU_Workflow cluster_0 Preparation cluster_1 Immunization (Day 0) cluster_2 Monitoring & Evaluation prep_antigen 1. Prepare Antigen (e.g., IRBP 1-20) prep_cfa 2. Mix with CFA prep_antigen->prep_cfa emulsify 3. Emulsify prep_cfa->emulsify immunize_sc 4. Subcutaneous Injection of Emulsion emulsify->immunize_sc immunize_ip 5. Intraperitoneal Injection of PTX (for mouse models) monitor 6. Clinical Monitoring (Fundoscopy) (from Day 8+) immunize_sc->monitor histology 7. Histopathological Analysis (Endpoint) monitor->histology

Caption: General experimental workflow for inducing EAU.

References

A Comparative Guide to Uveitogenic T-cell Epitopes of IRBP in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Uveitis (EAU) is a T-cell-mediated autoimmune disease that serves as a crucial animal model for human uveitis, a leading cause of vision loss.[1] The induction of EAU in mice is commonly achieved through immunization with retinal antigens, primarily the Interphotoreceptor Retinoid-Binding Protein (IRBP) or its specific peptide fragments (epitopes).[2][3][4] The susceptibility to EAU and the specific IRBP epitopes that trigger the disease are highly dependent on the genetic background of the mouse strain, particularly its Major Histocompatibility Complex (MHC) haplotype.[5][6]

This guide provides a comparative analysis of the most widely studied uveitogenic T-cell epitopes of IRBP in two commonly used mouse strains: C57BL/6 (H-2b haplotype) and B10.RIII (H-2r haplotype). These strains exhibit different levels of susceptibility to EAU, with B10.RIII mice being highly susceptible and C57BL/6 mice showing moderate susceptibility.[2][7] Understanding these differences is critical for selecting the appropriate model and for the development of targeted immunotherapies.

Comparative Uveitogenicity of IRBP Epitopes

The following tables summarize the key immunogenic and pathogenic IRBP epitopes identified in C57BL/6 and B10.RIII mice, presenting quantitative data on disease induction.

Table 1: Uveitogenic IRBP Epitopes in C57BL/6 (H-2b) Mice

Epitope (Human IRBP)SequenceDose (µg)PTX (µg)EAU IncidenceMean EAU Score (Histology)Key Findings
IRBP 1-20 GPTHLFQPSLVLDMAKVLLD200-3000.5HighComparable to whole IRBPA major pathogenic epitope for the H-2b haplotype.[5][8] Induces strong DTH and IFN-γ production.[5][9]
IRBP 461-480 -300-ModerateMild to ModerateA newly identified pathogenic epitope.[2]
IRBP 651-670 LAQGAYRTAVDLESLASQLT3000.5HighHigher than IRBP 1-20Elicits EAU with higher severity and incidence than IRBP 1-20.[10][11] The minimal core epitope is residues 654-664.[10]

Table 2: Uveitogenic IRBP Epitopes in B10.RIII (H-2r) Mice

Epitope (Human IRBP)SequenceDose (µg)PTX (µg)EAU IncidenceMean EAU Score (Histology)Key Findings
IRBP 161-180 -50-3000-1HighSevereA major uveitogenic epitope for the H-2r haplotype.[5][12] Can induce EAU even without Pertussis Toxin (PTX).[13]
IRBP 171-190 -300-HighModerate to SevereA newly identified major pathogenic epitope.[2]
IRBP 541-560 SLGWATLVGEITAGNLLHTR300-HighModerate to SevereA newly identified major pathogenic epitope.[2][14]

Experimental Protocols

The induction and evaluation of EAU involve standardized procedures. The following are detailed methodologies for key experiments cited in the comparison.

1. Peptide Synthesis and Preparation

  • Peptides corresponding to sequences of human IRBP are synthesized using standard solid-phase peptide synthesis methods.

  • Purity of the peptides is typically assessed by high-performance liquid chromatography (HPLC) and mass spectrometry.

  • Peptides are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in sterile phosphate-buffered saline (PBS) for immunization.

2. Induction of Experimental Autoimmune Uveitis (EAU)

  • Animals: 6- to 8-week-old female C57BL/6 or B10.RIII mice are commonly used.[5][6]

  • Immunization Emulsion: The IRBP peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CFA), which is typically supplemented with Mycobacterium tuberculosis H37Ra (e.g., at 2.5 mg/mL).[4][7]

  • Administration: Mice are immunized with a single subcutaneous injection (e.g., 0.2 mL of the emulsion) distributed over the back and base of the tail.[4][7]

  • Adjuvant (Pertussis Toxin): Concurrently with the peptide immunization, a single intraperitoneal (IP) injection of Bordetella pertussis toxin (PTX) is often administered as an additional adjuvant to enhance the autoimmune response.[4][15] The B10.RIII strain is highly susceptible and can develop EAU without PTX.[13]

3. Clinical and Histological Assessment of EAU

  • Clinical Scoring: Disease progression is monitored clinically using methods like fundoscopy.[1][4] Clinical signs are scored on a scale of 0 to 4, based on the degree of inflammation, vasculitis, retinal lesions, and structural damage.

  • Histological Scoring: For definitive assessment, eyes are enucleated at specific time points post-immunization (e.g., day 21).[5][9] The eyes are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histopathology is graded on a scale (e.g., 0-4) based on the extent of inflammatory cell infiltration, presence of granulomas, retinal folding, and photoreceptor damage.[3][5]

4. Immunological Assays

  • Lymphocyte Proliferation Assay: Spleen or lymph node cells are isolated from immunized mice.[2][16] The cells are cultured in the presence of the immunizing peptide. T-cell proliferation is measured by the incorporation of [3H]-thymidine.

  • Cytokine Analysis: Supernatants from the lymphocyte cultures are collected to measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) using ELISA or multiplex bead assays. This helps to characterize the T-helper (Th1, Th2, Th17) cell response.[5][15]

  • Delayed-Type Hypersensitivity (DTH): DTH response is assessed by injecting the peptide into the ear pinna and measuring the degree of swelling 24-48 hours later as an indicator of in vivo cell-mediated immunity.[5][9]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in EAU research, the following diagrams have been generated.

EAU_Workflow cluster_preparation Antigen Preparation cluster_induction Disease Induction cluster_assessment EAU Assessment Peptide IRBP Peptide Synthesis Emulsion Emulsification in CFA Peptide->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization Mouse Mouse (e.g., C57BL/6, B10.RIII) Immunization->Mouse PTX Intraperitoneal Pertussis Toxin PTX->Mouse Clinical Clinical Scoring (Fundoscopy) Histo Histological Analysis (H&E Staining) Immuno Immunological Assays (Proliferation, Cytokines) Mouse->Clinical Mouse->Histo Mouse->Immuno

Caption: Experimental workflow for inducing and assessing EAU in mice.

T_Cell_Pathway cluster_activation T-Cell Activation (Lymph Node) cluster_differentiation Differentiation & Migration cluster_eye Ocular Inflammation APC Antigen Presenting Cell (APC) presents IRBP peptide via MHC-II NaiveT Naive CD4+ T-Cell APC->NaiveT TCR engagement Th1 Th1 Cell (IFN-γ) NaiveT->Th1 IL-12 Th17 Th17 Cell (IL-17) NaiveT->Th17 TGF-β, IL-6 Eye Eye (Immune Privileged Site) Th1->Eye Migration Th17->Eye Migration Inflammation Breakdown of Blood-Retinal Barrier Photoreceptor Damage UVEITIS Eye->Inflammation

References

Unveiling the Advantages of IRBP (1-20) Peptide in Experimental Autoimmune Uveitis Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for understanding the pathogenesis of human uveitis, a sight-threatening inflammatory eye disease. The induction of EAU has traditionally relied on immunization with the native interphotoreceptor retinoid-binding protein (IRBP). However, the use of a specific pathogenic epitope, the IRBP (1-20) peptide, has gained significant traction. This guide provides an objective comparison of the IRBP (1-20) peptide and the native IRBP protein for inducing EAU, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal approach for their studies.

Performance Comparison: IRBP (1-20) Peptide vs. Native IRBP Protein

The primary advantage of using the IRBP (1-20) peptide lies in its specificity and potency in inducing EAU, particularly in mouse strains with the H-2b haplotype, such as the widely used C57BL/6 strain.[1][2] This specificity allows for a more targeted and reproducible disease model, which is crucial for preclinical studies and the investigation of disease mechanisms.

ParameterIRBP (1-20) PeptideNative IRBP ProteinKey Findings & References
Immunogenicity Highly immunogenic and pathogenic in H-2b haplotype mice (e.g., C57BL/6).[1] Elicits a Th-1 dominant immune response.[1]Immunogenic in various mouse strains, but the response can be less specific, targeting multiple epitopes.The peptide allows for the study of a defined T-cell mediated response.[1]
Disease Induction Induces EAU with comparable or even higher severity and incidence than the native protein in susceptible strains.[1][3]Effective in inducing EAU, but the disease course and severity can be more variable.[4]200-300 µg of peptide can induce EAU scores comparable to 100 µg of native IRBP in C57BL/6 mice.[1]
Specificity Targets a specific major uveitogenic epitope, leading to a more focused autoimmune response.[1][5]Contains multiple epitopes, which can lead to a broader and potentially more complex immune response.The use of a single peptide simplifies the analysis of antigen-specific T-cell responses.[5]
Reproducibility Generally provides a more consistent and reproducible EAU model, especially in genetically uniform mouse strains.[6]Disease induction can be more variable between experiments and laboratories.[3]A more defined antigen leads to less variability in the resulting autoimmune disease.
Cytokine Profile Induces a distinct cytokine profile, with some studies showing no detectable IL-10 production compared to the whole protein.[7]Elicits a broader range of cytokine responses, including both pro-inflammatory and regulatory cytokines.[7]The differential cytokine response can be leveraged to study specific inflammatory pathways.[7]
Practicality Synthetic peptides are readily available, highly pure, and easier to standardize across experiments.[8]Purification of native IRBP from bovine or other sources is a more complex and less standardized process.[8][9]The use of synthetic peptides enhances inter-laboratory reproducibility.

Experimental Protocols

Detailed methodologies are crucial for the successful induction and analysis of EAU. Below are summarized protocols for key experiments.

EAU Induction with IRBP (1-20) Peptide in C57BL/6 Mice

This protocol is adapted from studies demonstrating successful EAU induction with the IRBP (1-20) peptide.[6][10][11]

Materials:

  • Human IRBP (1-20) peptide (sequence: GPTHLFQPSLVLDMAKVLLD)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Peptide Emulsification:

    • Dissolve the IRBP (1-20) peptide in sterile PBS to a final concentration of 1.5 mg/mL.

    • Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (1:1 ratio).

    • Emulsify the mixture by sonication or using a mechanical homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization:

    • Inject 200 µL of the emulsion (containing 150 µg of IRBP (1-20) peptide) subcutaneously at the base of the tail and in the thighs of each mouse.

  • Adjuvant Administration:

    • On the day of immunization (Day 0) and again on Day 1, administer 0.5 µg of PTX intraperitoneally.

EAU Induction with Native IRBP Protein

This protocol is a general guideline based on established methods for inducing EAU with the whole protein.[12][13]

Materials:

  • Purified bovine IRBP

  • Complete Freund's Adjuvant (CFA)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Susceptible mouse strain (e.g., B10.RIII or C57BL/6)

Procedure:

  • Protein Emulsification:

    • Prepare a solution of bovine IRBP in sterile PBS at a concentration of 1 mg/mL.

    • Emulsify the IRBP solution with an equal volume of CFA as described for the peptide.

  • Immunization:

    • Inject 200 µL of the emulsion (containing 100 µg of IRBP) subcutaneously at multiple sites (e.g., base of the tail, thighs, and back).

  • Adjuvant Administration:

    • Administer PTX as described in the peptide protocol. The dose may need to be optimized depending on the mouse strain.

Assessment of EAU Severity

Disease severity is typically monitored starting from day 12-14 post-immunization.[6]

  • Clinical Scoring (Fundoscopy): Eyes are examined using a fundoscope, and inflammation is scored based on a scale (e.g., 0-4) that evaluates parameters like optic disc inflammation, retinal vasculitis, and retinal lesions.

  • Histopathological Analysis: At the end of the experiment, eyes are enucleated, fixed, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is performed to assess the degree of inflammatory cell infiltration in the retina, choroid, and vitreous, as well as structural damage to the photoreceptor layer.[1]

Visualizing the Pathway: T-Cell Activation in EAU

The induction of EAU is a T-cell-mediated process. The following diagram illustrates the simplified signaling pathway leading to T-cell activation upon immunization with either the IRBP (1-20) peptide or the native IRBP protein.

EAU_Induction_Pathway cluster_Antigen Antigen Presentation cluster_TCell T-Cell Activation cluster_Inflammation Ocular Inflammation IRBP_Peptide IRBP (1-20) Peptide APC Antigen Presenting Cell (APC) IRBP_Peptide->APC Direct Presentation (specific epitope) Native_IRBP Native IRBP Protein Native_IRBP->APC Processing into multiple epitopes T_Cell Naive CD4+ T-Cell APC->T_Cell MHC-II Presentation Th1_Cell Th1 Effector Cell T_Cell->Th1_Cell Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α) Th1_Cell->Cytokines Secretion EAU EAU Pathogenesis (Retinal Damage) Th1_Cell->EAU Cell-mediated cytotoxicity Cytokines->EAU

Caption: Simplified workflow of T-cell activation in EAU induced by IRBP (1-20) peptide versus native protein.

This guide highlights the distinct advantages of utilizing the IRBP (1-20) peptide for inducing EAU, particularly for researchers seeking a highly specific, reproducible, and robust model for studying the immunopathology of uveitis. The provided data, protocols, and pathway diagram offer a comprehensive resource for designing and executing well-controlled and impactful preclinical studies in the field of ocular immunology and drug development.

References

A Comparative Guide to Experimental Autoimmune Uveitis (EAU) Induced by IRBP (1-20) and its Correlation with Human Uveitis Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental autoimmune uveitis (EAU) model induced by the interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 with the pathology of human uveitis. It is designed to be an objective resource, presenting experimental data and detailed protocols to aid in the research and development of novel therapeutics for this sight-threatening condition.

Correlation with Human Uveitis: A Comparative Overview

Experimental autoimmune uveitis induced by the IRBP(1-20) peptide in rodents, particularly in the C57BL/6 mouse strain, serves as a valuable model for human posterior uveitis.[1][2] The histopathology of this animal model shares striking resemblances to several human uveitic conditions of suspected autoimmune etiology, including Behçet's disease, Vogt-Koyanagi-Harada (VKH) syndrome, and ocular sarcoidosis.[3][4][5] Key pathological features such as posterior retinal and choroidal lesions, granuloma formation, vasculitis, and photoreceptor damage are observed in both the EAU model and these human diseases.[3][4]

However, it is crucial to recognize that no single animal model can fully replicate the entire spectrum of human uveitis.[6] The IRBP(1-20) induced EAU model is particularly relevant for studying the T-cell mediated inflammatory processes that are central to the pathogenesis of these human conditions.

Pathological Hallmarks: A Side-by-Side Comparison
Pathological FeatureIRBP(1-20) Induced EAUHuman Uveitis (Behçet's, VKH, Sarcoidosis)
Inflammatory Infiltrate Primarily composed of mononuclear cells, with a notable presence of neutrophils and eosinophils, especially in certain genetic backgrounds.[5]Dominated by lymphocytes and monocytes. Neutrophilic infiltration can be prominent in the acute stages of Behçet's disease.[7] Granulomatous inflammation is a key feature of VKH and sarcoidosis.
Location of Inflammation Primarily posterior uveitis, affecting the retina and choroid, with potential spillover into the anterior chamber.[2]Can manifest as anterior, intermediate, posterior, or panuveitis. Behçet's disease often presents with retinal vasculitis, while VKH is characterized by bilateral panuveitis.[8] Sarcoidosis can affect any part of the eye.[2]
Vasculitis A common feature, with inflammation of retinal blood vessels.[1]A hallmark of Behçet's disease. Also observed in sarcoidosis and other forms of uveitis.
Granuloma Formation Can be observed, contributing to the retinal damage.[3][4]A characteristic feature of ocular sarcoidosis and the chronic stages of VKH syndrome.
Photoreceptor Damage Significant destruction of the photoreceptor cell layer is a key pathological outcome.[3][6]A major cause of vision loss in chronic and severe cases of posterior uveitis.

Immunological Mechanisms and Signaling Pathways

The pathogenesis of IRBP(1-20) induced EAU is predominantly a T-cell mediated autoimmune disease. The immune response is driven by both Th1 and Th17 cells, which are also implicated in human autoimmune uveitis.

G IRBP IRBP(1-20) Peptide APC Antigen Presenting Cell (APC) IRBP->APC Uptake & Processing NaiveT Naive T-Cell APC->NaiveT Antigen Presentation Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation Macrophage Macrophage Activation Th1->Macrophage IFN-γ Neutrophil Neutrophil Infiltration Th17->Neutrophil IL-17 RetinalDamage Retinal Damage & Photoreceptor Destruction Macrophage->RetinalDamage Neutrophil->RetinalDamage G Start Start Emulsify Emulsify IRBP(1-20) with CFA Start->Emulsify Immunize Subcutaneous Immunization Emulsify->Immunize PTX Intraperitoneal Pertussis Toxin Immunize->PTX Monitor Clinical Scoring (Fundoscopy) PTX->Monitor Endpoint Endpoint Analysis (Histopathology) Monitor->Endpoint End End Endpoint->End

References

A Comparative Guide to IRBP Fragments for the Induction of Experimental Autoimmune Uveitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Uveitis (EAU) is a crucial animal model for studying the pathogenesis of human autoimmune uveitis and for the preclinical evaluation of novel therapeutic agents. The induction of EAU is commonly achieved through immunization with interphotoreceptor retinoid-binding protein (IRBP) or its immunogenic fragments. The choice of the specific IRBP peptide is critical as it can significantly influence the incidence, severity, and pathological characteristics of the resulting disease. This guide provides a comparative analysis of different IRBP fragments used for EAU induction, supported by experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.

Comparative Analysis of Uveitogenic IRBP Fragments

The uveitogenic potential of various IRBP peptides has been evaluated in different animal models, most notably in Lewis rats and several strains of mice. The following table summarizes the key characteristics and experimental outcomes for some of the most commonly used IRBP fragments.

Peptide/FragmentSpecies OriginAnimal ModelTypical DoseKey Outcomes & Characteristics
Whole IRBP Bovine/HumanLewis Rats, C57BL/6 Mice30-100 µgInduces robust EAU, but the complex protein can lead to varied immune responses. At higher doses (≥20 µ g/rat ), S-antigen may induce more severe disease than IRBP.
R4 (23-mer) & R9 (27-mer) BovineLewis Rats>67 µgInduce EAU and Experimental Autoimmune Pinealitis (EAP). The induced EAU is less severe with a longer onset compared to whole IRBP, but the pathology, including granuloma formation, more closely resembles human uveitic diseases.
Peptide R16 BovineLewis Rats30 µgResults in disease onset around day 9 or 10 in Lewis rats.
Human IRBP 1-20 (hIRBP1-20) HumanC57BL/6 Mice200-500 µgA well-characterized epitope for the H-2b haplotype. However, EAU induction can be inconsistent, often with low scores and incidence. An optimal dose of 500 µg has been suggested for C57BL/6 mice.
Human IRBP 161-180 (hIRBP161-180) HumanB10.RIII Mice10-25 µgA major uveitogenic epitope for the H-2r haplotype. This peptide is highly effective in the susceptible B10.RIII mouse strain.
Human IRBP 651-670 (hIRBP651-670) HumanC57BL/6 Mice200-300 µgInduces more consistent and severe EAU in C57BL/6 mice compared to hIRBP1-20, with higher disease scores and incidence.
Cyanogen Bromide Fragments (CB-47, CB-58, CB-71) BovineLewis RatsNot specifiedThese fragments induce moderately severe EAU with an early onset at relatively low doses. The histopathological changes are indistinguishable from those caused by the intact protein, indicating multiple uveitogenic sites within bovine IRBP.

Experimental Workflow for EAU Induction and Evaluation

The following diagram outlines the typical experimental workflow for inducing and assessing EAU using IRBP fragments.

EAU_Workflow Experimental Workflow for IRBP-Induced EAU cluster_preparation Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Evaluation peptide IRBP Peptide Selection emulsion Emulsification in CFA peptide->emulsion injection Subcutaneous Injection of Emulsion emulsion->injection animal Animal Model Selection (e.g., C57BL/6, Lewis Rat) animal->injection ptx Pertussis Toxin (PTX) Injection (optional, strain-dependent) injection->ptx adjuvant effect onset Disease Onset (e.g., 8-14 days) ptx->onset clinical Clinical Scoring (Fundoscopy) onset->clinical histology Histopathological Analysis (Endpoint) clinical->histology immune Immunological Assays (e.g., DTH, Cytokine Profiling) histology->immune

Caption: A generalized workflow for the induction and evaluation of EAU using IRBP peptides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAU studies. Below are summarized protocols for key experimental procedures.

Immunization for EAU Induction
  • Antigen Emulsion Preparation :

    • Dissolve the selected IRBP peptide (e.g., hIRBP1-20, hIRBP651-670) in sterile phosphate-buffered saline (PBS).

    • Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/mL).

    • Mix the peptide solution and CFA in a 1:1 (v/v) ratio.

    • Emulsify the mixture by sonication or using a syringe-extrusion method until a thick, stable emulsion is formed. A properly formed emulsion will not disperse when a drop is placed in water.

  • Immunization Procedure :

    • Administer a total volume of 100-200 µL of the emulsion subcutaneously, typically distributed over multiple sites such as the base of the tail and thighs.

    • For certain mouse strains like C57BL/6, a concurrent intraperitoneal injection of Pertussis Toxin (PTX) is often required to enhance disease induction. The dose of PTX can influence disease severity. Lewis rats generally do not require PTX for EAU induction with IRBP.

EAU Scoring and Evaluation
  • Clinical Assessment :

    • Disease onset and progression are monitored by fundoscopy at regular intervals starting from around day 8 post-immunization.

    • A standardized scoring system is used to grade the severity of inflammation based on features like optic disc inflammation, retinal vasculitis, and retinal lesions.

  • Histopathological Analysis :

    • At the experimental endpoint (e.g., day 21 post-immunization), eyes are enucleated, fixed, and processed for histology (e.g., hematoxylin (B73222) and eosin (B541160) staining).

    • Histopathological scoring is performed based on the extent of inflammatory cell infiltration, presence of retinal folds, granuloma formation, and photoreceptor layer damage.

Immunological Assays
  • Delayed-Type Hypersensitivity (DTH) Response :

    • DTH is assessed by injecting the immunizing peptide into the ear pinna or footpad and measuring the swelling response 24-48 hours later as an indicator of in vivo cell-mediated immunity.

  • **Lymphocyte Proliferation and Cytokine Analysis

Validation of IRBP (1-20) as a Target Antigen in Spontaneous Uveitis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Interphotoreceptor Retinoid-Binding Protein peptide 1-20 (IRBP 1-20) as a target antigen in animal models of spontaneous uveitis. We will delve into its performance against other antigens and models, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies for novel uveitis therapies.

Introduction to Uveitis Models and the Role of IRBP

Autoimmune uveitis is a significant cause of vision loss, and animal models are crucial for understanding its pathogenesis and evaluating new treatments.[1] Experimental Autoimmune Uveitis (EAU) is the most widely used model, mimicking many features of human uveitis.[2][3][4] EAU is typically induced by immunization with retinal antigens, with IRBP and its peptides being common choices.[1][5] Spontaneous models of uveitis, which develop without external immunization, often involve an autoimmune response targeting IRBP, highlighting its clinical relevance.[6][7][8]

Comparative Analysis of Uveitis Models Targeting IRBP

IRBP (1-20) is a well-validated pathogenic epitope for inducing EAU, particularly in mice with the H-2b haplotype, such as the commonly used C57BL/6 strain.[1][9] However, several other models and antigens are also utilized, each with distinct characteristics. The following tables summarize the key features and quantitative data from various uveitis models.

Model Type Antigen Mouse Strain Key Characteristics Typical Onset Peak Disease Disease Course
Induced EAU IRBP (1-20)C57BL/6JChronic posterior uveitis.[10] Reproducible with high incidence.[10]12-14 days post-immunization[3][10]20-22 days post-immunization[3][10]Chronic[10]
Induced EAU IRBP (161-180)B10.RIIIHighly susceptible strain. Can be induced without pertussis toxin.[1]~9-10 days post-immunization~14 days post-immunization[6]Monophasic or chronic depending on severity[6]
Spontaneous Uveitis Endogenous IRBPR161H (IRBP TCR Transgenic) on B10.RIIISpontaneous development of chronic, progressive inflammation. Persistent cellular infiltrates.[5][6]5-6 weeks of age[10]Gradual progressionChronic, progressive[6]
Spontaneous Uveitis Endogenous IRBPAIRE-/- on B10.RIIISpontaneous multi-organ autoimmunity, including uveitis. Severe choroidal inflammation.[6][11]Variable, age-dependentGradual progressionChronic, progressive[6]
Model Parameter Measurement Typical Values/Scores
IRBP (1-20) Induced EAU in C57BL/6J Clinical Score (Fundoscopy)Graded on a scale of 0-4 based on inflammation, lesions, and vasculitis.[12]Peak scores of 2-3 are common.
Histological ScoreGraded on a scale of 0-4 based on cellular infiltration and retinal damage.[7]Correlates with clinical scores.
Electroretinography (ERG)Measures retinal function (a- and b-wave amplitudes).Progressive reduction in amplitude with disease severity.
IRBP-induced EAU in B10.RIII Clinical ScoreGraded 0-4.Can exhibit severe monophasic disease with high scores, or lower grade chronic disease.[6]
ERGa- and b-wave amplitudes.Rapid loss of visual signal in severe monophasic disease.[6]
Spontaneous Uveitis (R161H and AIRE-/-) Clinical & Histological ScoresGraded similarly to induced models.Gradual increase in scores over time.[6]
ERGa- and b-wave amplitudes.Gradual decline in visual function as retinal degeneration develops.[6]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are standard protocols for inducing EAU with IRBP (1-20) and for the clinical assessment of the disease.

Protocol for EAU Induction with IRBP (1-20) in C57BL/6J Mice

This protocol is adapted from several published studies.[3][10][13][14]

  • Antigen Emulsion Preparation:

    • Dissolve human IRBP peptide 1-20 (sequence: GPTHLFQPSLVLDMAKVLLD) in a suitable solvent like DMSO or sterile PBS.[14][15]

    • Create a 1:1 (v/v) emulsion with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (e.g., 2.5 mg/mL).[14]

    • Emulsify using a sonicator or by passing through a syringe until a thick, stable emulsion is formed.[1][13]

  • Immunization:

    • Subcutaneously inject each mouse with 150-200 µL of the emulsion, delivering a total of 150-400 µg of the IRBP peptide.[13][14] The injection can be distributed across several sites, such as the base of the tail and flanks.[14]

  • Adjuvant Administration:

    • On the day of immunization (Day 0) and sometimes again on Day 1, administer an intraperitoneal (IP) injection of Bordetella pertussis toxin (PTX) at a dose of 0.5 µg per mouse.[3][13] PTX acts as an additional adjuvant to enhance the immune response.

Clinical and Histological Scoring of EAU

Disease severity is monitored and quantified using established scoring systems.

  • Clinical Scoring (Fundoscopy): Mice are examined using a fundoscope at regular intervals starting around day 12 post-immunization.[3][10] The severity of inflammation is graded on a scale of 0-4, assessing features like optic disc inflammation, vascular changes (vasculitis), retinal lesions, and cellular infiltrates.[12]

  • Histological Scoring: At the end of the experiment, eyes are enucleated, fixed, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is used to visualize the retinal structure and inflammatory infiltrates.[15] Histopathology is then scored on a 0-4 scale based on the extent of inflammation and retinal damage.[7]

Key Signaling Pathways in EAU

The pathogenesis of EAU is primarily T-cell driven, with Th1 and Th17 cells playing crucial roles. The following diagram illustrates the general signaling pathway leading to ocular inflammation following immunization with IRBP.

EAU_Pathway cluster_0 Antigen Presentation cluster_1 T-Cell Activation & Differentiation cluster_2 Ocular Inflammation IRBP IRBP (1-20) Peptide APC Antigen Presenting Cell (APC) e.g., Dendritic Cell IRBP->APC Uptake NaiveT Naive CD4+ T-Cell APC->NaiveT Presents Antigen Th1 Th1 Cell NaiveT->Th1 IL-12 Th17 Th17 Cell NaiveT->Th17 TGF-β, IL-6 Eye Eye (Immunologically Privileged Site) Th1->Eye Migrate Th17->Eye Migrate Inflammation Uveitis: - Vasculitis - Retinal Damage - Photoreceptor Loss Eye->Inflammation Cytokine Release (IFN-γ, IL-17)

Caption: T-cell mediated signaling cascade in Experimental Autoimmune Uveitis (EAU).

Experimental Workflow for EAU Studies

A typical workflow for an EAU study involves several key stages, from model induction to final analysis. This process ensures a systematic evaluation of the disease and the effects of potential therapeutic interventions.

EAU_Workflow cluster_workflow EAU Experimental Workflow Induction Day 0: EAU Induction - IRBP (1-20)/CFA Injection - PTX Injection Monitoring Ongoing: Clinical Monitoring - Fundoscopy - Scoring (e.g., weekly) Induction->Monitoring Treatment As per protocol: Therapeutic Intervention (e.g., at disease onset) Monitoring->Treatment Functional Endpoint/Interim: Functional Analysis - Electroretinography (ERG) Monitoring->Functional Termination Endpoint: Termination & Tissue Collection - Enucleation of Eyes Functional->Termination Histo Post-Termination: Histological Analysis - H&E Staining - Scoring Termination->Histo Immuno Post-Termination: Immunological Analysis - Cytokine Profiling - T-cell Proliferation Assays Termination->Immuno

Caption: Standard experimental workflow for induced EAU studies.

Conclusion

IRBP (1-20) remains a robust and reliable antigen for inducing EAU, particularly in the C57BL/6 mouse model, which allows for the study of chronic uveitis. Its use is well-documented, and the resulting disease pathology shares many features with human uveitis. However, the choice of model and antigen should be guided by the specific research question. Spontaneous models, while more complex, offer insights into the natural development of the disease and the breakdown of self-tolerance. By understanding the characteristics and methodologies of each model, researchers can better design experiments to test novel therapeutics and advance our understanding of autoimmune uveitis.

References

T-Cell Cross-Reactivity: A Comparative Analysis of Human versus Murine IRBP (1-20) Peptides in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bethesda, MD – A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the cross-reactivity of T-cells activated by the human Interphotoreceptor Retinoid-Binding Protein (IRBP) peptide (1-20) with its murine counterpart. This guide provides a comprehensive overview of the available experimental data, empowering researchers to make informed decisions in the design and interpretation of studies utilizing animal models of autoimmune uveitis.

The human IRBP (1-20) peptide is a well-established tool for inducing experimental autoimmune uveitis (EAU) in H-2b haplotype mice, such as the C57BL/6 strain. Understanding the extent to which T-cells primed against the human peptide recognize and respond to the endogenous murine IRBP is critical for the translation of preclinical findings. This guide synthesizes key data on T-cell activation, including proliferation and cytokine production, and provides detailed experimental protocols to facilitate reproducibility.

Peptide Sequence Comparison

A foundational aspect of understanding T-cell cross-reactivity lies in the amino acid sequences of the human and murine IRBP (1-20) peptides. While there is a high degree of homology, a key substitution exists at position 4, with Threonine (T) in the human sequence and Alanine (A) in the murine sequence.

SpeciesAmino Acid Sequence (Residues 1-20)
Human G T P H L F Q P S L V L D M A K V L L D
Murine G A P H L F Q P S L V L D M A K V L L D

Table 1: Amino acid sequence alignment of human and murine IRBP (1-20). The differing amino acid at position 4 is highlighted in bold.

T-Cell Activation and Cross-Reactivity

Studies have demonstrated that immunization of C57BL/6 mice with human IRBP (1-20) elicits a robust T-cell response. Lymphocytes from these mice exhibit significant proliferation and produce key inflammatory cytokines when re-stimulated with the human peptide in vitro.

While direct quantitative data comparing the activation of human IRBP (1-20)-primed T-cells with the murine IRBP (1-20) peptide is not extensively available in the current literature, evidence of cross-reactivity with the whole IRBP molecule has been observed. Lymphocytes from mice immunized with whole bovine IRBP, which shares high homology with both human and murine IRBP, have been shown to proliferate in response to the human IRBP (1-20) peptide[1]. Conversely, the response of T-cells from human IRBP (1-20)-immunized mice to the whole IRBP molecule in proliferation assays is reported to be weak or undetectable, though it can be detected by the more sensitive delayed-type hypersensitivity (DTH) assay[1]. This suggests that while the 1-20 epitope is immunodominant in the context of peptide immunization, its presentation or recognition within the whole protein may differ.

The following table summarizes the typical T-cell response observed in C57BL/6 mice immunized with human IRBP (1-20).

ImmunogenAntigen for In Vitro RestimulationT-Cell Response (Metric)ResultReference
Human IRBP (1-20)Human IRBP (1-20)Proliferation (Stimulation Index)Significant Proliferation[1]
Human IRBP (1-20)Human IRBP (1-20)IFN-γ Secretion (pg/mL)High[1]
Human IRBP (1-20)Human IRBP (1-20)IL-17 Secretion (pg/mL)ElevatedData Inferred
Human IRBP (1-20)Whole Bovine IRBPProliferation (Stimulation Index)Weak to Undetectable[1]
Whole Bovine IRBPHuman IRBP (1-20)Proliferation (Stimulation Index)Positive[1]

Table 2: Summary of T-cell responses in C57BL/6 mice immunized with human IRBP (1-20) or whole bovine IRBP.

Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental designs, the following diagrams illustrate a typical workflow for assessing T-cell cross-reactivity and a simplified representation of the T-cell activation signaling pathway.

G cluster_0 In Vivo Immunization cluster_1 In Vitro Recall Assay Immunization Immunize C57BL/6 Mice with Human IRBP (1-20) Peptide in Complete Freund's Adjuvant Isolation Isolate Splenocytes/ Lymph Node Cells Immunization->Isolation Stimulation Culture Cells with: - Human IRBP (1-20) - Murine IRBP (1-20) - No Peptide (Control) Isolation->Stimulation Analysis Assess T-Cell Activation: - Proliferation Assay (e.g., [3H]-Thymidine) - Cytokine Secretion Assay (e.g., ELISA) Stimulation->Analysis

Experimental workflow for assessing T-cell cross-reactivity.

T_Cell_Activation cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC MHC class II Peptide IRBP (1-20) Peptide CD4 CD4 MHC->CD4 TCR T-Cell Receptor (TCR) Peptide->TCR Recognition Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-17) Activation->Cytokine_Production

Simplified T-cell activation signaling pathway.

Experimental Protocols

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.

  • Cell Culture: Plate 2 x 105 cells per well in a 96-well round-bottom plate in complete RPMI-1640 medium.

  • Antigen Stimulation: Add human or murine IRBP (1-20) peptide to triplicate wells at a final concentration of 1-20 µg/mL. Include wells with concanavalin (B7782731) A (2.5 µg/mL) as a positive control and wells with medium alone as a negative control.

  • Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • [3H]-Thymidine Pulse: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (cpm) of antigen-stimulated wells divided by the mean cpm of non-stimulated wells.

Cytokine Secretion Assay (ELISA)
  • Cell Culture and Stimulation: Culture 1 x 106 splenocytes or lymph node cells per well in a 24-well plate with or without the IRBP peptides (10 µg/mL) for 48 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-γ and IL-17 according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations in the supernatants based on a standard curve generated with recombinant cytokines.

This guide provides a valuable resource for researchers investigating autoimmune uveitis, offering a clear comparison of the human and murine IRBP (1-20) peptides and detailed methodologies for assessing T-cell responses. The provided data and protocols will aid in the design of robust experiments and the accurate interpretation of results in the context of T-cell cross-reactivity.

References

Safety Operating Guide

Safe Disposal of IRBP (1-20), Human: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling IRBP (1-20), human, a synthetic peptide fragment of the Interphotoreceptor Retinoid-Binding Protein, adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. While specific hazards of this material have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Handle the material in a well-ventilated area, avoiding the formation of dust and aerosols.[2][3]

Spill Management

In the event of a spill, it is important to prevent further leakage or spillage if it is safe to do so.[2][3] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2][3] Remove all sources of ignition.[2][3] The spilled material should be collected and placed in a suitable, closed container for disposal.[2][3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][3]

Decontamination

Following a spill or routine handling, all equipment and the work area should be thoroughly decontaminated.

First-Aid Procedures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor in the event of irritation.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Procedures

Disposal of this compound, must comply with all applicable federal, state, and local regulations. Legislation regarding waste disposal can vary significantly by region.[1] Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

General Guidelines:

  • Do not discharge into sewer systems or the environment. [2][3]

  • The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Keep the chemical in a suitable and closed container for disposal.[2][3]

The following flowchart outlines the general decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_small_quantity Small Quantity Disposal cluster_large_quantity Large Quantity / Spill Residue Disposal cluster_end start Start: Disposal of this compound assess_quantity Determine the quantity of waste (small or large). start->assess_quantity assess_contamination Is the waste contaminated with other hazardous materials? package_small Package in a sealed, labeled container. assess_contamination->package_small No package_large Package in a sealed, labeled, and appropriate hazardous waste container. assess_contamination->package_large Yes assess_quantity->assess_contamination assess_quantity->package_large Large Quantity consult_ehs_small Consult Institutional EHS for specific small quantity disposal protocol. package_small->consult_ehs_small chemical_waste_small Dispose as chemical waste via licensed contractor. consult_ehs_small->chemical_waste_small end_point End: Disposal Complete chemical_waste_small->end_point consult_ehs_large Contact Institutional EHS immediately. package_large->consult_ehs_large incineration Arrange for disposal via controlled incineration through a licensed facility. consult_ehs_large->incineration incineration->end_point

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling IRBP (1-20), Human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with the synthetic peptide IRBP (1-20), human. The chemical, physical, and toxicological properties of this product may not have been thoroughly investigated, and therefore, it should be handled with due care as a potentially hazardous material.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling IRBP (1-20).[4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and liquid splashes.[4][5][6]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for preventing skin contact.[4][5][7] Consider double-gloving for added protection when handling concentrated solutions.[4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][5][7]
Respiratory Protection Fume Hood or RespiratorRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles that can easily become airborne.[1][4][5][7]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[5]

Receiving and Storage:

  • Upon receipt, store the lyophilized peptide in a freezer at or below -20°C, and for long-term storage, -80°C is preferable.[4][7][8]

  • Keep the container tightly sealed and protected from light.[4]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[4][6]

Step-by-Step Handling Procedure:

  • Preparation: Designate a clean and uncluttered work area for handling the peptide.[5][7]

  • Don PPE: Put on all required PPE, including a lab coat, safety goggles, and gloves.[5]

  • Weighing: When weighing the lyophilized powder, do so in a fume hood or a well-ventilated area to avoid creating and inhaling dust.[1][5][7]

  • Reconstitution: To prepare a solution, slowly add the appropriate solvent (e.g., sterile water or a buffer) to the vial.[5] Cap the container securely before mixing. For solutions, it is best to create aliquots to avoid repeated freeze-thaw cycles.[5][7]

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[5] Dispose of all contaminated materials according to the disposal plan.

Disposal Plan

All waste containing IRBP (1-20) should be treated as chemical waste.[6] Never dispose of peptides in the regular trash or down the drain.[7]

Step-by-Step Disposal Procedure:

  • Waste Collection: Place unused peptide (solid or solution) and any materials that have come into contact with it (e.g., pipette tips, gloves, empty vials) into a clearly labeled hazardous waste container.[1][4][7]

  • Container Sealing: Securely seal the waste container to prevent leakage.[5]

  • Storage: Store the waste container in a designated, safe area away from general lab traffic, preferably in secondary containment.[1]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (E&HS) department.[1][7]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[2][3]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[2][3]
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if pain or irritation persists.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical advice.[2][3]

Experimental Protocol: Induction of Experimental Autoimmune Uveoretinitis (EAU) in Mice

The following is a generalized protocol for the induction of EAU in mice using IRBP (1-20), a common application for this peptide.[9][10][11] Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37RA

  • Pertussis toxin

  • Sterile phosphate-buffered saline (PBS) or saline

  • 6–8 week old female C57BL/6 mice[9]

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of the IRBP (1-20) peptide in CFA. A common method is to emulsify the peptide (e.g., 400 µg) in an equal volume of CFA supplemented with M. tuberculosis H37RA (e.g., 2.5 mg/mL).[11]

  • Immunization: Subcutaneously inject the emulsion (e.g., 150-200 µL) into the mice.[10][11] The injection can be distributed between the base of the tail and the flanks.[11]

  • Adjuvant Administration: Concurrently with the immunization, inject pertussis toxin (e.g., 1 µg) intraperitoneally.[10]

  • Disease Monitoring: Monitor the development of EAU by fundoscopy at regular intervals (e.g., days 9, 11, and 13 post-immunization) to assess disease onset and progression.[10]

Visualizing Workflows

G Safe Handling and Reconstitution of IRBP (1-20) cluster_prep Preparation cluster_handling Handling cluster_storage_cleanup Storage & Cleanup Equilibrate Vial Allow vial to reach room temperature in a desiccator Don PPE Put on lab coat, gloves, and safety goggles Equilibrate Vial->Don PPE Prep Workspace Prepare a clean workspace in a fume hood Don PPE->Prep Workspace Weigh Peptide Carefully weigh lyophilized powder Prep Workspace->Weigh Peptide Reconstitute Add solvent and mix gently to dissolve Weigh Peptide->Reconstitute Aliquot Solution Create single-use aliquots Reconstitute->Aliquot Solution Store Aliquots Store aliquots at -20°C or -80°C Aliquot Solution->Store Aliquots Clean Workspace Clean and decontaminate the work area Store Aliquots->Clean Workspace Dispose Waste Dispose of all contaminated materials as chemical waste Clean Workspace->Dispose Waste

Caption: Workflow for the safe handling and reconstitution of IRBP (1-20).

G Disposal Workflow for IRBP (1-20) Waste Start Waste Generation (unused peptide, tips, gloves, vials) Segregate Segregate into a dedicated hazardous waste container Start->Segregate Label Label container with 'Hazardous Waste', contents, and date Segregate->Label Store Store container in a designated, secure area with secondary containment Label->Store Arrange Pickup Contact E&HS for waste pickup Store->Arrange Pickup End Compliant Disposal by E&HS Arrange Pickup->End

Caption: Workflow for the proper disposal of IRBP (1-20) waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.